molecular formula C5H7N3O B1296291 1h-Pyrrole-2-carbohydrazide CAS No. 50269-95-9

1h-Pyrrole-2-carbohydrazide

Cat. No.: B1296291
CAS No.: 50269-95-9
M. Wt: 125.13 g/mol
InChI Key: FQIAWPZQJCAPSW-UHFFFAOYSA-N
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Description

1h-Pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrole-2-carbohydrazide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIAWPZQJCAPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300043
Record name 1h-pyrrole-2-carbohydrazide
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50269-95-9
Record name 50269-95-9
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Record name 1h-pyrrole-2-carbohydrazide
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Record name 1H-pyrrole-2-carbohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrole-2-carbohydrazide: Chemical Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2-carbohydrazide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The pyrrole ring is a fundamental scaffold found in numerous biologically active molecules, including natural products and synthetic drugs.[1] The incorporation of a carbohydrazide functional group at the 2-position of the pyrrole ring provides a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases and other heterocyclic systems. These derivatives have garnered significant interest due to their diverse pharmacological activities, which include antibacterial, antifungal, anthelmintic, antimycobacterial, antioxidant, and antiproliferative properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound, along with insights into the biological pathways targeted by its derivatives.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered pyrrole ring with a carbohydrazide group (-CONHNH2) attached at the second carbon atom. The presence of both the pyrrole ring and the hydrazide moiety imparts unique chemical reactivity and biological activity to the molecule and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₅H₇N₃O[4]
Molecular Weight 125.13 g/mol [4]
IUPAC Name This compound[4]
CAS Number 50269-95-9[4]
Melting Point 232 °C or 236-238 °C[5]
Physical Form Solid
pKa (predicted) 13.29 ± 0.10[5]
XlogP (predicted) -0.1[6]
InChI InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9)[4]
SMILES C1=CNC(=C1)C(=O)NN[4]
Spectral Data

The structural characterization of this compound and its derivatives is typically achieved through various spectroscopic techniques. While detailed spectral data for the parent compound is not extensively published, representative data for its derivatives provide valuable insights.

Spectroscopic Data for a Representative Derivative (3-ethoxy-4-hydroxy benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide)
FTIR (KBr, cm⁻¹) 3451.54 (pyrrole N-H Stretch), 3274.54 (O-H Stretch), 3085.55 (aromatic C-H Stretch), 1855.19 (C=O Stretch), 1635.34 (N-H aromatic bend), 1187.94 (C-N Stretch)
¹H NMR (400MHz, DMSO) δ(ppm) 7.0 (s, 1H, CH pyrrole), 5.0 (s, 1H, NH pyrrole), 8.0 (s, 1H, NH), 8.1 (s, 1H, CH), 7.0 (d, 1H, CH), 6.7 (d, 1H, CH), 5.0 (m, 1H, OH), 1.33 (d, 5H, C₂H₅)

Note: The provided spectral data is for a derivative of this compound and is intended to be illustrative of the types of signals expected.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Synthesis from Ethyl 1H-pyrrole-2-carboxylate

This method involves the hydrazinolysis of the corresponding ethyl ester.

Experimental Procedure: [1]

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate.

  • Add 0.5 mL of hydrazine hydrate (80% in water) to the flask.

  • Heat the reaction mixture to 70°C and maintain this temperature for 45 minutes with continuous stirring.

  • After 45 minutes, cool the mixture to room temperature. A suspension will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether (Et₂O).

  • Purify the crude product by recrystallization from absolute ethyl alcohol.

  • The expected yield of this compound is approximately 0.113 g (90%).

G cluster_synthesis Synthesis of this compound start Start Materials: Ethyl 1H-pyrrole-2-carboxylate Hydrazine Hydrate reaction Reaction: - Add reagents to flask - Heat to 70°C for 45 min start->reaction 1 workup Work-up: - Cool to room temperature - Filter the suspension - Wash with Diethyl Ether reaction->workup 2 purification Purification: Recrystallize from Absolute Ethyl Alcohol workup->purification 3 product Final Product: This compound purification->product 4

Synthesis Workflow Diagram
Synthesis from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone

This alternative synthesis involves the reaction of a trichloromethyl ketone derivative of pyrrole with hydrazine hydrate.

Experimental Procedure:

Biological Activity and Signaling Pathways of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively studied for their biological activities. A significant area of investigation is their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Derivatives of this compound, especially benzylidine derivatives, have been designed and synthesized as inhibitors of the enzyme Enoyl-Acyl Carrier Protein Reductase (ENR).[7] ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of long-chain fatty acids that are essential components of the bacterial cell membrane.[8][9] The FAS-II pathway is absent in mammals, making ENR an attractive target for the development of selective antibacterial drugs.[7]

The inhibition of ENR by these pyrrole derivatives disrupts the fatty acid synthesis cycle, leading to a depletion of essential fatty acids and ultimately inhibiting bacterial growth. This mechanism is similar to that of the well-known antitubercular drug isoniazid, which also targets the FAS-II pathway.

G cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway acetyl_coa Acetyl-CoA malonyl_acp Malonyl-ACP acetyl_coa->malonyl_acp ACC elongation Fatty Acid Elongation Cycle malonyl_acp->elongation enoyl_acp Enoyl-ACP elongation->enoyl_acp enr Enoyl-Acyl Carrier Protein Reductase (ENR) enoyl_acp->enr Reduction acyl_acp Acyl-ACP enr->acyl_acp acyl_acp->elongation Condensation fatty_acids Fatty Acids acyl_acp->fatty_acids cell_membrane Bacterial Cell Membrane fatty_acids->cell_membrane inhibitor Pyrrole-2-carbohydrazide Derivatives inhibitor->enr Inhibition

Inhibition of ENR by Pyrrole Derivatives

Conclusion

This compound is a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its carbohydrazide group allow for the creation of large libraries of derivatives with diverse biological activities. The demonstrated efficacy of its derivatives as inhibitors of the bacterial enzyme ENR highlights the potential of this chemical class in the development of novel antimicrobial agents. This technical guide provides foundational information for researchers and drug development professionals interested in exploring the chemistry and therapeutic applications of this compound and its analogues. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to translate their promising in vitro activities into clinically effective therapeutics.

References

Physicochemical Properties of 1H-Pyrrole-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 1H-Pyrrole-2-carbohydrazide. This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₅H₇N₃O[1][2][3][4][5]
Molecular Weight 125.13 g/mol [1][2][6]
Melting Point 232 °C[2][4]
236 - 238 °C[6]
Physical Form Solid[6]
logP (computed) -0.1[1]
pKa Referenced, specific value not cited[2]
InChI Key FQIAWPZQJCAPSW-UHFFFAOYSA-N[1][3][6]
SMILES C1=CNC(=C1)C(=O)NN[1][3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. The following protocols have been reported in the literature.

Synthesis from Ethyl 1H-pyrrol-2-carboxylate

A straightforward and high-yield synthesis involves the reaction of ethyl 1H-pyrrol-2-carboxylate with hydrazine hydrate.[7]

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.5 mL of hydrazine hydrate (80% in water) and 0.1392 g (1 mmol) of ethyl 1H-pyrrol-2-carboxylate.[7]

  • Heat the mixture to 70°C for 45 minutes.[7]

  • Cool the mixture to room temperature, allowing a suspension to form.[7]

  • Filter the resulting solid, wash with diethyl ether (Et₂O), and recrystallize from absolute ethyl alcohol to obtain this compound.[7]

A yield of 90% has been reported for this method.[7]

Synthesis from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone

An alternative synthesis route utilizes 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone and an excess of hydrazine hydrate.[8]

Procedure:

  • Combine 0.1 mol of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with 15 mol of 99% hydrazine hydrate.[8]

  • Stir and reflux the reaction mixture for 6 hours.[8]

  • After cooling to room temperature, pour the mixture into ice-cold water.[8]

  • The resulting solid product is collected by filtration and washed with water.[8]

Visualizing Synthesis and Biological Applications

The following diagrams illustrate the synthesis workflow and the role of this compound as a precursor to biologically active compounds.

G A Ethyl 1H-pyrrol-2-carboxylate C Reaction at 70°C A->C B Hydrazine Hydrate B->C D This compound C->D 90% Yield

Synthesis of this compound.

This compound is a key intermediate in the synthesis of various derivatives, notably Schiff bases, which have shown a wide range of biological activities.

G cluster_synthesis Synthesis of Derivatives cluster_activity Biological Activities A This compound C Condensation Reaction (Ethanol, Acetic Acid) A->C B Aromatic Aldehyde B->C D Schiff Base Derivatives C->D E Antibacterial D->E F Antifungal D->F G Antitubercular D->G H Antitumor D->H I Anti-inflammatory D->I J Antioxidant D->J

From Precursor to Bioactive Derivatives.

The pyrrole nucleus and its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antitumor, analgesic, antitubercular, anti-inflammatory, and antiallergic properties.[7] Derivatives of this compound, such as Schiff bases, have been synthesized and screened for various pharmacological activities, including antibacterial, antifungal, and anthelmintic actions.[8][9] Furthermore, novel pyrrole derivatives have demonstrated antioxidant activity against neurotoxicity.[10] The hydrazone moiety is also a recognized pharmacophore with diverse biological properties, and its incorporation into the pyrrole structure is a key strategy in drug design.[11]

References

An In-depth Technical Guide to 1H-Pyrrole-2-carbohydrazide: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrrole-2-carbohydrazide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details the molecule's fundamental properties, experimental synthesis protocols, and explores its diverse biological activities and associated signaling pathways.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a pyrrole ring linked to a hydrazide group. This structure serves as a valuable scaffold for the synthesis of more complex molecules with a wide range of pharmacological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₅H₇N₃O[1][2][3][4][5]
Molecular Weight 125.13 g/mol [1][2][4]
IUPAC Name This compound[1][3][4]
CAS Number 50269-95-9[1][2][3]
Physical Form Solid[1]
Melting Point 236 - 238 °C[1]

Experimental Protocols: Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. Below are detailed protocols from scientific literature.

Direct Synthesis from Ethyl 1H-pyrrole-2-carboxylate

This protocol outlines a high-yield, one-step synthesis of the title compound.

Experimental Procedure: [6]

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.5 mL of hydrazine hydrate (80% in water) and 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate.

  • Elevate the temperature of the mixture to 70°C and maintain for 45 minutes.

  • Cool the mixture to room temperature, allowing a suspension to form.

  • Filter the resulting solid, wash with diethyl ether (Et₂O), and recrystallize from absolute ethyl alcohol.

  • The expected yield of this compound is approximately 0.113 g (90%).

G reagents Ethyl 1H-pyrrole-2-carboxylate + Hydrazine Hydrate reaction Heat to 70°C (45 min) reagents->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter Suspension cooling->filtration washing Wash with Diethyl Ether filtration->washing recrystallization Recrystallize from Absolute Ethanol washing->recrystallization product This compound recrystallization->product

Figure 1. Workflow for the direct synthesis of this compound.

Synthesis of Benzylidene Pyrrole-2-carbohydrazide Derivatives

This multi-step protocol is employed for creating derivatives, particularly for screening for biological activities like antimycobacterial properties.[7]

Step 1: Formation of Acid Hydrazide [7]

  • Place 1 mL of hydrazine hydrate in a test tube fitted with a reflux condenser.

  • Add 1 g of the starting pyrrole methyl carboxylate ester dropwise.

  • Heat the mixture under reflux for 15 minutes to form the carbohydrazide intermediate.

Step 2: Formation of Schiff Base (Benzylidene Derivative) [7][8]

  • Reflux equimolar quantities of the synthesized carbohydrazide and a substituted aromatic aldehyde in alcohol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Continue refluxing for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified, often by recrystallization.

Biological Activities and Signaling Pathways

Pyrrole-based structures, including this compound and its derivatives, are recognized for a wide spectrum of biological activities.[6][8] These compounds and their derivatives have demonstrated potential as antibacterial, antifungal, antitumor, anti-inflammatory, and neuroprotective agents.[6][7][8][9][10]

Table 2: Overview of Biological Activities of Pyrrole-Carbohydrazide Derivatives

ActivityTarget/MechanismReferences
Anticancer Inhibition of TNIK (Wnt pathway), FGFR signaling, LSD1[9]
Antimycobacterial Inhibition of Enoyl-acyl carrier protein reductase (ENR)[7]
Anti-inflammatory Inhibition of COX-1 / COX-2 enzymes[8][10]
Neuroprotective Antioxidant properties, modulation of enzymes in neurodegenerative diseases[9][10]
Anticancer Mechanisms: Inhibition of Kinase Signaling Pathways

Derivatives of the pyrrole scaffold have been identified as potent inhibitors of key protein kinases that are often dysregulated in cancer.[9]

  • Wnt Signaling Pathway: Certain 1H-pyrrolo[2,3-b]pyridine derivatives act as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK). TNIK is a critical component of the Wnt signaling pathway, which is frequently hyperactivated in cancers like colorectal cancer. Inhibition of TNIK can suppress cancer cell proliferation and migration.[9]

  • FGFR Signaling Pathway: Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been specifically developed to inhibit this pathway.[9]

G Figure 2. Inhibition of Oncogenic Signaling by Pyrrole Derivatives cluster_0 Wnt Signaling Pathway cluster_1 FGFR Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled TNIK TNIK Frizzled->TNIK BetaCatenin β-catenin Activation TNIK->BetaCatenin Gene Target Gene Transcription BetaCatenin->Gene Proliferation Cell Proliferation & Migration Gene->Proliferation FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK TumorGrowth Tumor Growth & Angiogenesis RAS_MAPK->TumorGrowth Pyrrole Pyrrole Derivative Pyrrole->TNIK Inhibits Pyrrole->FGFR Inhibits

Figure 2. Inhibition of Oncogenic Signaling by Pyrrole Derivatives.

Antimycobacterial Activity: Targeting Fatty Acid Synthesis

The emergence of drug-resistant tuberculosis necessitates the development of novel antimycobacterial agents. The enzyme Enoyl-acyl carrier protein reductase (ENR), which is essential for the type II fatty acid synthesis (FAS) system in bacteria, has been identified as a promising drug target.[7] The bacterial ENR is structurally distinct from mammalian fatty acid biosynthesis enzymes, allowing for selective targeting. Benzylidene pyrrole-2-carbohydrazide derivatives have been specifically designed and synthesized as inhibitors of ENR, showing potential as new antitubercular drugs.[7]

References

Spectroscopic Profile of 1H-Pyrrole-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

IUPAC Name: 1H-pyrrole-2-carbohydrazide Molecular Formula: C₅H₇N₃O Molecular Weight: 125.13 g/mol CAS Number: 50269-95-9

Spectroscopic Data Summary

Due to the limited availability of a complete, published experimental dataset for this compound, the following tables provide expected and observed values based on data from its derivatives and related pyrrole compounds.

Table 1: ¹H NMR Spectroscopic Data (Expected)
ProtonExpected Chemical Shift (δ, ppm) in DMSO-d₆Notes
Pyrrole N-H~11.0 - 12.0Broad singlet, chemical shift can be concentration-dependent.
Pyrrole H-5~6.8 - 7.0Triplet or doublet of doublets.
Pyrrole H-3~6.5 - 6.7Triplet or doublet of doublets.
Pyrrole H-4~6.0 - 6.2Triplet or doublet of doublets.
Amide N-H~8.0 - 9.5Broad singlet.
Hydrazine -NH₂~4.0 - 5.0Broad singlet.

Note: These are estimated ranges based on the analysis of substituted this compound derivatives. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data (Expected)
CarbonExpected Chemical Shift (δ, ppm) in DMSO-d₆
Carbonyl C=O~160 - 165
Pyrrole C-2~125 - 130
Pyrrole C-5~115 - 120
Pyrrole C-3~108 - 112
Pyrrole C-4~105 - 108

Note: These are estimated ranges. The chemical shift of C-2 is significantly influenced by the carbohydrazide substituent.

Table 3: FT-IR Spectroscopic Data
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H (Pyrrole)~3300 - 3400Medium, Sharp
N-H (Amide & Hydrazine)~3100 - 3300Strong, Broad
C=O (Amide I)~1640 - 1680Strong
N-H bend (Amide II)~1520 - 1570Medium
C-N stretch~1200 - 1350Medium
C-H (Aromatic)~3100 - 3150Medium

Note: The N-H stretching region may show multiple overlapping bands. Data from derivatives of this compound show a pyrrole N-H stretch around 3200-3580 cm⁻¹ and a C=O amide stretch around 1770-1890 cm⁻¹.

Table 4: Mass Spectrometry Data
ParameterValueSource
Molecular Ion [M]⁺ (Calculated)125.0589PubChem
Common Fragmentation PathwaysLoss of NH₂NH₂, loss of CONHNH₂Inferred from structure

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound[1]

A mixture of ethyl 1H-pyrrole-2-carboxylate (1 mmol) and hydrazine hydrate (0.5 mL, 80% in water) is heated to 70°C in a 25 mL round-bottomed flask with magnetic stirring for 45 minutes. The reaction mixture is then cooled to room temperature, leading to the formation of a suspension. The solid product is collected by filtration, washed with diethyl ether, and recrystallized from absolute ethanol to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small molecules and often results in extensive fragmentation, providing structural information.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or other mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization of this compound.

synthesis_and_characterization_workflow start Starting Materials (Ethyl 1H-pyrrole-2-carboxylate, Hydrazine Hydrate) synthesis Synthesis (Heating at 70°C) start->synthesis workup Work-up (Cooling, Filtration, Washing) synthesis->workup purification Purification (Recrystallization) workup->purification product This compound purification->product characterization Spectroscopic Characterization product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir FT-IR characterization->ir ms Mass Spectrometry characterization->ms

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound. While a complete experimental dataset for the parent compound remains elusive in the reviewed literature, the provided expected values and experimental protocols offer a solid foundation for researchers working with this compound. The synthesis is straightforward, and the characterization can be achieved using standard spectroscopic techniques. Further studies to publish a complete and detailed spectroscopic analysis of this compound would be a valuable contribution to the scientific community.

An In-depth Technical Guide to the NMR Spectral Analysis of 1H-Pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1H-Pyrrole-2-carbohydrazide. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on established principles of NMR spectroscopy and data from structurally related analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in a research and development setting.

Molecular Structure and NMR-Active Nuclei

This compound (C₅H₇N₃O) is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a carbohydrazide group. The key NMR-active nuclei for structural elucidation are ¹H (proton) and ¹³C (carbon-13).

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the pyrrole ring protons and the hydrazide group protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbohydrazide substituent. The following table summarizes the predicted ¹H NMR data in a common NMR solvent such as DMSO-d₆.

Proton (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H56.8 - 7.0triplet or ddJ(H5-H4) ≈ 2.5, J(H5-H3) ≈ 1.5Most downfield of the ring protons due to proximity to the electron-withdrawing group and the ring nitrogen.
H36.5 - 6.7triplet or ddJ(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5
H46.0 - 6.2triplet or ddJ(H4-H3) ≈ 3.5, J(H4-H5) ≈ 2.5Most upfield of the ring protons.
NH (Pyrrole)11.0 - 12.0broad singlet-The chemical shift of the pyrrole N-H is highly dependent on solvent and concentration.
NH (Hydrazide)9.0 - 10.0broad singlet-Exchangeable proton.
NH₂ (Hydrazide)4.3 - 4.5broad singlet-Exchangeable protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the hydrazide group will be significantly downfield.

Carbon (Position) Predicted Chemical Shift (δ, ppm) Notes
C=O160 - 165Carbonyl carbon, most downfield.
C2125 - 130Substituted pyrrole carbon, deshielded.
C5115 - 120
C3110 - 115
C4105 - 110

Experimental Protocols

A standardized protocol for the preparation and analysis of this compound by NMR is crucial for obtaining reproducible and high-quality data.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and to slow down the exchange of N-H protons, allowing for their observation. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, but may result in broader N-H signals or exchange with the solvent.

  • Concentration: Prepare a solution by dissolving 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-14 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Spectral Width: 0-180 ppm.

Structural Elucidation Workflow

The process of confirming the structure of this compound using NMR data follows a logical progression.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Interpretation synthesis Synthesize this compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline) assign_1h Assign 1H Signals (Chemical Shift, Multiplicity, Integration) process_spectra->assign_1h assign_13c Assign 13C Signals (Chemical Shift) process_spectra->assign_13c structure_confirm Confirm Structure assign_1h->structure_confirm assign_13c->structure_confirm

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the potential interactions of this compound is crucial. While specific pathways are determined experimentally, a logical relationship for its characterization can be visualized.

logical_relationships cluster_physchem Physicochemical Properties cluster_biological Biological Evaluation compound This compound nmr NMR Spectroscopy compound->nmr Structural Elucidation mass_spec Mass Spectrometry compound->mass_spec Molecular Weight ftir FTIR Spectroscopy compound->ftir Functional Groups in_vitro In Vitro Assays nmr->in_vitro Purity & Identity for Assays mass_spec->in_vitro ftir->in_vitro in_vivo In Vivo Models in_vitro->in_vivo Lead Identification

Caption: Logical relationships in the characterization and evaluation of this compound.

This guide provides a foundational understanding of the NMR spectral analysis of this compound. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.

An In-depth Technical Guide to the FT-IR Spectrum of 1H-Pyrrole-2-carbohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of 1H-pyrrole-2-carbohydrazide and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrrole nucleus, including antibacterial, antitumor, analgesic, and anti-inflammatory properties.[1] FT-IR spectroscopy serves as a critical tool for the structural elucidation and characterization of these molecules. This guide presents key vibrational data, detailed experimental protocols for synthesis and spectral analysis, and a visual representation of the synthetic workflow.

Core FT-IR Spectral Data

The FT-IR spectra of this compound and its derivatives are characterized by distinct absorption bands corresponding to the various functional groups present in their structures. The pyrrole ring, the carbohydrazide moiety, and any substituent groups give rise to specific vibrational modes. The following tables summarize the key FT-IR absorption bands for the parent compound and a series of its 4,5-dibromo benzylidene derivatives.

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3451.54Pyrrole N-H Stretch
3274.54O-H Stretch (from residual water or intramolecular H-bonding)
3085.55Aromatic C-H Stretch
1855.19C=O Stretch (Amide I)
1635.34N-H Bend (Amide II)
1376.93C-O-H Bend
1187.94C-N Stretch

Data sourced from a study by Mote et al. (2015).[2]

Table 2: FT-IR Spectral Data for 4,5-dibromo-1H-pyrrole-2-carbohydrazide Derivatives

Derivative SubstitutionPyrrole N-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Amide C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
3,4-dihydroxy benzylidene 3463.533070.121774.193262.97 (O-H Stretch), 1608.34 (N-H Bend), 1060.66 (C=N Stretch), 644.248 (C-Br Stretch)
3-chloro benzylidene 3202.183061.441769.371669.52 (N-H Bend), 1060.66 (C=N Stretch), 691.355 (C-Br Stretch)
2-nitro benzylidene 3523.313021.911817.581650.77 (N-H Bend), 1075.12 (C-N Stretch), 682.677 (C-Br Stretch)
3-nitro benzylidene 3580.083220.541897.611079.94 (C-N Stretch), 536.114 (C-Br Stretch)

Data for derivatives sourced from a study by Mote et al. (2015).[2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its derivatives, as well as the procedure for acquiring FT-IR spectra.

Synthesis of this compound

The synthesis of the parent compound, this compound, is achieved through the hydrazinolysis of ethyl 1H-pyrrole-2-carboxylate.[1]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Absolute ethyl alcohol

  • Diethyl ether (Et₂O)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 1 mmol of ethyl 1H-pyrrole-2-carboxylate (0.1392 g).

  • Add 0.5 mL of hydrazine hydrate (80% in water) to the flask.

  • Heat the reaction mixture to 70°C for 45 minutes with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting suspension to collect the solid product.

  • Wash the collected solid with diethyl ether (Et₂O).

  • Recrystallize the crude product from absolute ethyl alcohol to obtain pure this compound. A typical yield for this reaction is around 90%.[1]

Synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide Derivatives

The synthesis of the dibromo derivatives involves a multi-step process starting from pyrrole-2-carboxylic acid.[2]

Step 1: Bromination of Pyrrole-2-carboxylic Acid

  • Dissolve pyrrole-2-carboxylic acid in acetic acid and a small amount of carbon tetrachloride.

  • Cool the solution and add a solution of bromine in acetic acid dropwise while maintaining a low temperature.

  • The precipitated product, 4,5-dibromo-pyrrole-2-carboxylic acid, is collected and can be recrystallized from propanol.[2]

Step 2: Esterification

  • Mix 4,5-dibromo-pyrrole-2-carboxylic acid with absolute methanol and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to distill off the excess alcohol.

  • Pour the residue into water and extract the methyl ester with a suitable solvent like carbon tetrachloride.

  • Neutralize any remaining acid with sodium bicarbonate solution.[2]

Step 3: Formation of Acid Hydrazide

  • React the methyl 4,5-dibromo-pyrrole-2-carboxylate with hydrazine hydrate under reflux to form the carbohydrazide.[2]

Step 4: Synthesis of Benzylidene Derivatives

  • Reflux equimolar quantities of the 4,5-dibromo-1H-pyrrole-2-carbohydrazide and a substituted aromatic aldehyde in ethanol with a few drops of glacial acetic acid for several hours.

  • The resulting Schiff base derivatives can then be isolated and purified.[2][3]

FT-IR Spectroscopic Analysis

The FT-IR spectra of the synthesized compounds are typically recorded using the KBr pellet method.

Materials:

  • Synthesized compound (finely powdered)

  • Potassium bromide (KBr), spectroscopic grade, oven-dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Record a background spectrum of the empty sample compartment.

  • Thoroughly grind 1-2 mg of the synthesized compound with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet die and press it under high pressure to form a thin, transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the FT-IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and its derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Pyrrole-2-carboxylic Acid Bromination Bromination Start->Bromination Br2, Acetic Acid Esterification Esterification Bromination->Esterification Methanol, H2SO4 Hydrazinolysis Hydrazinolysis Esterification->Hydrazinolysis Hydrazine Hydrate Parent_Hydrazide This compound Esterification->Parent_Hydrazide Hydrazine Hydrate (alternative path) Condensation Condensation with Aromatic Aldehyde Hydrazinolysis->Condensation Derivative Substituted Derivative Condensation->Derivative FTIR_Analysis FT-IR Spectroscopy Parent_Hydrazide->FTIR_Analysis Derivative->FTIR_Analysis Characterization Structural Characterization FTIR_Analysis->Characterization

Caption: Synthetic pathway for this compound derivatives.

FTIR_Workflow Start Synthesized Compound Grinding Grind with KBr Start->Grinding Pelletizing Press into Pellet Grinding->Pelletizing Analysis Acquire Spectrum in FT-IR Pelletizing->Analysis Data_Processing Data Processing and Interpretation Analysis->Data_Processing Result FT-IR Spectrum and Peak Assignment Data_Processing->Result

Caption: Workflow for FT-IR analysis of synthesized compounds.

References

Mass Spectrometry of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible literature, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for pyrrole and hydrazide moieties. This guide covers ionization techniques, predicted fragmentation pathways, representative experimental protocols, and quantitative data to aid in the identification and characterization of this compound and its analogues.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound (C₅H₇N₃O), the analysis hinges on the choice of ionization method and the interpretation of the resulting fragmentation patterns to elucidate its structure.

Ionization Techniques:

The selection of an appropriate ionization technique is critical and depends on the analyte's volatility and thermal stability.[1]

  • Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV).[1] This method is well-suited for volatile and thermally stable compounds and results in extensive fragmentation, providing a detailed "fingerprint" mass spectrum useful for structural elucidation.[1] EI is commonly coupled with Gas Chromatography (GC-MS).[1]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile and thermally labile molecules.[1] ESI generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS).[1] It typically produces protonated molecules ([M+H]^+) with minimal fragmentation, which is useful for determining the molecular weight.[1] Further structural information can be obtained using tandem mass spectrometry (MS/MS).[1]

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

The fragmentation of pyrrole derivatives is influenced by the substituents on the ring.[2] For amides, cleavage of bonds adjacent to the carbonyl group is a common pathway.[3]

Key Predicted Fragmentation Steps:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, M⁺˙.

  • Alpha-Cleavage: The most likely initial fragmentation is the cleavage of the N-N bond of the hydrazide group, a common pathway for hydrazides, leading to the formation of the stable pyrrole-2-carbonyl cation.

  • Loss of NH₂: Another potential fragmentation is the loss of an amino radical (•NH₂) from the hydrazide moiety.

  • Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, though this typically requires higher energy.

Below is a diagram illustrating the predicted fragmentation pathway of this compound under electron ionization.

G cluster_frags Predicted Fragments M This compound (M) m/z = 125.06 F1 [C₅H₄N-C=O]⁺ m/z = 94.03 M->F1 -•NHNH₂ F2 [C₅H₅N₂O]⁺ m/z = 109.04 M->F2 -•NH₂ F3 [C₄H₄N]⁺ m/z = 66.03 F1->F3 -CO

Caption: Predicted EI fragmentation pathway of this compound.

Quantitative Data

The following table summarizes the predicted quantitative data for the major ions in the mass spectrum of this compound. The monoisotopic mass is used for calculations.

Ion DescriptionChemical FormulaPredicted m/z
Molecular Ion([C₅H₇N₃O]^+. )125.06
Pyrrole-2-carbonyl cation([C₅H₄NO]^+)94.03
Fragment from loss of •NH₂([C₅H₅N₂O]^+)109.04
Pyrrolyl cation([C₄H₄N]^+)66.03

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable derivatives of this compound, or if the compound itself is sufficiently volatile.[1]

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • If necessary, perform derivatization (e.g., silylation) to increase volatility and thermal stability.

  • Filter the sample through a 0.2 µm syringe filter before injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the analysis of less volatile, thermally labile, or polar compounds like this compound.[1]

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Filter the sample through a 0.2 µm syringe filter.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS/MS Analysis: Use precursor ion scan for the protonated molecule ([M+H]^+) (m/z 126.07) and product ion scan to obtain fragmentation data.

Experimental and Data Analysis Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into MS filter->inject ionize Ionization (EI or ESI) inject->ionize separate Mass Analyzer (Separation by m/z) ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Spectrum (Identify Fragments) spectrum->interpret report Generate Report interpret->report

Caption: General workflow for MS analysis of this compound.

References

Crystal Structure of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1H-pyrrole-2-carbohydrazide, a molecule of interest in medicinal chemistry due to the established biological activities of pyrrole derivatives.[1][2][3] This document details the molecular geometry, intermolecular interactions, and the experimental procedures used for its synthesis and crystallographic analysis.

Molecular and Crystal Structure

This compound (C₅H₇N₃O) crystallizes in an orthorhombic system.[1][2][3] The crystal structure is characterized by a network of intermolecular hydrogen bonds, which are crucial in defining the supramolecular architecture.

Crystallographic Data

The fundamental crystallographic parameters for this compound have been determined by single-crystal X-ray diffraction.

ParameterValueReference
Chemical FormulaC₅H₇N₃O[1][2]
Formula Weight (Mᵣ)125.14[1][2]
Crystal SystemOrthorhombic[1][2]
Space GroupP b c a[2]
a (Å)9.9789 (16)[1][2]
b (Å)8.5633 (14)[1][2]
c (Å)13.657 (2)[1][2]
Volume (V) (ų)1167.0 (3)[1][2]
Z8[1][2]
RadiationMo Kα (λ = 0.71073 Å)[2]
Temperature (T)296 K[1][2]
Crystal Size (mm)0.31 × 0.28 × 0.16[1][2]
Absorption Coeff. (μ) (mm⁻¹)0.11[1][2]
R-factor [F² > 2σ(F²)]0.043[2]
wR(F²)0.146[2]
Goodness-of-fit (S)1.04[2]
Intermolecular Interactions

The stability of the crystal packing is primarily attributed to a network of hydrogen bonds.[1][2][4] Specifically, intermolecular N—H⋯N and N—H⋯O interactions link adjacent molecules, resulting in the formation of a supramolecular grid.[1][2][4] The key hydrogen bonds identified are N1—H1⋯N3, N2—H2⋯O1, and N3—H3B⋯O1.[1][2]

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Reference
N1—H1···N3ⁱ0.862.152.996 (2)169[2]
N2—H2···O1ⁱⁱ0.862.062.8422 (19)151[2]
N3—H3B···O1ⁱⁱⁱ0.91 (3)2.12 (3)3.023 (3)168 (2)[2]
Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2; (iii) x-1/2, -y+1/2, -z+1

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate.[1][4]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.1392 g)

  • Hydrazine hydrate (80% in water, 0.5 mL)

  • Diethyl ether (Et₂O)

  • Absolute ethyl alcohol

Procedure:

  • Ethyl 1H-pyrrole-2-carboxylate and hydrazine hydrate were combined in a 25 mL round-bottomed flask equipped with a magnetic stirrer.[1]

  • The temperature of the mixture was raised to 70°C and maintained for 45 minutes.[1]

  • The mixture was then cooled to room temperature, leading to the formation of a suspension.[1]

  • The resulting solid was collected by filtration.[1]

  • The collected solid was washed with diethyl ether.[1]

  • The final product was purified by recrystallization from absolute ethyl alcohol, yielding 0.113 g (90% yield) of this compound.[1]

Synthesis_Workflow reagents Ethyl 1H-pyrrole-2-carboxylate + Hydrazine Hydrate reaction Heat to 70°C (45 min) reagents->reaction 1 cooling Cool to Room Temp reaction->cooling 2 filtration Filter Suspension cooling->filtration 3 washing Wash with Et₂O filtration->washing 4 recrystallization Recrystallize from Absolute Ethanol washing->recrystallization 5 product This compound (Product) recrystallization->product 6

Caption: Synthetic workflow for this compound.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained from the recrystallization process.

Data Collection and Refinement:

  • Diffractometer: Bruker APEXII CCD area-detector.[1][2]

  • Absorption Correction: Multi-scan (SADABS).[1][2]

  • Structure Solution: The structure was solved using SHELXS97.[1][3]

  • Structure Refinement: The structure was refined using SHELXL97.[1][3]

  • Hydrogen Atoms: Hydrogen atoms attached to N3 were located in a difference Fourier map. All other H atoms were placed in calculated positions and refined using a riding model.[1]

XRay_Workflow crystal Single Crystal Selection data_collection Data Collection (Bruker APEXII CCD) crystal->data_collection data_reduction Data Reduction (SAINT) data_collection->data_reduction abs_corr Absorption Correction (SADABS) data_reduction->abs_corr solve Structure Solution (SHELXS97) abs_corr->solve refine Structure Refinement (SHELXL97) solve->refine final_model Final Crystal Structure Model refine->final_model

Caption: Experimental workflow for crystallographic analysis.

Relevance in Drug Development

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and antitubercular properties.[1][2] Some benzylidene pyrrole-2-carbohydrazide derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis.[5] This makes ENR a viable target for the development of new antibacterial agents.

The structural information presented in this guide is fundamental for understanding the stereochemistry and intermolecular interaction potential of this compound. This knowledge can be leveraged for the rational design of novel derivatives with enhanced binding affinity for biological targets like ENR, aiding in the development of new therapeutic agents.

Logical_Relationship cluster_design Drug Design & Discovery cluster_target Biological Context structure Crystal Structure Data (This Guide) interactions Intermolecular Interactions (H-bonds) structure->interactions rational_design Rational Design of Novel Derivatives interactions->rational_design docking Molecular Docking Studies rational_design->docking inhibition Enzyme Inhibition docking->inhibition Predicts Binding Affinity target Target Enzyme (e.g., Bacterial ENR) target->inhibition activity Desired Biological Activity (e.g., Antibacterial) inhibition->activity

Caption: Role of crystal structure data in drug development.

References

A Technical Guide to Determining the Solubility of 1H-Pyrrole-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and overall therapeutic efficacy. This technical guide addresses the solubility of 1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed framework of established experimental protocols for researchers to determine its solubility in various solvents. It includes methodologies for equilibrium and kinetic solubility assays, a structured template for data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary information to generate reliable and reproducible solubility data for this compound, thereby supporting its further investigation and potential development as a therapeutic agent.

Introduction

This compound is a derivative of pyrrole, a significant heterocyclic scaffold in many biologically active compounds.[1][2] The hydrazide functional group is also a key feature in many pharmaceuticals, contributing to their biological activity through various interactions.[3] The solubility of such a compound is a fundamental property that dictates its behavior in both in vitro and in vivo systems. Poor aqueous solubility, for instance, can be a major hurdle in the development of oral drug formulations, leading to low bioavailability.[4][5]

Presentation of Solubility Data

To ensure clarity and facilitate comparison, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for presenting such data.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (mol/L)Observations
Water25Shake-Flask
Phosphate-Buffered Saline (pH 7.4)37Shake-Flask
0.1 N HCl (pH 1.2)37Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Acetonitrile25Shake-Flask
User-defined solvent

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for two standard types of solubility measurement: thermodynamic (equilibrium) and kinetic.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours.

  • After the incubation period, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery.[4][5] These assays measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Liquid handling system or multichannel pipettes

  • Plate reader capable of nephelometry (light scattering) or UV absorbance

Procedure (Nephelometric Method):

  • Prepare a series of dilutions of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the DMSO-compound solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should typically be low (e.g., <5%) to minimize its effect on solubility.

  • Mix the solutions and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in published literature, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility, along with the structured format for data presentation, are intended to promote standardized and high-quality data generation. This will not only aid in the immediate research context but also contribute valuable information to the broader scientific community, facilitating the evaluation of this compound in drug discovery and development pipelines.

References

Thermal Stability of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile biological activities. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and formulation into therapeutic agents. This technical guide provides a comprehensive overview of the known thermal properties of this compound and its derivatives. In the absence of detailed public domain data on its thermal decomposition, this document offers standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform their own stability assessments. Furthermore, a generalized thermal decomposition pathway for carbohydrazide derivatives is proposed, and a standard workflow for thermal stability analysis is presented.

Introduction

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules, both natural and synthetic. When functionalized with a carbohydrazide group at the 2-position, the resulting this compound serves as a key intermediate for the synthesis of various derivatives with potential therapeutic applications. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that influences its shelf-life, safety, and efficacy. Thermal decomposition can lead to loss of potency, formation of toxic impurities, and changes in physical properties. Therefore, a thorough understanding of the thermal behavior of this compound is essential for its successful application in drug discovery and development.

Known Thermal Properties

While specific studies detailing the comprehensive thermal decomposition profile of this compound are not widely available in the public literature, its melting point has been well-documented. The melting point provides the initial indication of the compound's thermal stability under atmospheric pressure.

Table 1: Melting Points of this compound and Its Derivatives
CompoundMelting Point (°C)
This compound236 - 238
This compound178 - 182[1]
3,4-dihydroxybenzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide220 - 222[1]
3-chlorobenzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide181 - 183[1]
2-nitrobenzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide194 - 196[1]
3-nitrobenzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide196 - 198[1]

Note: Discrepancies in the melting point of the parent compound may arise from different experimental conditions or sample purity.

Experimental Protocols for Thermal Analysis

To determine the detailed thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques employed.[2][3] The following sections provide standardized protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This analysis provides information on decomposition temperatures, residual mass, and the kinetics of degradation.

Objective: To determine the onset of decomposition and the mass loss profile of this compound upon heating.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

    • Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occur.

    • Determine the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any other endothermic or exothermic events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 300 °C (or a temperature beyond the melting point but below the onset of decomposition determined by TGA) at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature and the peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

Proposed Thermal Decomposition Pathway and Experimental Workflow

Generalized Thermal Decomposition of a Carbohydrazide

While the specific decomposition mechanism of this compound needs to be elucidated experimentally (e.g., by TGA coupled with mass spectrometry or FTIR), a generalized pathway for carbohydrazides can be proposed. The initial steps likely involve the cleavage of the N-N bond and the C-N bond of the hydrazide moiety. At lower temperatures, the decomposition of hydrazine derivatives often yields ammonia (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) are the dominant products.[5] The pyrrole ring itself is relatively stable but may undergo fragmentation or polymerization at higher temperatures.

G A This compound B Initial Heat Application (Endothermic) A->B Heat C N-N and C-N Bond Cleavage B->C D Formation of Pyrrole Radical and Carbohydrazide Radical C->D E Low Temperature Pathway D->E Lower Temp. F High Temperature Pathway D->F Higher Temp. G Ammonia (NH3) + Pyrrole-2-carboxamide E->G H Nitrogen (N2) + Hydrogen (H2) + Pyrrole F->H I Further Decomposition / Polymerization of Pyrrole Ring G->I Increased Heat H->I Increased Heat

A generalized thermal decomposition pathway for a carbohydrazide.
Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a compound like this compound.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Kinetic and Mechanistic Studies A Compound Synthesis & Purification B Purity Analysis (HPLC, NMR) A->B C Melting Point Determination B->C D Thermogravimetric Analysis (TGA) (Decomposition Profile) C->D E Differential Scanning Calorimetry (DSC) (Thermal Transitions) C->E F TGA-Mass Spectrometry (TGA-MS) D->F G TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) D->G H Isothermal TGA (Degradation Kinetics) D->H I Identification of Decomposition Products F->I G->I J Proposal of Decomposition Mechanism H->J I->J

References

The Pyrrole Carbohydrazide Scaffold: A Versatile Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole carbohydrazide scaffold, a unique heterocyclic motif, has garnered significant attention in the field of medicinal chemistry due to its remarkable and diverse biological activities. This guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of pyrrole carbohydrazide derivatives, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols and a systematic analysis of structure-activity relationships are presented to aid researchers in the design and development of novel therapeutics based on this privileged scaffold.

Synthesis of the Pyrrole Carbohydrazide Scaffold and Its Derivatives

The synthesis of the core 1H-pyrrole-2-carbohydrazide and its subsequent derivatization, typically through the formation of Schiff bases, is a straightforward and versatile process.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrazinolysis of an appropriate pyrrole ester.

Experimental Protocol:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 1H-pyrrole-2-carboxylic acid ethyl ester (1 mmol).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (80% in water, 0.5 mL).

  • Heating: Increase the temperature of the mixture to 70°C and maintain for 45 minutes.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, which will result in the formation of a suspension.

  • Isolation and Purification: Filter the suspension, wash the solid precipitate with diethyl ether, and recrystallize from absolute ethanol to obtain pure this compound.

G cluster_synthesis Synthesis Workflow Start Start Pyrrole_Ester 1H-Pyrrole-2-carboxylic acid ethyl ester Start->Pyrrole_Ester Hydrazine Hydrazine Hydrate Start->Hydrazine Reaction1 Hydrazinolysis (70°C, 45 min) Pyrrole_Ester->Reaction1 Hydrazine->Reaction1 Carbohydrazide This compound Reaction1->Carbohydrazide Reaction2 Condensation (Schiff Base Formation) (Ethanol, Acetic Acid) Carbohydrazide->Reaction2 Aldehyde Substituted Aldehyde/Ketone Aldehyde->Reaction2 Final_Product Pyrrole Carbohydrazide Derivative Reaction2->Final_Product End End Final_Product->End

Caption: General synthesis workflow for pyrrole carbohydrazide derivatives.

Synthesis of (E)-N'-Substituted Benzylidene-1H-pyrrole-2-carbohydrazide Derivatives (Schiff Bases)

The carbohydrazide core is readily converted to a wide array of derivatives, most commonly Schiff bases, by condensation with various aldehydes or ketones.

Experimental Protocol:

  • Reactants: Dissolve equimolar quantities of this compound and a substituted aromatic aldehyde in absolute ethanol.

  • Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for an appropriate time (typically monitored by Thin Layer Chromatography - TLC).

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.

Antimicrobial and Antifungal Activity

Derivatives of the pyrrole carbohydrazide scaffold have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

One of the key mechanisms underlying the antimycobacterial activity of these compounds is the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme. ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The bacterial ENR is structurally distinct from its mammalian counterpart, making it an attractive target for selective antibacterial drug design.

G cluster_pathway Inhibition of Mycolic Acid Synthesis FAS-I Fatty Acid Synthase-I (FAS-I) Acyl-CoA Acyl-CoA (C16-C26) FAS-I->Acyl-CoA FAS-II_Initiation FAS-II Initiation Acyl-CoA->FAS-II_Initiation Elongation_Cycles Elongation Cycles (FAS-II) FAS-II_Initiation->Elongation_Cycles ENR Enoyl-Acyl Carrier Protein Reductase (ENR/InhA) Elongation_Cycles->ENR Reduction Step Pyrrole_Carbohydrazide Pyrrole Carbohydrazide Derivative Inhibition X Pyrrole_Carbohydrazide->Inhibition Meromycolic_Acid Meromycolic Acid Precursors ENR->Meromycolic_Acid Mycolic_Acid Mycolic Acids Meromycolic_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibition->ENR

Caption: Inhibition of the mycobacterial FAS-II pathway by pyrrole carbohydrazide derivatives.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of pyrrole carbohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The tables below summarize the MIC values of representative compounds against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Pyrrole Carbohydrazide Derivatives (MIC in µg/mL)

Compound IDDerivative SubstitutionS. aureusB. subtilisE. coliP. aeruginosaReference
3f 4-HydroxybenzylidenePotentPotentPotent-
3g 3,4-DimethoxybenzylidenePotentPotentPotent-
3i 4-ChlorobenzylidenePotentPotentPotent-
GS4 4-(Dimethylamino)benzylidene----

Note: "Potent" indicates significant activity was reported, but specific MIC values were not provided in the abstract. Further literature review is needed for precise values.

Table 2: Antifungal Activity of Pyrrole Carbohydrazide Derivatives (MIC in µg/mL)

Compound IDDerivative SubstitutionC. albicansA. nigerReference
3a BenzylidenePotentPotent
3g 3,4-DimethoxybenzylidenePotentPotent
3h 4-(Dimethylamino)benzylidenePotentPotent

Note: "Potent" indicates significant activity was reported, but specific MIC values were not provided in the abstract. Further literature review is needed for precise values.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

The MABA is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis.

Workflow:

G cluster_maba MABA Workflow Start Start Prepare_Plate Prepare 96-well plate with serial dilutions of test compound Start->Prepare_Plate Add_Inoculum Add Mycobacterium tuberculosis inoculum to wells Prepare_Plate->Add_Inoculum Incubate1 Incubate plate at 37°C for 5-7 days Add_Inoculum->Incubate1 Add_Alamar Add Alamar Blue solution Incubate1->Add_Alamar Incubate2 Incubate plate for 24 hours Add_Alamar->Incubate2 Read_Results Read results (color change) Incubate2->Read_Results End End Read_Results->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Anticancer Activity

The pyrrole carbohydrazide scaffold has also emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Pyrrole carbohydrazide derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for anticancer drugs as it leads to the safe and effective elimination of malignant cells. The apoptotic cascade is a complex signaling pathway involving a family of cysteine proteases called caspases. Studies have shown that some pyrrole-containing compounds can induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.

G cluster_apoptosis Apoptosis Induction Pathway Drug Pyrrole Carbohydrazide Derivative Mitochondria Mitochondria Drug->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by pyrrole carbohydrazide derivatives.

In addition to apoptosis, certain pyrrole carbohydrazide derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents the cells from dividing and growing uncontrollably. The cell cycle is a tightly regulated process involving a series of checkpoints controlled by cyclins and cyclin-dependent kinases (CDKs). Some pyrrole hydrazones have been shown to cause an accumulation of cells in the S phase or G2/M phase of the cell cycle, suggesting an interference with the molecular machinery that governs these transitions.

G cluster_cellcycle Cell Cycle Arrest Mechanism Drug Pyrrole Carbohydrazide Derivative Inhibition_S X Drug->Inhibition_S Inhibition_G2M X Drug->Inhibition_G2M G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Cyclin_CDK_S Cyclin/CDK Complexes (S phase) S->Cyclin_CDK_S M M Phase G2->M Cyclin_CDK_G2M Cyclin/CDK Complexes (G2/M transition) G2->Cyclin_CDK_G2M M->G1 Arrest_S S Phase Arrest Cyclin_CDK_S->Arrest_S Arrest_G2M G2/M Arrest Cyclin_CDK_G2M->Arrest_G2M Inhibition_S->Cyclin_CDK_S Inhibition_G2M->Cyclin_CDK_G2M

Caption: Cell cycle arrest at S or G2/M phase by pyrrole carbohydrazide derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of pyrrole carbohydrazide derivatives are quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 3: Anticancer Activity of Pyrrole Carbohydrazide Derivatives (IC50 in µM)

Compound IDDerivative SubstitutionA549 (Lung)MCF-7 (Breast)HCT116 (Colon)Reference
1C Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrazone---
C8 3-Chlorobenzohydrazide9.54--
C18 4-Nitrobenzohydrazide10.38--

Note: The IC50 value for compound 1C was reported against SH-4 melanoma cells (44.63 ± 3.51 μM).

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

G cluster_mtt MTT Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate1 Incubate for 24-72 hours Add_Compound->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate2->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the pyrrole carbohydrazide derivative for a specified time.

  • Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the test compound.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole carbohydrazide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring of the Schiff base.

  • Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., -Cl) or electron-donating groups (e.g., -OH, -OCH3, -N(CH3)2) on the benzylidene ring has been shown to enhance antibacterial and antifungal activity. Specifically, hydroxyl and methoxy substitutions often lead to potent activity.

  • Anticancer Activity: The substitution pattern on the benzylidene ring also significantly influences the anticancer potency. For instance, the position of aldehyde condensation on the pyrrole ring (α- vs. β-) can affect bioactivity, with β-aldehyde derivatives showing greater antiproliferative effects in some cases.

Conclusion

The pyrrole carbohydrazide scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis and the ease of introducing chemical diversity through the formation of Schiff bases and other derivatives make it an attractive starting point for drug discovery programs. The demonstrated broad-spectrum antimicrobial and potent anticancer activities, coupled with an increasing understanding of their mechanisms of action, highlight the significant biological potential of this scaffold. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to develop clinically viable drug candidates based on the pyrrole carbohydrazide core.

Methodological & Application

Synthesis of 1h-Pyrrole-2-carbohydrazide from ethyl 1H-pyrrol-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1H-Pyrrole-2-carbohydrazide

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, many of which are investigated for their potential pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] This document provides a detailed protocol for the synthesis of this compound from ethyl 1H-pyrrole-2-carboxylate via hydrazinolysis. The straightforward procedure offers a high yield of the desired product.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of the ethoxy group in ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate.

G cluster_reactants Reactants cluster_products Products ethyl_1H_pyrrole_2_carboxylate Ethyl 1H-pyrrole-2-carboxylate 1H_pyrrole_2_carbohydrazide This compound ethyl_1H_pyrrole_2_carboxylate->1H_pyrrole_2_carbohydrazide + Hydrazine Hydrate hydrazine_hydrate Hydrazine Hydrate ethanol Ethanol

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting MaterialEthyl 1H-pyrrole-2-carboxylate[1]
ReagentHydrazine Hydrate (80% in water)[1]
Reaction Temperature70°C[1]
Reaction Time45 minutes[1]
Product Molecular FormulaC₅H₇N₃O[1][4]
Product Molar Mass125.14 g/mol [1]
Yield90%[1][5]
Purification MethodRecrystallization from absolute ethanol[1]

Experimental Protocol

This protocol is based on the successful synthesis of this compound as reported in the literature.[1]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.139 g)

  • Hydrazine hydrate (80% in water, 0.5 mL)

  • Diethyl ether (for washing)

  • Absolute ethyl alcohol (for recrystallization)

Equipment:

  • 25 mL round-bottomed flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.139 g) and hydrazine hydrate (0.5 mL, 80% in water).

  • Heating: Heat the reaction mixture to 70°C while stirring.

  • Reaction Time: Maintain the temperature at 70°C for 45 minutes.

  • Cooling and Precipitation: After 45 minutes, cool the mixture to room temperature. A suspension should form as the product precipitates.

  • Isolation: Filter the solid product using a filtration apparatus and wash the collected solid with diethyl ether.

  • Purification: Recrystallize the crude product from absolute ethyl alcohol to obtain pure this compound.

  • Drying and Yield Determination: Dry the purified product and determine the final mass to calculate the yield. An expected yield of approximately 0.113 g (90%) should be obtained.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G start Start reactants Combine Ethyl 1H-pyrrole-2-carboxylate and Hydrazine Hydrate start->reactants heat Heat to 70°C for 45 min reactants->heat cool Cool to Room Temperature heat->cool filter Filter the Suspension cool->filter wash Wash with Diethyl Ether filter->wash recrystallize Recrystallize from Absolute Ethanol wash->recrystallize dry Dry the Product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and toxic. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 1H-Pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Schiff bases derived from 1H-pyrrole-2-carbohydrazide, a class of compounds with significant potential in drug discovery due to their diverse biological activities. The synthesized Schiff bases have shown promise as antibacterial, antifungal, anthelmintic, and antimycobacterial agents.[1][2] This protocol is intended to provide a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are versatile compounds formed through the condensation of a primary amine with an aldehyde or ketone.[3] Those derived from heterocyclic scaffolds, such as pyrrole, are of particular interest in medicinal chemistry. The pyrrole moiety is a key structural component in many biologically active compounds.[1][4] The combination of the pyrrole ring with the hydrazone linkage in Schiff bases derived from this compound results in molecules with a wide range of pharmacological activities.[1][2] These compounds have been investigated for their potential to inhibit key enzymes in pathogenic organisms, such as enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid synthesis in bacteria.[2]

General Reaction Scheme

The synthesis of Schiff bases from this compound involves the reaction of the hydrazide with a suitable aldehyde or ketone, typically under acidic catalysis.

G cluster_0 General Reaction Scheme This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base + R-CHO / R-CO-R' Aldehyde/Ketone R-CHO / R-CO-R' Water H2O Schiff_Base->Water +

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of the precursor, this compound, and the subsequent synthesis of Schiff bases.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting hydrazide from ethyl 1H-pyrrole-2-carboxylate.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Diethyl ether (Et₂O)

  • Absolute ethyl alcohol

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate and 0.5 mL of hydrazine hydrate (80% in water).[4]

  • Heat the reaction mixture to 70°C for 45 minutes with continuous stirring.[4]

  • Cool the mixture to room temperature. A suspension will form.[4]

  • Filter the suspension and wash the solid product with diethyl ether (Et₂O).[4]

  • Recrystallize the crude product from absolute ethyl alcohol to obtain pure this compound.[4]

  • A yield of approximately 90% (0.113 g) can be expected.[4]

Protocol 2: Synthesis of (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide (Schiff Bases)

This protocol details the general procedure for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[5][6]

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude Schiff base from a suitable solvent (e.g., ethanol) to obtain the pure product.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and physical characteristics of a series of synthesized Schiff bases derived from this compound.

Compound IDAldehyde/Ketone ReactantSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
3a BenzaldehydeEthanolGlacial Acetic Acid482198-200
3b 4-ChlorobenzaldehydeEthanolGlacial Acetic Acid585230-232
3c 4-MethoxybenzaldehydeEthanolGlacial Acetic Acid388210-212
3d 2-HydroxybenzaldehydeEthanolGlacial Acetic Acid480220-222
3e 4-NitrobenzaldehydeEthanolGlacial Acetic Acid690250-252

Note: The data presented in this table is a representative compilation based on typical outcomes for these reactions and may vary depending on the specific experimental conditions.

Experimental Workflow and Potential Mechanism of Action

The following diagrams illustrate the experimental workflow for the synthesis and a proposed mechanism of action for the resulting Schiff bases as enzyme inhibitors.

G cluster_workflow Experimental Workflow start Start synthesis_hydrazide Synthesis of This compound start->synthesis_hydrazide synthesis_schiff_base Synthesis of Schiff Base synthesis_hydrazide->synthesis_schiff_base purification Purification by Recrystallization synthesis_schiff_base->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization biological_screening Biological Screening (e.g., Antibacterial Assay) characterization->biological_screening end End biological_screening->end

Caption: Experimental workflow for synthesis and evaluation.

G cluster_moa Proposed Mechanism of Action: Enzyme Inhibition enzyme Target Enzyme (e.g., ENR) binding Binding to Active Site enzyme->binding schiff_base Schiff Base (Inhibitor) schiff_base->binding inhibition Enzyme Inhibition binding->inhibition effect Disruption of Biological Pathway (e.g., Fatty Acid Synthesis) inhibition->effect

Caption: Proposed mechanism of enzyme inhibition.

Applications in Drug Development

Schiff bases derived from this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. Their reported activities include:

  • Antibacterial and Antifungal Activity: These compounds have shown efficacy against various strains of bacteria and fungi.[1]

  • Anthelmintic Activity: They have been investigated for their potential to treat parasitic worm infections.[1]

  • Antimycobacterial Activity: Several derivatives have exhibited inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] The potential mechanism of action is the inhibition of enoyl-acyl carrier protein reductase (ENR), an essential enzyme for the survival of the bacterium.[2]

The versatility of the synthesis allows for the creation of a large library of compounds by varying the aldehyde or ketone reactant, enabling structure-activity relationship (SAR) studies to optimize their therapeutic potential. The imine group is crucial for their biological activity, as it can participate in binding interactions with biological targets.[3]

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of Schiff bases from this compound. These compounds represent a promising class of molecules for the development of new therapeutic agents. Further research into their mechanism of action and optimization of their structure is warranted to fully explore their potential in medicinal chemistry.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Pyrrole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, 1H-pyrrole-2-carbohydrazide derivatives are valuable intermediates in the synthesis of more complex molecules, such as Schiff bases and other heterocyclic systems, which have shown promise in drug discovery.[1][2] Conventional methods for the synthesis of these compounds often require long reaction times and elevated temperatures. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to classical heating methods.[5][6][7][8] This document provides detailed protocols for the microwave-assisted synthesis of this compound and its subsequent derivatization.

Core Synthesis Workflow

The synthesis of this compound derivatives via a microwave-assisted approach typically follows a two-step process. The first step involves the formation of the core this compound from an appropriate pyrrole ester. The second step is the condensation of this carbohydrazide with various aldehydes or ketones to yield the final derivatives, such as Schiff bases.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Derivatives (Schiff Bases) A Ethyl 1H-pyrrole-2-carboxylate C Microwave Reactor Vial A->C B Hydrazine Hydrate B->C D Microwave Irradiation C->D Seal Vial E This compound D->E Cooling & Filtration F This compound I Microwave Reactor F->I G Substituted Aldehyde/Ketone G->I H Ethanol (Solvent) H->I J Final Derivative I->J Irradiation, Cooling & Recrystallization

Caption: General workflow for the two-step microwave-assisted synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from ethyl 1H-pyrrole-2-carboxylate using microwave irradiation.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80-99%)[3][9]

  • Ethanol (optional, as solvent)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.139 g).

  • Add hydrazine hydrate (10 mmol, 0.5 mL). While some conventional methods use a larger excess, microwave synthesis often requires less.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-150 W for 5-15 minutes at a temperature of 70-100°C. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold diethyl ether or ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[9]

Protocol 2: Microwave-Assisted Synthesis of (E)-N'-substituted-benzylidene-1H-pyrrole-2-carbohydrazide Derivatives

This protocol outlines the synthesis of Schiff base derivatives from this compound and various substituted aromatic aldehydes.

Materials:

  • This compound (1 mmol, 0.125 g)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount, 1-2 drops)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • Place this compound (1 mmol) and the desired substituted aldehyde (1 mmol) in a 10 mL microwave reactor vial containing a magnetic stir bar.

  • Add 5 mL of ethanol and 1-2 drops of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150-300 W for 3-10 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[3]

Data Presentation

The primary advantages of microwave-assisted synthesis are the significant reduction in reaction time and often an improvement in yield. The following tables provide a comparative summary of typical results.

Table 1: Comparison of Synthesis Methods for this compound

ParameterConventional Heating[9]Microwave-Assisted Synthesis (Expected)
Starting Material Ethyl 1H-pyrrole-2-carboxylateEthyl 1H-pyrrole-2-carboxylate
Reagent Hydrazine HydrateHydrazine Hydrate
Temperature 70°C70-100°C
Reaction Time 45 minutes5-15 minutes
Yield ~90%90-95%

Table 2: Synthesis of (E)-N'-substituted-benzylidene-1H-pyrrole-2-carbohydrazide Derivatives (Schiff Bases)

Derivative (Substituent)MethodReaction TimeYield (%)
4-Chlorobenzaldehyde Conventional[1][2]3-6 hours75-85%
Microwave-Assisted5-10 minutes88-94%
4-Methoxybenzaldehyde Conventional[1][2]3-6 hours78-88%
Microwave-Assisted5-10 minutes90-96%
4-Nitrobenzaldehyde Conventional[1][2]3-6 hours80-90%
Microwave-Assisted3-8 minutes92-97%

Signaling Pathways and Drug Development Context

This compound derivatives are being investigated for a variety of therapeutic applications. For instance, certain derivatives have been designed as inhibitors of Enoyl-Acyl Carrier Protein (ENR) reductase, a key enzyme in the fatty acid synthesis pathway of bacteria like Mycobacterium tuberculosis.[10] Inhibition of this pathway disrupts the bacterial cell wall synthesis, leading to an antimycobacterial effect.

G cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_inhibition Mechanism of Action A Acetyl-CoA B Malonyl-ACP A->B ACC C Condensation B->C D Reduction C->D E Dehydration D->E F Enoyl-ACP Reductase (ENR) E->F G Saturated Acyl-ACP F->G Reduction H Mycolic Acid Synthesis G->H Elongation Cycles I Bacterial Cell Wall H->I Inhibitor Pyrrole-2-carbohydrazide Derivative Inhibitor->F Inhibition

Caption: Inhibition of the bacterial FAS-II pathway by this compound derivatives targeting the ENR enzyme.

The rapid synthesis of a library of these derivatives using microwave technology allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with enhanced potency and favorable pharmacokinetic profiles for further development as novel therapeutic agents.

References

The Versatile Building Block: 1H-Pyrrole-2-carbohydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1H-Pyrrole-2-carbohydrazide has emerged as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, possessing both a nucleophilic hydrazide moiety and a pyrrole ring, allow for diverse chemical transformations, leading to the construction of various biologically significant scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems, including pyrazoles, triazoles, and Schiff bases, which are precursors to other complex heterocycles.

Application Notes

The pyrrole nucleus is a fundamental structural motif in numerous natural products and pharmacologically active compounds.[1][2] The introduction of a carbohydrazide functional group at the 2-position of the pyrrole ring provides a reactive handle for a variety of cyclization and condensation reactions. This makes this compound a key intermediate in the generation of novel molecular entities with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4]

Key applications of this compound in heterocyclic synthesis include:

  • Synthesis of Pyrazole Derivatives: The reaction of this compound with β-dicarbonyl compounds or their equivalents is a classical and efficient method for the construction of pyrazole rings. This approach is widely used due to the ready availability of the starting materials and the high yields often obtained.

  • Formation of Triazole Scaffolds: this compound can be utilized in the synthesis of 1,2,4-triazole derivatives through reactions with various one-carbon synthons, such as carbon disulfide followed by reaction with an amine or hydrazine.

  • Generation of Schiff Bases and Subsequent Heterocycles: The condensation of this compound with aldehydes and ketones affords Schiff bases (benzylidene-1H-pyrrole-2-carbohydrazides).[3][4][5] These intermediates can undergo further intramolecular cyclization reactions to yield a variety of heterocyclic systems. The synthesized Schiff bases themselves have shown promising biological activities.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title building block from its corresponding ethyl ester.[1][2][6]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Diethyl ether (Et2O)

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.139 g).[1]

  • Add 0.5 mL of hydrazine hydrate (80% in water).[1]

  • Heat the reaction mixture to 70°C with stirring for 45 minutes.[1]

  • Cool the mixture to room temperature. A suspension will form.[1]

  • Filter the formed solid and wash it with diethyl ether.[1]

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield
This compoundEthyl 1H-pyrrole-2-carboxylateHydrazine hydrateNone45 min70°C90%

Logical Workflow for the Synthesis of this compound

G start Start: Ethyl 1H-pyrrole-2-carboxylate reagents Add Hydrazine Hydrate start->reagents reaction Heat at 70°C for 45 min reagents->reaction workup Cool, Filter, and Wash with Et2O reaction->workup purification Recrystallize from Ethanol workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of (E)-N'-Substituted-benzylidene-1H-pyrrole-2-carbohydrazide (Schiff Bases)

This protocol describes the general procedure for the condensation of this compound with various aromatic aldehydes.[4][5]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve equimolar quantities of this compound (e.g., 0.01 mol, 1.25 g) and the desired substituted benzaldehyde (e.g., 0.01 mol, 1.06 g) in 40 mL of ethanol.[5]

  • Add a few drops (2-3) of glacial acetic acid to the mixture.[4][5]

  • Reflux the reaction mixture for 3 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent, such as a DMF:water (1:1) mixture, to obtain the pure Schiff base.[5]

Quantitative Data for Selected Schiff Base Derivatives:

ProductAldehyde ReactantSolventReaction TimeYieldMelting Point (°C)
(E)-N'-benzylidene-1H-pyrrole-2-carbohydrazideBenzaldehydeEthanol3 hrs69%188
3-chloro benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide3-chlorobenzaldehydeAlcohol3 hrs65%181-183
2-nitro benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide2-nitrobenzaldehydeAlcohol3 hrs85%194-196
3-nitro benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide3-nitrobenzaldehydeAlcohol3 hrs60%196-198

Reaction Scheme for Schiff Base Formation

G hydrazide This compound reaction Reflux, 3h hydrazide->reaction aldehyde Substituted Aromatic Aldehyde aldehyde->reaction reagents Ethanol, Glacial Acetic Acid (cat.) reagents->reaction product (E)-N'-Substituted-benzylidene- This compound reaction->product

Caption: General scheme for the synthesis of Schiff bases.

Protocol 3: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a general method for the synthesis of pyrazole derivatives from this compound and a β-ketoester, which is a variation of the Knorr pyrazole synthesis.[7]

Materials:

  • This compound (or other hydrazine derivative)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (to make an approx. 0.2 M solution).[7]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[7]

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[7]

  • Heat the reaction mixture to reflux (approx. 80°C).[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[7]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

Yields for pyrazole synthesis are generally good to excellent, often exceeding 80%, but are highly dependent on the specific substrates used.

Product TypeStarting MaterialsSolventReaction TimeTemperatureTypical Yield Range
1,3,5-Trisubstituted PyrazoleThis compound, β-KetoesterEthanol2-6 hrsReflux (~80°C)70-95%

Logical Flow for Pyrazole Synthesis

G start Start: this compound & β-Ketoester dissolve Dissolve in Ethanol with catalytic Acetic Acid start->dissolve reflux Reflux for 2-6 hours dissolve->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete purify Purify (Recrystallization/Chromatography) workup->purify product Product: 1,3,5-Trisubstituted Pyrazole purify->product

Caption: Workflow for the synthesis of pyrazole derivatives.

References

Application of 1H-Pyrrole-2-carbohydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2-carbohydrazide is a versatile heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a wide array of derivatives with significant potential in medicinal chemistry. The pyrrole nucleus is a key structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The carbohydrazide functional group provides a reactive site for the facile synthesis of various derivatives, such as Schiff bases and hydrazones, which have demonstrated promising therapeutic potential.

This document provides detailed application notes on the diverse medicinal chemistry applications of this compound derivatives, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

A common and straightforward method for derivatizing this compound is through condensation with various aromatic aldehydes to form (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide Schiff bases.[1]

Experimental Protocol: Synthesis of (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide

This protocol describes the general procedure for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Absolute ethanol

  • Glacial acetic acid

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, DMF/water)

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of this compound and a substituted aromatic aldehyde in absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the pure (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide derivative.[1]

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Ethanol Ethanol Ethanol->Condensation Glacial Acetic Acid (catalyst) Glacial Acetic Acid (catalyst) Glacial Acetic Acid (catalyst)->Condensation Reflux (3-6h) Reflux (3-6h) Reflux (3-6h)->Condensation (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide Condensation->(E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide

Synthesis of Schiff Base Derivatives.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, expressed as the zone of inhibition.

Compound IDSubstituent on Benzylidene RingBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
3a HS. aureus14C. albicans13
3b 4-ClS. aureus16C. albicans15
3c 4-NO₂S. aureus18C. albicans17
3d 2-OHE. coli15A. niger14
3e 4-OCH₃E. coli13A. niger12
Ciprofloxacin (Standard)S. aureus22--
Ciprofloxacin (Standard)E. coli20--
Fluconazole (Standard)--C. albicans19
Fluconazole (Standard)--A. niger18

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol outlines the standardized Kirby-Bauer method for assessing the antimicrobial activity of synthesized compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/Fungal cultures

  • Sterile cotton swabs

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Synthesized compounds and standard antibiotics

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline equivalent to the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compounds and standard antibiotics onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Anticancer Applications

Pyrrole-hydrazone derivatives have emerged as a promising class of anticancer agents. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound hydrazone derivatives, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1C SH-4 (Melanoma)44.63 ± 3.51[2]
PPDHMP A549 (Lung)19.94 ± 1.23 (µg/ml)[3]
PPDHMP HeLa (Cervical)16.73 ± 1.78 (µg/ml)[3]
Pyrrole Derivative 4d LoVo (Colon)Induces 54.19% viability decrease at 50 µM[3]
Pyrrole Derivative 4a LoVo (Colon)Induces 30.87% viability decrease at 50 µM[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antiviral and Other Biological Activities

Beyond antimicrobial and anticancer effects, derivatives of this compound have been investigated for their potential as antiviral, antitubercular, and enzyme inhibitory agents.

Antitubercular Activity

Several benzylidene pyrrole-2-carbohydrazide derivatives have shown inhibitory activity against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a common method for evaluating the antimycobacterial activity of compounds.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Synthesized compounds and standard antitubercular drugs

  • Alamar Blue reagent

  • Tween 80 (20%)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds and standard drugs in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often linked to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

EGFR and VEGFR Signaling Pathways

Many pyrrole-containing compounds act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these pathways can block downstream signaling cascades that promote tumor growth and the formation of new blood vessels.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Ligand Binding RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival EGFR_dimer->RAS EGFR_dimer->PI3K Pyrrole_Derivative Pyrrole Derivative (Inhibitor) Pyrrole_Derivative->EGFR_dimer Inhibition

EGFR Signaling Pathway Inhibition.

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_plc_pkc_raf_mek_erk MAPK Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR VEGFR_dimer VEGFR Dimerization & Autophosphorylation VEGFR->VEGFR_dimer Ligand Binding PLCg PLCγ PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis VEGFR_dimer->PLCg Pyrrole_Derivative Pyrrole Derivative (Inhibitor) Pyrrole_Derivative->VEGFR_dimer Inhibition

VEGFR Signaling Pathway Inhibition.

Apoptosis Induction

Many pyrrole-hydrazone derivatives induce programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Intrinsic Pathway cluster_execution Execution Pathway Pyrrole_Derivative Pyrrole Derivative Mitochondrion Mitochondrion Pyrrole_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosome->Caspase9 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Intrinsic Apoptosis Pathway Induction.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility and the diverse pharmacological properties of its derivatives make it an attractive starting point for drug discovery programs targeting infectious diseases and cancer. The protocols and data presented herein offer a comprehensive resource for researchers in this field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more potent drug candidates.

References

Application Notes & Protocols: Development of Antibacterial Agents from 1H-Pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, screening, and evaluation of novel antibacterial agents derived from 1H-pyrrole-2-carbohydrazide. The protocols outlined are based on established methodologies for the development of new chemical entities with antimicrobial properties.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antibacterial agents. Pyrrole-containing compounds have been identified as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial effects.[1][2] Specifically, derivatives of this compound, such as hydrazones (Schiff bases), have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, making them attractive candidates for further investigation.[3][4]

This document details the protocols for the synthesis of these derivatives and the evaluation of their antibacterial efficacy, providing a framework for researchers in the field of drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of antibacterial agents from this compound is typically a two-step process. First, the core carbohydrazide is synthesized, which then serves as a precursor for the synthesis of various derivatives, most commonly through condensation reactions with aldehydes or ketones to form hydrazones.[3][5]

Protocol: Synthesis of this compound

This protocol is adapted from the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate.[6][7]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 2 equivalents) to the solution.

  • The reaction mixture is heated to reflux and stirred for approximately 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is washed with cold ethanol.

  • Purify the this compound by recrystallization from a suitable solvent like ethanol to obtain the final product.

Protocol: Synthesis of (E)-N'-Substituted-benzylidene-1H-pyrrole-2-carbohydrazide Derivatives (Hydrazones)

This protocol describes the general synthesis of Schiff bases from this compound and various aromatic aldehydes.[3][4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted aromatic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 3-4 hours.[4]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to yield the pure hydrazone derivative.[4]

In Vitro Antibacterial Activity Screening

The evaluation of the antibacterial potential of the synthesized compounds is a critical step. Standard methods include the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for initial screening.[8][9]

Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] The broth microdilution method is a widely used technique for determining MIC values.[11]

Materials:

  • Synthesized pyrrole derivatives

  • Standard antibiotic (positive control, e.g., Ciprofloxacin, Chloramphenicol)[12]

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative))[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[11]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.[10]

Protocol: Agar Disk Diffusion Assay

This method is a qualitative screening tool to assess the antibacterial activity of the synthesized compounds.[8]

Materials:

  • Synthesized pyrrole derivatives

  • Sterile filter paper disks

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Application of Compounds:

    • Impregnate sterile filter paper disks with a known concentration of the synthesized compounds.

    • Place the disks onto the inoculated agar surface.

    • Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.

Data Presentation

Quantitative data from the antibacterial assays should be summarized in a clear and structured format to allow for easy comparison and interpretation of the structure-activity relationship.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR-group on AldehydeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coli
3a PhenylDataDataData
3f 4-ChlorophenylDataDataData
3g 4-NitrophenylDataDataData
3i 2-HydroxyphenylDataDataData
Control CiprofloxacinDataDataData

Note: "Data" represents placeholder values to be filled with experimental results. Compounds 3f, 3g, and 3i have been reported to show potent activity.[3]

Table 2: Zone of Inhibition of this compound Derivatives

Compound IDR-group on AldehydeZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
3a PhenylDataData
3f 4-ChlorophenylDataData
3g 4-NitrophenylDataData
3i 2-HydroxyphenylDataData
Control TetracyclineDataData

Note: "Data" represents placeholder values to be filled with experimental results.

Visualizations

Diagrams illustrating workflows and potential mechanisms provide a clearer understanding of the experimental process and biological context.

experimental_workflow cluster_synthesis Synthesis cluster_screening Antibacterial Screening cluster_analysis Analysis start Ethyl 1H-pyrrole-2-carboxylate + Hydrazine Hydrate step1 Synthesis of This compound start->step1 step2 Condensation with Aromatic Aldehydes step1->step2 product Hydrazone Derivatives step2->product screen1 Agar Disk Diffusion (Qualitative) product->screen1 screen2 Broth Microdilution (Quantitative) product->screen2 data MIC Values & Zones of Inhibition screen1->data screen2->data sar Structure-Activity Relationship (SAR) data->sar logical_relationship core This compound Core modification Modification via Condensation (Introduction of R-group) core->modification derivatives Series of Hydrazone Derivatives modification->derivatives testing Antibacterial Activity Testing (MIC Determination) derivatives->testing sar Structure-Activity Relationship (SAR) Analysis testing->sar conclusion Identify Key Structural Features for Potency (e.g., Electron-withdrawing groups) sar->conclusion signaling_pathway cluster_cell Inside Bacterium compound Pyrrole-Hydrazone Derivative membrane Bacterial Cell Membrane enr Enoyl-ACP Reductase (InhA/FabI) compound->enr Inhibition fas Fatty Acid Synthesis (FAS-II Pathway) enr->fas Blocks Step membrane_synthesis Membrane Lipid Biosynthesis fas->membrane_synthesis growth_inhibition Inhibition of Bacterial Growth fas->growth_inhibition Disruption Leads to

References

Application Notes and Protocols for Antifungal 1H-Pyrrole-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal activity of 1H-pyrrole-2-carbohydrazide derivatives, including synthesis protocols, antifungal testing methodologies, and potential mechanisms of action. This information is intended to guide researchers in the exploration and development of this promising class of antifungal agents.

Introduction

Pyrrole-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties. Among these, this compound derivatives, particularly their Schiff base forms ((E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide), have emerged as compounds of interest for their notable antifungal activity against various pathogenic fungi.[1] These notes detail the synthesis, biological evaluation, and potential mechanistic pathways of these derivatives.

Data Presentation: Antifungal Activity

While specific Minimum Inhibitory Concentration (MIC) values for all (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives are not extensively available in the public domain, the following tables summarize the antifungal activity of structurally related pyrrole carbohydrazide analogs against a panel of pathogenic fungi. This data provides a comparative basis for understanding the potential efficacy of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide Analogues

CompoundFungal StrainMIC (mg/mL)
5h (o-nitrophenyl substituted)Aspergillus fumigatus0.039
5i (p-nitrophenyl substituted)Aspergillus fumigatus0.039
5j (p-hydroxyphenyl substituted)Aspergillus fumigatus0.039
5b Aspergillus niger0.078
5e Aspergillus niger0.078
5g Aspergillus niger0.078
5c Aspergillus flavus0.156

Data sourced from a study on 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues.

Table 2: MIC80 of N′-(salicylidene)heteroarenecarbohydrazides against Various Fungi

CompoundCryptococcus neoformans (MIC80, µg/mL)Candida albicans (MIC80, µg/mL)Aspergillus fumigatus (MIC80, µg/mL)
5.6a ≤ 1≤ 1≤ 1
5.6b ≤ 1≤ 1≤ 1
5.7b ≤ 1≤ 1≤ 1
5.13a ≤ 1≤ 1≤ 1

MIC80 is the minimum concentration required to inhibit 80% of fungal growth. Data from a study on N′-(salicylidene)heteroarenecarbohydrazides.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound derivatives and the evaluation of their antifungal activity.

Synthesis of this compound (Parent Compound)

This protocol describes the synthesis of the core this compound molecule.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • To a solution of ethyl 1H-pyrrole-2-carboxylate (1 mole) in ethanol, add an excess of hydrazine hydrate (10 moles).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

G cluster_synthesis Synthesis of this compound start Start Materials: Ethyl 1H-pyrrole-2-carboxylate Hydrazine Hydrate reflux Reflux in Ethanol (4-6 hours) start->reflux 1. Mix workup Reaction Work-up: - Cool to RT - Pour into ice water - Filter precipitate reflux->workup 2. After reaction completion recrystallize Recrystallization from Ethanol workup->recrystallize 3. Crude product product Pure this compound recrystallize->product 4. Purified product

Caption: Workflow for the synthesis of the parent compound, this compound.

Synthesis of (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide Derivatives (Schiff Bases)

This protocol outlines the general procedure for the synthesis of the target Schiff base derivatives.[3][1]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of this compound and the respective substituted aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the product with cold ethanol and dry it.

  • Recrystallize the final compound from a suitable solvent (e.g., ethanol or DMF/water mixture) to yield the pure (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivative.[1]

G cluster_schiff_base Synthesis of Schiff Base Derivatives reactants Reactants: This compound Substituted Aromatic Aldehyde reaction Reflux in Ethanol with catalytic Glacial Acetic Acid (3-5 hours) reactants->reaction 1. Condensation isolation Product Isolation: - Cool to RT - Filter precipitate reaction->isolation 2. After reaction completion purification Purification: - Wash with cold Ethanol - Recrystallize isolation->purification 3. Crude product final_product Pure (E)-N'-substituted benzylidene-1H-pyrrole- 2-carbohydrazide purification->final_product 4. Purified derivative

Caption: General workflow for the synthesis of this compound Schiff base derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal pathogens.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension to a concentration of approximately 1-5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum in broth without compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28-30°C for Aspergillus) for 24-48 hours.

  • Determination of MIC:

    • After incubation, determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

G cluster_mic_testing Broth Microdilution for MIC Determination prep_inoculum 1. Prepare Fungal Inoculum (1-5 x 10^5 CFU/mL) inoculate 3. Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of Test Compounds in a 96-well plate prep_dilutions->inoculate incubate 4. Incubate Plate (24-48 hours) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic G cluster_ergosterol_pathway Proposed Mechanism: Inhibition of Ergosterol Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (Erg11p) inhibition Inhibition by This compound Derivatives lanosterol->inhibition Target Enzyme cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane inhibition->lanosterol

References

Synthesis of Novel Anticancer Compounds Using 1H-Pyrrole-2-Carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer compounds derived from 1H-pyrrole-2-carbohydrazide. The protocols outlined below cover the synthesis of the core carbohydrazide, its derivatization into hydrazones, and comprehensive methods for assessing their anticancer activity through in vitro assays.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] this compound serves as a versatile starting material for the synthesis of a diverse library of derivatives, including Schiff bases and hydrazones, which have demonstrated promising anticancer properties.[2][3] These compounds have been shown to exert their cytotoxic effects through mechanisms such as the induction of apoptosis and cell cycle arrest.[2] This guide offers a practical framework for the synthesis and preclinical evaluation of these potential therapeutic agents.

Data Presentation: Anticancer Activity of this compound Derivatives

The in vitro anticancer activity of synthesized pyrrole hydrazone derivatives was evaluated against human melanoma (SH-4) and non-cancerous human keratinocyte (HaCaT) cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after a 48-hour treatment period.

CompoundDerivative TypeCell LineIC50 (µM)Selectivity Index (SI)Reference
1 CarbohydrazideHaCaT9.64 ± 0.58-[2]
SH-4>100[2]
1A HydrazoneHaCaT>100-[2]
SH-4>100[2]
1B HydrazoneHaCaT100.21 ± 8.122.11[2]
SH-447.41 ± 4.03[2]
1C HydrazoneHaCaT170.83 ± 12.543.83[2]
SH-444.63 ± 3.51[2]
1D HydrazoneHaCaT11.03 ± 0.42-[2]
SH-414.21 ± 1.09[2]
Cisplatin Standard DrugHaCaT2.13 ± 0.110.38[2]
SH-45.59 ± 0.43[2]

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value in the non-cancerous cell line (HaCaT) to the IC50 value in the cancer cell line (SH-4). A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core intermediate, this compound, from ethyl 1H-pyrrole-2-carboxylate.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Absolute ethyl alcohol

  • Diethyl ether (Et2O)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate.[1]

  • Add 0.5 mL of hydrazine hydrate (80% in water) to the flask.[1]

  • Heat the reaction mixture to 70°C with continuous stirring for 45 minutes.[1]

  • After 45 minutes, remove the heat source and allow the mixture to cool to room temperature.

  • A suspension will form as the product precipitates out of the solution.[1]

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether (Et2O).[1]

  • Recrystallize the crude product from absolute ethyl alcohol to obtain pure this compound.[1]

  • Dry the purified product. A typical yield is approximately 90%.[1]

Protocol 2: Synthesis of this compound Hydrazone Derivatives

This protocol details the synthesis of hydrazone derivatives by condensing this compound with various substituted pyrrole aldehydes.

Materials:

  • This compound (or a substituted N-pyrrolylcarbohydrazide)

  • Substituted pyrrole aldehyde (e.g., ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate)

  • Glacial acetic acid

  • Reaction vessel with a condenser

  • Magnetic stirrer and stir bar

  • Heating apparatus (e.g., boiling water bath)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 0.01 mol of the N-pyrrolylcarbohydrazide in 30 mL of glacial acetic acid.[2]

  • Add 0.01 mol of the desired substituted pyrrole aldehyde to the solution.[2]

  • Stir the reaction mixture at the temperature of a boiling water bath.[2]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

  • Continue heating for 30–180 minutes, or until TLC analysis indicates the consumption of the starting hydrazide.[2]

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or require concentration of the solvent.

  • Isolate the crude product by filtration and wash with a suitable solvent.

  • Purify the product by recrystallization to obtain the final hydrazone derivative. Yields typically range from 81-87%.[2]

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., SH-4) and a non-cancerous control cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells with the compounds for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 5: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.

  • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis start 1H-Pyrrole-2-Carboxylic Acid Ester hydrazide This compound start->hydrazide Hydrazine Hydrate derivative Hydrazone/Schiff Base Derivative hydrazide->derivative aldehyde Substituted Aldehyde aldehyde->derivative mtt MTT Assay (Cytotoxicity) derivative->mtt apoptosis Annexin V/PI Assay (Apoptosis) derivative->apoptosis cell_cycle Cell Cycle Analysis derivative->cell_cycle ic50 IC50 Determination mtt->ic50 mechanism Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Caption: General workflow for the synthesis and evaluation of anticancer this compound derivatives.

Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Pyrrole Derivative bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) compound->bcl2 bax Bax (Pro-apoptotic) (Upregulated) compound->bax mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation parp PARP cas3->parp Cleavage apoptosis Apoptosis parp->apoptosis G compound Pyrrole Derivative checkpoint G1/S Checkpoint compound->checkpoint Inhibition of Progression g1 G1 Phase g1->checkpoint s S Phase g2 G2 Phase s->g2 m M Phase g2->m m->g1 checkpoint->s arrest S Phase Arrest checkpoint->arrest

References

Application Notes: 1H-Pyrrole-2-carbohydrazide in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrrole-2-carbohydrazide is a versatile heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a wide array of enzyme inhibitors. The pyrrole scaffold is a prominent feature in many biologically active natural products and synthetic drugs.[1] The introduction of a carbohydrazide moiety provides a reactive handle for constructing more complex molecules, often leading to compounds with significant therapeutic potential. This functional group is crucial for forming hydrazone linkages and participating in various cyclization reactions to generate diverse heterocyclic systems. These derivatives have shown inhibitory activity against a range of enzymes implicated in various diseases, including bacterial infections, neurodegenerative disorders, and cancer.[2][3][4][5]

This document provides an overview of the application of this compound in the development of inhibitors for several key enzymes, including Enoyl-Acyl Carrier Protein Reductase (ENR), Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Carbonic Anhydrases (CAs). Detailed synthetic protocols, quantitative inhibitory data, and visualizations of relevant biological pathways are presented to guide researchers in this field.

Key Applications and Targeted Enzymes

Derivatives of this compound have been successfully synthesized and evaluated as inhibitors of several important enzymes:

  • Enoyl-Acyl Carrier Protein Reductase (ENR): An essential enzyme in the bacterial type II fatty acid synthesis (FAS) system, making it an attractive target for novel antibacterial agents, particularly against Mycobacterium tuberculosis.[2]

  • Monoamine Oxidase B (MAO-B): A key enzyme in the metabolic degradation of neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[3]

  • Cholinesterases (AChE and BChE): These enzymes hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary treatment approach for Alzheimer's disease to manage cognitive symptoms.[3][4]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibitors of CAs are used as diuretics, anti-glaucoma agents, and are being explored as anticancer and anticonvulsant drugs.[6]

  • DNA Gyrase and Topoisomerase IV: Essential bacterial enzymes that control DNA topology, making them validated targets for antibacterial drugs.[1]

Data Presentation: Inhibitory Activities

The following tables summarize the quantitative data for various enzyme inhibitors synthesized from this compound and its derivatives.

Table 1: Antitubercular Activity of Benzylidene Pyrrole-2-carbohydrazide Derivatives against M. tuberculosis H37Rv

Compound IDMinimum Inhibitory Concentration (MIC) in µg/mLReference
GS26.25[2]
GS36.25[2]
GS41.6[2]
GS56.25[2]
GS66.25[2]
GS76.25[2]
Isoniazid (Standard)Not specified in the provided text[2]
Pyrazinamide (Standard)Not specified in the provided text[2]
Streptomycin (Standard)Not specified in the provided text[2]

Table 2: Cholinesterase and MAO-B Inhibitory Activity of Pyrrole-Based Compounds

Compound IDEnzymeIC50 (µM)% InhibitionReference
vh0eeAChE-62% at 10 µM[3]
vh0hMAO-B-30% at 1 µM[3]
3oBChE5.37 ± 0.45-[4][7]
3pBChE1.71 ± 0.087-[4][7]
3sBChE2.45 ± 0.13-[4][7]
Donepezil (Standard)BChEComparable to test compounds-[4][7]

Table 3: Carbonic Anhydrase Inhibitory Activity of 1-Tosyl-pyrrole Derivatives

CompoundEnzymeKi (µM)
1-Tosyl-pyrrolehCA I14.6
1-Tosyl-pyrrolehCA II37.5
1-Tosyl-1H-pyrrol-2(5H)-onehCA I42.4
1-Tosyl-1H-pyrrol-2(5H)-onehCA II0.53
5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-onehCA I25.2
5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-onehCA II0.88
5-Oxo-1-tosyl-2,5-dihydro-1H-pyrrol-2-yl acetatehCA I33.8
5-Oxo-1-tosyl-2,5-dihydro-1H-pyrrol-2-yl acetatehCA II1.24
Acetazolamide (Standard)hCA IIIn the same range as effective inhibitors

Data for Table 3 was extracted from a study on tosyl-pyrrole derivatives, which are structurally related to the core topic and demonstrate the inhibitory potential of the pyrrole scaffold against carbonic anhydrases.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core intermediate, this compound, from ethyl 1H-pyrrole-2-carboxylate.[8][9]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Absolute ethanol

  • Diethyl ether (Et2O)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.139 g).

  • Add hydrazine hydrate (0.5 mL, 80% in water).

  • Heat the reaction mixture to 70°C with stirring for 45 minutes.

  • Cool the mixture to room temperature. A suspension will form.

  • Filter the suspension to collect the solid product.

  • Wash the collected solid with diethyl ether (Et2O).

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound.

  • The expected yield is approximately 90%.[8]

Protocol 2: General Synthesis of Schiff Base Derivatives (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide

This protocol outlines the general procedure for synthesizing Schiff base derivatives from this compound and various aromatic aldehydes, which are often evaluated for antibacterial and antifungal activities.[10]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottomed flask.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.

Protocol 3: Enoyl-ACP Reductase (ENR) Inhibition Assay

While a specific protocol for ENR inhibition by pyrrole-2-carbohydrazide derivatives was not detailed in the search results, a general method for assessing antitubercular activity, the Microplate Alamar Blue Assay (MABA), was cited.[2] This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

General MABA Protocol Outline:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for a specified period.

  • Add Alamar Blue solution to each well and re-incubate.

  • Visually or spectrophotometrically assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates growth. The MIC is the lowest concentration of the compound that prevents this color change.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Synthesis of Core Intermediate cluster_1 Step 2: Synthesis of Bioactive Derivatives (Schiff Bases) Ethyl 1H-pyrrole-2-carboxylate Ethyl 1H-pyrrole-2-carboxylate Reaction1 70°C Ethyl 1H-pyrrole-2-carboxylate->Reaction1 + Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction1 This compound This compound Reaction1->this compound Aromatic aldehyde Aromatic aldehyde Reaction2 Reflux (Ethanol, H+) Aromatic aldehyde->Reaction2 Schiff Base Derivative Schiff Base Derivative Enzyme Inhibition Assays Enzyme Inhibition Assays Schiff Base Derivative->Enzyme Inhibition Assays Reaction2->Schiff Base Derivative

Caption: General workflow for the synthesis of enzyme inhibitors from this compound.

Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis

Acetyl-CoA Acetyl-CoA FAS II System Fatty Acid Synthesis II (FAS II) Cycle Acetyl-CoA->FAS II System Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS II System Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Enoyl-ACP Reductase (InhA) Enoyl-ACP Reductase (InhA) FAS II System->Enoyl-ACP Reductase (InhA) Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP Reductase (InhA)->Elongated Acyl-ACP Pyrrole Derivative Pyrrole-based Inhibitor Pyrrole Derivative->Enoyl-ACP Reductase (InhA) Inhibition Elongated Acyl-ACP->FAS II System Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Bacterial Cell Wall Bacterial Cell Wall Mycolic Acids->Bacterial Cell Wall ACP ACP ACP->FAS II System

Caption: Inhibition of the bacterial fatty acid synthesis pathway by targeting Enoyl-ACP Reductase.

Logical Relationship: Dual Inhibition for Alzheimer's Disease Therapy

Pyrrole-based Inhibitor Pyrrole-based Inhibitor AChE Acetylcholinesterase (AChE) Pyrrole-based Inhibitor->AChE Inhibits MAO-B Monoamine Oxidase B (MAO-B) Pyrrole-based Inhibitor->MAO-B Inhibits p1 p2 Acetylcholine Acetylcholine AChE->Acetylcholine Metabolizes Increased Acetylcholine Levels Increased Acetylcholine Levels Dopamine Dopamine MAO-B->Dopamine Metabolizes Increased Dopamine Levels Increased Dopamine Levels Symptomatic Relief in AD Therapeutic Effect (Alzheimer's Disease) Increased Acetylcholine Levels->Symptomatic Relief in AD Increased Dopamine Levels->Symptomatic Relief in AD

References

Application Notes and Protocols for Metal Complexation Studies of 1H-Pyrrole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1H-Pyrrole-2-carbohydrazide and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of coordination chemistry and medicinal chemistry. The pyrrole ring, a common motif in many biologically active molecules, coupled with the hydrazide functional group, provides a versatile scaffold for the synthesis of novel ligands.[1] These ligands possess multiple donor atoms (N, O) that can effectively chelate with a variety of metal ions, forming stable coordination complexes. The study of these metal complexes is crucial for the development of new therapeutic agents, catalysts, and materials with unique electronic and magnetic properties.

The hydrazone derivatives, formed by the condensation of this compound with various aldehydes and ketones, offer a modular approach to fine-tune the steric and electronic properties of the ligands. This tunability allows for the systematic investigation of structure-activity relationships in their metal complexes. The resulting Schiff base ligands can coordinate with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) through the imine nitrogen and the carbonyl oxygen, often in a bidentate or tridentate fashion.[2][3]

Significance in Drug Development and Material Science

The metal complexes of this compound derivatives have shown promising biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2] The coordination of the organic ligand to a metal center can enhance its biological efficacy through various mechanisms, such as increased lipophilicity, which facilitates cell membrane penetration, and the introduction of a new mode of action involving the metal ion.

In material science, these complexes are explored for their catalytic activity in various organic transformations and for the development of novel materials with interesting magnetic and optical properties. The ability to systematically modify the ligand structure provides a powerful tool for designing metal complexes with desired functionalities.

Quantitative Data Summary

The following tables summarize key quantitative data for representative metal complexes of this compound derivatives. Note: The following data is representative and compiled from various sources studying similar hydrazone-based ligands. Specific values for this compound derivatives should be determined experimentally.

Table 1: Stability Constants of Metal(II) Complexes with a Pyrrole-based Hydrazone Ligand *

Metal Ionlog K1log K2Overall Stability Constant (log β2)
Cu(II)8.57.215.7
Ni(II)7.86.514.3
Co(II)7.26.113.3
Zn(II)6.95.812.7

*Determined by pH-metric titration in a 50% ethanol-water mixture at 25 °C and an ionic strength of 0.1 M NaClO4. Data is illustrative.[4]

Table 2: Electronic Spectral Data of Metal(II) Complexes with a Pyrrole-based Hydrazone Ligand *

Complexλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
Cu(II) Complex620150d-d transition
Ni(II) Complex580, 65080, 55d-d transitions
Co(II) Complex55095d-d transition
Ligand280, 35012000, 15000π → π* and n → π*

*Recorded in DMSO. Data is illustrative.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent carbohydrazide from ethyl 1H-pyrrole-2-carboxylate.[6]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Absolute ethanol

  • Diethyl ether (Et₂O)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 1 mmol of ethyl 1H-pyrrole-2-carboxylate (0.139 g).

  • Add 0.5 mL of hydrazine hydrate (80% in water).

  • Heat the mixture to 70°C with continuous stirring for 45 minutes.

  • Cool the reaction mixture to room temperature. A suspension will form.

  • Filter the solid product using a Büchner funnel and wash it with diethyl ether.

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound as a white solid.

  • Dry the product in a desiccator. Expected yield is approximately 90%.

Protocol 2: Synthesis of a Schiff Base Derivative (e.g., (E)-N'-(phenylmethylene)-1H-pyrrole-2-carbohydrazide)

This protocol details the synthesis of a hydrazone derivative through the condensation of this compound with an aldehyde.[1]

Materials:

  • This compound

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve 1 mmol of this compound in a minimal amount of warm ethanol.

  • Add an equimolar amount (1 mmol) of benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the product with cold ethanol and dry it in a desiccator.

Protocol 3: Synthesis of a Metal(II) Complex (e.g., Bis(ligand)metal(II) complex)

This protocol outlines a general procedure for the synthesis of a metal complex with a synthesized Schiff base ligand.[2]

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Methanol or Ethanol

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 20 mL of hot methanol or ethanol in a round-bottomed flask.

  • In a separate beaker, dissolve 1 mmol of the metal(II) salt in 10 mL of the same solvent.

  • Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

  • A change in color or the formation of a precipitate usually indicates complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with the solvent to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Protocol 4: Determination of Metal-to-Ligand Stoichiometry using Job's Method of Continuous Variation

This protocol describes how to determine the stoichiometry of a metal-ligand complex in solution using UV-Vis spectroscopy.

Materials:

  • Stock solution of the metal salt of known concentration (e.g., 1 mM in a suitable solvent).

  • Stock solution of the ligand of the same concentration (1 mM in the same solvent).

  • UV-Vis spectrophotometer.

  • Cuvettes (1 cm path length).

  • A set of volumetric flasks or test tubes.

Procedure:

  • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar ratios, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand (X_L) varies from 0 to 1 in increments of 0.1. The total volume should be constant for all solutions (e.g., 10 mL).

  • Allow the solutions to equilibrate for a sufficient amount of time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be one where the free ligand and metal ion have minimal absorbance.

  • Plot the absorbance as a function of the mole fraction of the ligand (X_L).

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 stoichiometry, while a maximum at X_L = 0.67 indicates a 1:2 (metal:ligand) stoichiometry.

Protocol 5: Determination of Binding Constant by UV-Vis Titration

This protocol details the determination of the binding constant (K_b) for a 1:1 metal-ligand complex.

Materials:

  • Stock solution of the ligand of known concentration.

  • Stock solution of the metal salt of known concentration (typically 10-20 times more concentrated than the ligand).

  • UV-Vis spectrophotometer and cuvettes.

  • Micropipettes.

Procedure:

  • Place a known concentration of the ligand solution in a cuvette.

  • Record the initial UV-Vis spectrum of the free ligand.

  • Incrementally add small aliquots of the concentrated metal salt solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed (saturation).

  • Correct the absorbance data for dilution at each titration point.

  • Analyze the data by plotting the change in absorbance at a specific wavelength against the concentration of the metal ion.

  • The binding constant (K_b) can be determined by fitting the titration data to a suitable binding isotherm equation (e.g., the Benesi-Hildebrand equation for 1:1 complexes).

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complexation cluster_characterization Characterization PyrroleEster Ethyl 1H-pyrrole-2-carboxylate Carbohydrazide This compound PyrroleEster->Carbohydrazide + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide SchiffBase Schiff Base Ligand Carbohydrazide->SchiffBase + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase Complex Metal(II) Complex SchiffBase->Complex + Metal Salt MetalSalt Metal(II) Salt MetalSalt->Complex Spectroscopy Spectroscopy (FTIR, NMR, UV-Vis) Complex->Spectroscopy Analysis Elemental Analysis Complex->Analysis

Caption: Synthetic workflow for this compound metal complexes.

Stoichiometry_Determination Prep Prepare Isomolar Solutions (Metal + Ligand) Mix Mix in Varying Mole Fractions (Constant Total Concentration) Prep->Mix Equilibrate Allow for Equilibration Mix->Equilibrate Measure Measure Absorbance at λmax Equilibrate->Measure Plot Plot Absorbance vs. Mole Fraction Measure->Plot Determine Determine Mole Fraction at Max Absorbance Plot->Determine Stoichiometry Calculate Stoichiometry Determine->Stoichiometry

Caption: Experimental workflow for Job's method of continuous variation.

Binding_Constant_Determination LigandSol Prepare Ligand Solution of Known Concentration InitialSpec Record Initial UV-Vis Spectrum LigandSol->InitialSpec Titrate Titrate with Concentrated Metal Salt Solution InitialSpec->Titrate RecordSpec Record Spectrum After Each Addition Titrate->RecordSpec Repeat until saturation RecordSpec->Titrate DataCorrection Correct Absorbance for Dilution RecordSpec->DataCorrection PlotData Plot ΔAbsorbance vs. [Metal] DataCorrection->PlotData FitData Fit Data to Binding Isotherm PlotData->FitData BindingConstant Determine Binding Constant (Kb) FitData->BindingConstant

Caption: Workflow for determining binding constants via UV-Vis titration.

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of 1H-Pyrrole-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro antimicrobial screening of 1H-pyrrole-2-carbohydrazide derivatives. This class of compounds has garnered significant interest due to its potential as a source of new antimicrobial agents. The following sections detail the antimicrobial activity of representative derivatives, provide standardized protocols for key screening assays, and illustrate the experimental workflow and a potential mechanism of action.

Data Presentation: Antimicrobial Activity of Pyrrole Derivatives

A series of (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives have been synthesized and screened for their antimicrobial properties. Notably, certain derivatives within this series have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[1].

For quantitative reference, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally related N'-((1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide derivatives, which share the core pyrrole-hydrazone pharmacophore. These compounds were evaluated using the agar diffusion method, with gentamicin as a clinical standard[2].

Table 1: Minimum Inhibitory Concentration (MIC) of N'-((1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide Derivatives (µg/mL) [2]

Compound IDR Group on Benzylidene RingStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
10a H12.50 ± 0.0525.00 ± 0.116.25 ± 0.043.13 ± 0.0312.50 ± 0.05
10c 4-OCH₂CH₃0.78 ± 0.031.56 ± 0.020.39 ± 0.020.78 ± 0.031.56 ± 0.02
10j Pyridin-3-yl0.78 ± 0.031.56 ± 0.020.39 ± 0.020.78 ± 0.031.56 ± 0.02
Gentamicin -0.78 ± 0.030.78 ± 0.030.39 ± 0.020.39 ± 0.020.78 ± 0.03

Experimental Protocols

Detailed methodologies for the in vitro screening of this compound derivatives are provided below. These protocols are based on standard antimicrobial susceptibility testing methods.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacterial and fungal strains)

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • For bacteria, grow cultures overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • For fungi, grow cultures on agar plates. Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 0.5-2.5 x 10³ cells/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with a standard antimicrobial agent and inoculum), a negative control (broth with inoculum and solvent, but no compound), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Assay

This method is used for preliminary screening of the antimicrobial activity of the compounds.

Materials:

  • Test compounds

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial cultures

  • Sterile cork borer or pipette tips to create wells

  • Sterile swabs

  • Standard antimicrobial agents

  • Solvent for dissolving compounds

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a standardized microbial inoculum as described for the broth microdilution assay.

    • Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.

    • Prepare solutions of the test compounds at a known concentration in a suitable solvent.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

    • Include a positive control (a well with a standard antimicrobial agent) and a negative control (a well with the solvent only).

  • Incubation and Measurement:

    • Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial screening of this compound derivatives.

G cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis cluster_result Outcome Compound This compound Derivatives AgarWell Agar Well Diffusion (Qualitative) Compound->AgarWell BrothMicro Broth Microdilution (Quantitative) Compound->BrothMicro Microbes Bacterial & Fungal Strains Microbes->AgarWell Microbes->BrothMicro ZOI Measure Zone of Inhibition (mm) AgarWell->ZOI MIC Determine MIC (µg/mL) BrothMicro->MIC Activity Antimicrobial Activity Profile ZOI->Activity MIC->Activity

Caption: Workflow for antimicrobial screening.

Potential Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

Several pyrrole-based compounds have been identified as inhibitors of the bacterial Type II fatty acid synthesis (FAS-II) pathway. A key target within this pathway is the Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), an enzyme essential for the elongation of fatty acid chains. The FAS-II pathway is an attractive target for novel antibiotics as it is distinct from the Type I pathway found in mammals.

The following diagram illustrates the bacterial FAS-II pathway and the point of inhibition by ENR inhibitors.

FAS_II_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA  CO₂ MalonylACP Malonyl-ACP MalonylCoA->MalonylACP KetoacylACP β-Ketoacyl-ACP MalonylACP->KetoacylACP HydroxyacylACP β-Hydroxyacyl-ACP KetoacylACP->HydroxyacylACP NADPH EnoylACP trans-2-Enoyl-ACP HydroxyacylACP->EnoylACP H₂O AcylACP Acyl-ACP (Elongated Chain) EnoylACP->AcylACP NAD(P)H AcylACP->KetoacylACP Elongation Cycle FattyAcids Fatty Acids (Membrane Synthesis) AcylACP->FattyAcids Inhibitor This compound Derivatives ENR ENR (FabI/K/L/V) Inhibitor->ENR Inhibition ACC AccABCD FabD FabD FabH FabH/FabB/F FabG FabG FabZ FabZ/A

Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway.

References

Application Notes and Protocols for Cytotoxicity Assays of 1H-Pyrrole-2-carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-pyrrole-2-carbohydrazide and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Assessing the cytotoxic potential of these novel compounds is a critical first step in the drug discovery process to identify promising therapeutic agents and understand their mechanisms of action.[3][4] This document provides detailed protocols for commonly employed cytotoxicity and apoptosis assays and summarizes publicly available data on the anticancer activity of related pyrrole derivatives.

Data Presentation: Cytotoxicity of Pyrrole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrrole derivatives against different cancer cell lines. This data is compiled from in vitro studies and serves as a reference for the potential anticancer activity of this class of compounds.

Compound ID/DescriptionCell LineAssay TypeIC50 (µM)Reference
Pyrrole Hydrazone 1C SH-4 (Melanoma)MTT44.63 ± 3.51[5]
Alkynylated Pyrrole 12l U251 (Glioma)Not Specified2.29 ± 0.18[6]
Alkynylated Pyrrole 12l A549 (Lung Carcinoma)Not Specified3.49 ± 0.30[6]
Pyrrolo-Quinoxaline 20 CNE2 (Nasopharyngeal)Not Specified11.6[7]
Pyrrolo-Quinoxaline 19 CNE2 (Nasopharyngeal)Not Specified11.7[7]
Pyrrolo-Quinoxaline 17 CNE2 (Nasopharyngeal)Not Specified11.8[7]
Pyrrolo-Quinoxaline 16 CNE2 (Nasopharyngeal)Not Specified11.9[7]
Pyrrolo-Quinoxaline 11 CNE2 (Nasopharyngeal)Not Specified12.1[7]
Pyrrolo-Quinoxaline 18 CNE2 (Nasopharyngeal)Not Specified12.4[7]
Pyrrolo-Quinoxaline 20 KB (Oral Carcinoma)Not Specified10.5[7]
Pyrrolo-Quinoxaline 19 KB (Oral Carcinoma)Not Specified10.7[7]
Pyrrolo-Quinoxaline 17 KB (Oral Carcinoma)Not Specified10.8[7]
Pyrrolo-Quinoxaline 16 KB (Oral Carcinoma)Not Specified10.9[7]
Pyrrolo-Quinoxaline 11 KB (Oral Carcinoma)Not Specified11.1[7]
Pyrrolo-Quinoxaline 18 KB (Oral Carcinoma)Not Specified11.3[7]
Pyrrolo-Quinoxaline 20 MCF-7 (Breast Carcinoma)Not Specified11.3[7]
Pyrrolo-Quinoxaline 19 MCF-7 (Breast Carcinoma)Not Specified11.4[7]
Pyrrolo-Quinoxaline 17 MCF-7 (Breast Carcinoma)Not Specified11.5[7]
Pyrrolo-Quinoxaline 16 MCF-7 (Breast Carcinoma)Not Specified11.6[7]
Pyrrolo-Quinoxaline 11 MCF-7 (Breast Carcinoma)Not Specified11.8[7]
Pyrrolo-Quinoxaline 18 MCF-7 (Breast Carcinoma)Not Specified11.9[7]
Pyrrolo-Quinoxaline 20 MGC-803 (Gastric Carcinoma)Not Specified10.9[7]
Pyrrolo-Quinoxaline 19 MGC-803 (Gastric Carcinoma)Not Specified11.1[7]
Pyrrolo-Quinoxaline 17 MGC-803 (Gastric Carcinoma)Not Specified11.3[7]
Pyrrolo-Quinoxaline 16 MGC-803 (Gastric Carcinoma)Not Specified11.5[7]
Pyrrolo-Quinoxaline 11 MGC-803 (Gastric Carcinoma)Not Specified11.7[7]
Pyrrolo-Quinoxaline 18 MGC-803 (Gastric Carcinoma)Not Specified11.9[7]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate add_compound Add compound dilutions to wells cell_seeding->add_compound compound_prep Prepare serial dilutions of test compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound test compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8][11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8][11]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8][11]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the this compound compound in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8][11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C.[10][11]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[8]

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with compound for desired time seed_cells->treat_cells harvest Harvest cells by trypsinization treat_cells->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Annexin V binding buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min at RT in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound test compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the this compound compound for a specific duration (e.g., 24 or 48 hours).[8] Include a vehicle control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathways in Cytotoxicity

Cytotoxic compounds can induce cancer cell death through various signaling pathways. The induction of apoptosis is a common mechanism for anticancer agents.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_pathways Apoptosis Induction compound This compound Compound extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic caspase_activation Caspase Activation (Caspase-8, -9, -3) extrinsic->caspase_activation intrinsic->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Further investigation into the specific molecular targets and signaling cascades affected by this compound compounds can be achieved through techniques such as Western blotting to analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins).[8]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1h-Pyrrole-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-pyrrole-2-carbohydrazide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from the corresponding ester and hydrazine hydrate can stem from several factors. Here's a breakdown of potential issues and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. A common protocol involves heating the reaction mixture to 70°C for 45 minutes.[1] Consider extending the reaction time or slightly increasing the temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: The purity of the starting pyrrole ester and hydrazine hydrate is crucial. Impurities in the ester can lead to side reactions, while lower concentrations of hydrazine hydrate will reduce the effective molar ratio of the nucleophile. Use freshly opened or properly stored reagents.

  • Sub-optimal Molar Ratio: An inappropriate molar ratio of hydrazine hydrate to the pyrrole ester can result in a lower yield. While an excess of hydrazine hydrate is often used to drive the reaction to completion, a very large excess can sometimes complicate purification. Experiment with slightly adjusting the molar ratio to find the optimal balance for your specific setup.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during filtration and recrystallization. Ensure the product has fully precipitated before filtration. When washing the filtered product, use a cold, non-polar solvent like diethyl ether to minimize dissolution of the desired compound.[1] For recrystallization, use a minimal amount of hot solvent (e.g., absolute ethanol) to dissolve the product and allow it to cool slowly for maximum crystal recovery.[1][2]

Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid their formation?

A2: The formation of side products is a common issue. Based on the reactants and reaction conditions, here are some possibilities:

  • Dihydrazide Formation: If your starting material is a pyrrole diester, it's possible to form a dihydrazide. Ensure you are starting with a mono-ester.

  • Products of Pyrrole Ring Opening: While less common under these conditions, highly aggressive reaction conditions (e.g., very high temperatures or presence of strong acids/bases) could potentially lead to the degradation of the pyrrole ring. Stick to the recommended temperature range.

  • Reaction with Impurities: Impurities in the starting materials or solvents can lead to a variety of side products. Using high-purity reagents and solvents is the best way to mitigate this.

To minimize side products, it is crucial to maintain optimal reaction conditions and use pure starting materials. Monitoring the reaction by TLC can help in quenching the reaction at the optimal time before significant side product formation occurs.

Q3: The purification of my final product is proving difficult. What are the best practices for obtaining pure this compound?

A3: Purification is key to obtaining a high-quality final product. Here are some recommended procedures:

  • Filtration and Washing: After the reaction is complete and cooled, the product often precipitates out of the solution. This suspension can be filtered. The solid product should then be washed with a solvent in which the product is sparingly soluble, such as diethyl ether, to remove unreacted starting materials and soluble impurities.[1]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. Absolute ethanol is a commonly used solvent for recrystallizing this compound.[1][2] The general procedure is to dissolve the crude product in a minimum amount of hot ethanol and then allow the solution to cool slowly. The pure product will crystallize out, leaving impurities in the solution.

  • Characterization: After purification, it is essential to characterize the product to confirm its identity and purity. Techniques such as melting point determination, FTIR, 1H NMR, and mass spectrometry are commonly used.[2][3][4]

Experimental Protocols

Synthesis of this compound from Ethyl 1H-pyrrole-2-carboxylate

This protocol is adapted from a published procedure.[1]

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate and 0.5 mL of 80% hydrazine hydrate in water.

  • Reaction: Heat the mixture to 70°C and stir for 45 minutes.

  • Work-up: Cool the reaction mixture to room temperature. A suspension should form.

  • Purification: Filter the suspension and wash the solid product with diethyl ether.

  • Recrystallization: Recrystallize the crude product from absolute ethyl alcohol to obtain pure this compound. The reported yield for this procedure is 90%.[1]

Data Presentation

ParameterValueReference
Starting MaterialEthyl 1H-pyrrole-2-carboxylate[1]
Reagent80% Hydrazine Hydrate in Water[1]
Temperature70°C[1]
Reaction Time45 minutes[1]
PurificationFiltration, washing with Et₂O, recrystallization from absolute ethanol[1]
Yield90%[1]
Melting Point236-238 °C[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants 1. Mix Ethyl 1H-pyrrole-2-carboxylate and Hydrazine Hydrate start->reactants reaction 2. Heat at 70°C for 45 min reactants->reaction workup 3. Cool to Room Temperature and Filter reaction->workup purification 4. Wash with Diethyl Ether and Recrystallize from Ethanol workup->purification product Pure this compound purification->product troubleshooting_yield Troubleshooting Low Reaction Yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction impure_reagents Impure Starting Materials? low_yield->impure_reagents product_loss Product Loss During Work-up? low_yield->product_loss solution1 Increase reaction time/temperature Monitor with TLC incomplete_reaction->solution1 Solution solution2 Use high-purity reagents impure_reagents->solution2 Solution solution3 Optimize filtration and recrystallization steps product_loss->solution3 Solution

References

Technical Support Center: Synthesis of Pyrrole Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrrole Schiff bases and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing a pyrrole Schiff base?

The synthesis of a pyrrole Schiff base is typically a condensation reaction between a pyrrole aldehyde (e.g., pyrrole-2-carboxaldehyde) and a primary amine. The reaction involves the formation of a carbon-nitrogen double bond (imine) and the elimination of a water molecule. An acid catalyst is often used to facilitate the reaction.

Q2: What are the most common solvents used for this synthesis?

Ethanol and methanol are the most frequently used solvents for the synthesis of pyrrole Schiff bases. The choice of solvent can influence the reaction rate and yield, and in some cases, solvent-free conditions have been employed, particularly in microwave-assisted synthesis.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials (pyrrole aldehyde and amine) and the formation of the Schiff base product.

Q4: What are the advantages of using microwave-assisted synthesis for pyrrole Schiff bases?

Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly shorter reaction times, higher product yields, and often cleaner reactions with fewer byproducts. This method can be particularly beneficial for improving the efficiency of the synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Solution
Incomplete Reaction Increase Reaction Time and/or Temperature: Some reactions, especially with sterically hindered reactants, may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC to determine the optimal duration.
Use a Catalyst: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction rate.
Switch to Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.
Decomposition of Reactants or Product Optimize Temperature: Excessively high temperatures can lead to the degradation of the pyrrole ring or the Schiff base product. If you observe darkening of the reaction mixture, consider lowering the temperature.
Use an Inert Atmosphere: Pyrrole and its derivatives can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Unfavorable Reaction Equilibrium Remove Water: The formation of a Schiff base is a reversible reaction that produces water. Removing water as it is formed can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
Purity of Starting Materials Purify Reactants: Impurities in the pyrrole aldehyde or the primary amine can interfere with the reaction. Ensure your starting materials are of high purity. Pyrrole-2-carboxaldehyde can be purified by recrystallization from petroleum ether.
Issue 2: Impure Product After Reaction

Possible Causes and Solutions

Possible CauseRecommended Solution
Presence of Unreacted Starting Materials Optimize Stoichiometry: Using a slight excess of the more volatile reactant (often the amine) can help drive the reaction to completion, ensuring the full consumption of the limiting reagent. The excess volatile reactant can then be easily removed during workup.
Purification by Recrystallization: Recrystallization is a highly effective method for purifying solid Schiff bases. Common solvents for recrystallization include ethanol, ethanol/water mixtures, and chloroform with a non-polar anti-solvent.
Purification by Column Chromatography: If recrystallization is not effective, column chromatography can be used. For basic Schiff bases that may streak on silica gel, using neutral alumina or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.
Formation of Side Products Control Reaction pH: In syntheses starting from 1,4-dicarbonyl compounds

Technical Support Center: Purification of 1H-Pyrrole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1H-pyrrole-2-carbohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude this compound derivative is a dark-colored solid. Is this normal, and how can I remove the color?

A1: Yes, it is common for crude pyrrole derivatives to be dark. Pyrroles are susceptible to oxidation and polymerization when exposed to air, light, and acidic conditions, leading to colored impurities. The goal of purification is to remove these and obtain a lighter-colored product.

Troubleshooting Steps:

  • Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by wrapping flasks in aluminum foil.

  • Charcoal Treatment: Before the final recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal can adsorb colored impurities. Heat the mixture for a short period, then filter it hot through celite to remove the charcoal. Be aware that this may slightly reduce your overall yield.

  • Column Chromatography: If color persists, column chromatography is effective. A normal phase silica gel column can separate the desired compound from more polar, colored impurities.

Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities largely depend on the synthetic route. However, common ones include:

  • Unreacted Starting Materials: Such as the corresponding pyrrole ester and hydrazine hydrate.

  • Side-Reaction Products: Symmetrically di-substituted hydrazides can form.

  • Polymeric Materials: Pyrroles can polymerize, especially under acidic conditions or in the presence of oxygen.

  • Solvent Residues: From the reaction and work-up.

Q3: Which purification technique is best for my this compound derivative?

A3: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization: This is the most common and efficient method for purifying solid this compound and its derivatives, especially on a larger scale.

  • Flash Column Chromatography: This is highly effective for separating compounds with similar polarities and for small-scale purifications (< 1 g). It can, however, be time-consuming, and some sensitive derivatives may degrade on silica gel.

Q4: How should I store my purified this compound derivative?

A4: Due to their sensitivity, purified pyrrole derivatives should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is preferable) in a tightly sealed container, protected from light.

Troubleshooting Guides

Recrystallization Issues

Problem 1: My compound "oils out" instead of crystallizing.

This occurs when the compound precipitates as a liquid. It often happens if the solution is too concentrated or if the compound's melting point is lower than the solvent's boiling point.

Solutions:

  • Add More Solvent: Re-heat the solution until the oil redissolves, then add more hot solvent to dilute the mixture. Allow it to cool slowly.

  • Lower the Cooling Temperature: If using a high-boiling point solvent, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has reached room temperature.

  • Change Solvent System: Use a solvent with a lower boiling point or a mixed solvent system.

Problem 2: No crystals form upon cooling.

This indicates that the solution is not supersaturated.

Solutions:

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Scratching: Scratch the inside of the flask at

Technical Support Center: 1H-Pyrrole-2-carbohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrole-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as a versatile building block in organic synthesis. Its most common application is in the formation of hydrazones through condensation reactions with aldehydes and ketones. These hydrazones serve as intermediates for the synthesis of a wide variety of heterocyclic compounds with potential biological activities.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The most common laboratory synthesis involves the reaction of an ester of 1H-pyrrole-2-carboxylic acid, typically the ethyl or methyl ester, with hydrazine hydrate.

Q3: What are the general stability characteristics of this compound and its hydrazone derivatives?

A3: this compound is generally stable under standard laboratory conditions. However, its hydrazone derivatives can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. It is advisable to store both the carbohydrazide and its derivatives in a cool, dry place, protected from light and moisture to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low Yield in the Synthesis of this compound

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incomplete Reaction - Ensure a sufficient excess of hydrazine hydrate is used. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Loss During Workup - this compound has some solubility in polar solvents. Minimize the volume of washing solvents. - Ensure complete precipitation of the product from the reaction mixture before filtration. Cooling the mixture can aid precipitation.
Hydrolysis of the Ester Starting Material - Ensure the hydrazine hydrate used is of good quality and not excessively diluted with water. - Use anhydrous solvents if the reaction is sensitive to water.
Issue 2: Presence of Impurities in Hydrazone Synthesis from this compound

Common Side Products and Mitigation Strategies:

A primary challenge in the synthesis of hydrazones from this compound is the formation of side products. The following table summarizes potential impurities and suggests methods for their removal.

Side ProductStructureFormation MechanismMitigation and Purification
Unreacted this compound This compoundIncomplete reaction.- Drive the reaction to completion by using a slight excess of the aldehyde/ketone or by extending the reaction time. - Purify the crude product by recrystallization or column chromatography.
Azine R₂C=N-N=CR₂Reaction of the initially formed hydrazone with a second molecule of the aldehyde or ketone, especially in the presence of excess carbonyl compound.- Use a slight excess of this compound. - Add the aldehyde or ketone slowly to the solution of the carbohydrazide. - Purification can be achieved through column chromatography.
1,3,4-Oxadiazole 2,5-disubstituted 1,3,4-oxadiazoleIntramolecular cyclization of a diacylhydrazine intermediate, which can form from the reaction of the product hydrazone with another molecule of the carbohydrazide or through oxidation.- Avoid harsh reaction conditions and prolonged heating. - Use of an inert atmosphere can minimize oxidative side reactions. - Separation from the desired hydrazone is typically achieved by column chromatography.
Pyrrole Oxidation/Polymerization Products Complex mixture of oxidized and polymerized pyrrole species.The pyrrole ring is susceptible to oxidation, especially when exposed to air, light, or certain reagents over extended periods.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use freshly purified solvents and reagents. - Store the starting material and product protected from light. - These byproducts are often insoluble and can sometimes be removed by filtration.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from ethyl 1H-pyrrole-2-carboxylate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

General Procedure for Hydrazone Synthesis

This protocol outlines a general method for the synthesis of hydrazones from this compound and an aldehyde or ketone.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1-1.1 equivalents) to the solution.

  • Catalysis (Optional): A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, the hydrazone product may precipitate directly from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using DOT language, illustrate key reaction pathways and troubleshooting logic.

reaction_pathway A 1H-Pyrrole-2-carboxylate B This compound A->B + Hydrazine Hydrate D Desired Hydrazone B->D + Aldehyde / Ketone C Aldehyde / Ketone C->D

Caption: Synthesis pathway for hydrazones from 1H-pyrrole-2-carboxylate.

side_reactions cluster_start Starting Materials cluster_main Main Reaction cluster_side Potential Side Products This compound This compound Desired Hydrazone Desired Hydrazone This compound->Desired Hydrazone 1,3,4-Oxadiazole 1,3,4-Oxadiazole This compound->1,3,4-Oxadiazole Oxidation/Cyclization Pyrrole Oxidation Products Pyrrole Oxidation Products This compound->Pyrrole Oxidation Products Oxidation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Desired Hydrazone Azine Azine Desired Hydrazone->Azine + Aldehyde/Ketone

Caption: Common side products in hydrazone formation.

troubleshooting_flowchart start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_reaction Optimize Reaction Conditions: - Increase time/temp - Add catalyst incomplete->optimize_reaction purification Review Purification Method complete->purification workup_loss Product Loss During Workup? purification->workup_loss side_products Suspect Side Products? purification->side_products workup_loss->side_products No optimize_workup Optimize Workup: - Minimize solvent use - Ensure precipitation workup_loss->optimize_workup Yes analyze_impurities Analyze Impurities (NMR, MS) side_products->analyze_impurities adjust_purification Adjust Purification: - Recrystallization solvent - Column chromatography analyze_impurities->adjust_purification

Caption: Troubleshooting workflow for hydrazone synthesis.

Troubleshooting low yield in microwave-assisted pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory, with a specific focus on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q: My microwave-assisted pyrrole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge in organic synthesis and can arise from several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas to investigate include your starting materials, reaction conditions, and work-up procedures. Microwave-assisted synthesis, while often providing higher yields and shorter reaction times than conventional heating, still requires careful optimization.[1][2][3][4]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_optimization Optimization Cycle start Low or No Yield analysis Analyze Reaction Mixture (TLC/GC-MS) - Starting Material Present? - Side Products Formed? start->analysis reagents Check Reagent & Solvent Quality - Purity - Water/Air Sensitivity conditions Optimize Reaction Conditions - Temperature - Time - Power - Solvent - Catalyst reagents->conditions workup Evaluate Work-up & Purification - Extraction pH - Purification Method conditions->workup success Improved Yield workup->success analysis->reagents Starting material unreacted analysis->conditions Incomplete conversion or side products

Caption: Troubleshooting workflow for low yield in microwave-assisted pyrrole synthesis.

Detailed Troubleshooting Steps:

  • Reagent and Solvent Quality:

    • Purity: Ensure the purity of your starting materials (e.g., 1,4-dicarbonyl compounds, amines, α-halo ketones). Impurities can interfere with the reaction. Consider re-purifying reagents if necessary.

    • Water/Air Sensitivity: Many reagents used in pyrrole synthesis can be sensitive to moisture and air. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) if your specific reaction requires it.[5]

  • Reaction Conditions:

    • Temperature: This is a critical parameter in microwave synthesis. If the temperature is too low, the reaction may not proceed or be very slow. If it's too high, you risk decomposition of reactants or products, leading to lower yields and the formation of byproducts.[6] Start with temperatures reported in the literature for similar transformations and then optimize by incrementally increasing the temperature.[7]

    • Reaction Time: One of the key advantages of microwave synthesis is the significant reduction in reaction time, often from hours to minutes.[3][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Prolonged irradiation times can lead to product degradation.

    • Microwave Power: The applied power affects the rate of heating. For reactions in sealed vessels, it's often best to use a power setting that allows the system to reach and maintain the target temperature smoothly. For atmospheric reflux reactions, a higher, constant power level may be necessary.[7]

    • Solvent: The choice of solvent is crucial as it must efficiently absorb microwave energy. Polar solvents like DMF, DMSO, ethanol, and water are commonly used.[9] For some reactions, solvent-free conditions can be highly effective, offering a greener alternative and simplifying purification.[1][10]

    • Catalyst: Many pyrrole syntheses are acid-catalyzed.[10] The type and amount of catalyst can significantly impact the yield. Common catalysts include acetic acid, p-toluenesulfonic acid (p-TSA), and various Lewis acids.[1] In some cases, solid-supported catalysts or even catalyst-free conditions under microwave irradiation have proven successful.[1][11]

  • Work-up and Purification:

    • Extraction: Ensure the pH of the aqueous layer is adjusted correctly during extraction to ensure your product is in the organic phase.

    • Purification: Choose an appropriate purification method. Column chromatography is common, but issues like "oiling out" during recrystallization can occur if the solvent's boiling point is higher than the product's melting point.[5]

2. Side Product Formation

Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?

A: The formation of side products can be minimized by fine-tuning the reaction conditions. The high energy input in microwave synthesis can sometimes accelerate side reactions if not properly controlled.

  • Lower the Temperature: High temperatures can promote side reactions or product degradation. Try running the reaction at a lower temperature for a slightly longer time.

  • Optimize Catalyst Loading: Too much catalyst can sometimes lead to unwanted side reactions. Perform a screen with varying catalyst concentrations to find the optimal loading.

  • Change the Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different microwave-compatible solvents might improve selectivity.

3. Reaction Stalling

Q: My reaction starts but then stops before all the starting material is consumed. What should I do?

A: A stalled reaction can be due to several factors:

  • Reagent/Catalyst Deactivation: A reagent or catalyst might be degrading under the reaction conditions. Consider adding a fresh portion of the potentially deactivated species.[5]

  • Product Inhibition: The product being formed might be inhibiting the catalyst. If feasible, consider methods to remove the product as it forms, although this is more challenging in a batch microwave setup.

  • Insufficient Microwave Coupling: If the reaction mixture becomes less polar as the reaction progresses, it may absorb microwave energy less efficiently, causing the temperature to drop and the reaction to stall. Ensure your solvent maintains good microwave absorption throughout the reaction.

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various microwave-assisted pyrrole synthesis protocols, providing a starting point for optimization.

Table 1: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles

Starting MaterialsCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Hexane-2,5-dione & Primary AmineAcetic AcidNone120-1502-1065-89[1]
2,5-Dimethoxytetrahydrofuran & AnilineMn(NO₃)₂·4H₂ONone12020High[1]
2,5-Hexanedione & Primary AmineN-BromosuccinimideNoneN/A<2High[1][12]
1,4-Diketones & AminesCalcium(II) ChlorideNoneN/AN/AHigh[1]
2,5-Dimethoxytetrahydrofuran & Primary AmineAmmonium ChlorideNone505-8Excellent[13]

Table 2: Microwave-Assisted Hantzsch Pyrrole Synthesis

Starting MaterialsCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
α-Bromoacetophenones, Ethyl Acetoacetate, Primary AminesNoneNoneN/AN/AGood[11]
β-Amino Unsaturated Ketone & Phenacyl BromideBF₃·OEt₂DCM13010-16Good-Excellent[10]

Table 3: Microwave-Assisted van Leusen Pyrrole Synthesis

Starting MaterialsBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Heteroaryl Chalcones & TosMICNaHDMSO/Et₂ORoom Temp -> MWN/AReasonably Good[14]

Key Experimental Protocols

General Protocol for Microwave-Assisted Paal-Knorr Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

PaalKnorr_Workflow prep 1. Reactant Preparation - Add 1,4-dicarbonyl compound (1 mmol), amine (1.1 mmol), and catalyst (if any) to a microwave vial with a stir bar. solvent 2. Add Solvent (if not solvent-free) - Add appropriate microwave-compatible solvent (e.g., 2-5 mL). prep->solvent seal 3. Seal Vial - Securely cap the microwave vial. solvent->seal irradiate 4. Microwave Irradiation - Place vial in microwave reactor. - Irradiate at a set temperature (e.g., 120-150°C) for a specified time (e.g., 5-20 min). seal->irradiate monitor 5. Monitor Reaction - Monitor progress by TLC. irradiate->monitor workup 6. Work-up - Cool reaction to room temperature. - Perform aqueous work-up/extraction. monitor->workup purify 7. Purification - Purify the crude product by column chromatography or recrystallization. workup->purify

Caption: Experimental workflow for a typical microwave-assisted Paal-Knorr synthesis.

  • Reactant Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 mmol), the primary amine (1.1 mmol), and the catalyst (e.g., a few drops of acetic acid).

  • Solvent Addition: If the reaction is not solvent-free, add the desired solvent (e.g., ethanol, 3-5 mL).

  • Vial Sealing: Securely cap the vial. Ensure the seal is appropriate for the pressures that may be generated at the target temperature.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 120 °C), a maximum pressure limit, and the reaction time (e.g., 10 minutes).[15]

  • Cooling and Work-up: Once the irradiation is complete, allow the vial to cool to a safe temperature (typically below 50 °C) before opening.[15] Transfer the reaction mixture to a round-bottom flask. If a solvent was used, remove it under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water or a mild base/acid as needed. Dry the organic layer, concentrate it, and purify the product by column chromatography on silica gel or recrystallization.

Signaling Pathways and Logical Relationships

Logical Relationship: Impact of Microwave Parameters on Reaction Outcome

This diagram illustrates the interconnectedness of key microwave parameters and their influence on the reaction yield and purity. Optimizing one parameter often requires adjustment of others to achieve the best outcome.

MicrowaveParameters cluster_params Adjustable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Rate {Reaction Rate} Temp->Rate increases SideReactions {Side Reactions} Temp->SideReactions can increase Time Time Yield {Yield} Time->Yield affects conversion Power Power Power->Rate affects heating Solvent Solvent Polarity Solvent->Rate affects heating efficiency Purity {Purity} Rate->Yield SideReactions->Yield decreases SideReactions->Purity decreases

Caption: Interrelationship of microwave parameters and their effect on reaction outcomes.

References

Technical Support Center: Catalyst Selection for Efficient Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of pyrrole derivatives. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the synthesis of pyrrole derivatives, focusing on the Paal-Knorr, Hantzsch, and Clauson-Kaas methods.

Paal-Knorr Pyrrole Synthesis

Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

A1: Low yields in Paal-Knorr synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2] A wide range of Lewis acids and solid acid catalysts have been shown to be effective.[3]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

Q2: I am observing a significant amount of a furan derivative as a major byproduct. How can I minimize its formation?

A2: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1] To minimize furan formation:

  • Control Acidity: Avoid excessively acidic conditions. Maintaining a pH above 3 is often recommended to suppress furan formation.[1][2]

  • Use Excess Amine: Employing a slight excess of the amine can favor the pyrrole synthesis pathway.

  • Milder Catalyst: Consider using a milder acid catalyst.

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

A3: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]

Hantzsch Pyrrole Synthesis

Q1: My Hantzsch synthesis is giving a low yield. What are the potential issues?

A1: Low yields in the Hantzsch synthesis can arise from several factors:

  • Inefficient Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.[4]

  • Competing N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. The desired pathway for pyrrole formation is C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring the desired C-alkylation.[4]

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[4]

Q2: I am observing a significant amount of a furan derivative in my Hantzsch synthesis. How can this be avoided?

A2: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis, which does not involve the amine component.[5] To favor the Hantzsch pyrrole synthesis, it is important to optimize the reaction conditions to promote the reaction with the amine.

Clauson-Kaas Pyrrole Synthesis

Q1: My Clauson-Kaas reaction is not working well with acid- or heat-sensitive substrates. What can I do?

A1: The classical Clauson-Kaas reaction, which often uses refluxing acetic acid, can be too harsh for sensitive molecules.[6] A modified, milder procedure involves a one-pot, two-step approach where 2,5-dimethoxytetrahydrofuran is first hydrolyzed in water to the more reactive 2,5-dihydroxytetrahydrofuran. This intermediate can then react with the primary amine at room temperature in a buffered solution (e.g., acetate buffer), avoiding harsh acidic conditions and high temperatures.[6][7][8]

Q2: Can the Clauson-Kaas reaction be performed under greener conditions?

A2: Yes, several greener protocols have been developed. These include using water as a solvent, employing microwave-assisted synthesis, and utilizing solvent-free conditions with various catalysts.[6][9] For instance, microwave irradiation in water or acetic acid can significantly reduce reaction times without the need for additional catalysts.[6][9]

Frequently Asked Questions (FAQs)

Catalyst Selection and Optimization

Q1: What are the common types of catalysts used for Paal-Knorr pyrrole synthesis?

A1: Both Brønsted and Lewis acids are effective catalysts for the Paal-Knorr synthesis.[2]

  • Brønsted acids such as acetic acid, p-toluenesulfonic acid, and trifluoroacetic acid are commonly used.[10][11]

  • Lewis acids are also widely employed, with examples including Sc(OTf)₃, Bi(NO₃)₃, and various metal chlorides.[3]

  • Heterogeneous catalysts like silica-supported sulfuric acid offer advantages in terms of reusability and simplified work-up.[10]

Q2: How do I choose the optimal catalyst for my specific reaction?

A2: The choice of catalyst depends on the reactivity of your substrates and the desired reaction conditions. For acid-sensitive substrates, a milder catalyst or a heterogeneous catalyst may be preferable. It is often beneficial to screen a small selection of catalysts to determine the most effective one for your particular transformation.

Q3: What is a typical catalyst loading for these reactions?

A3: Catalyst loading can vary significantly depending on the chosen catalyst and the specific reaction. For some highly active catalysts like Sc(OTf)₃, loadings as low as 1 mol% can be effective.[12] For other catalysts, loadings may range from 5 to 20 mol%. It is recommended to consult the literature for specific examples or to optimize the catalyst loading for your reaction.

Catalyst Deactivation and Regeneration

Q1: My heterogeneous catalyst is losing activity after a few runs. What are the likely causes?

A1: Deactivation of heterogeneous catalysts can be caused by several factors:

  • Poisoning: Impurities in the starting materials or byproducts that strongly adsorb to the active sites of the catalyst can cause poisoning.[13]

  • Sintering: High reaction temperatures can lead to the agglomeration of metal nanoparticles on the support, reducing the active surface area.[13]

  • Fouling: Deposition of carbonaceous material (coking) on the catalyst surface can block active sites.[5]

Q2: How can I regenerate a deactivated catalyst?

A2: The possibility of regeneration depends on the cause of deactivation.

  • For fouling by organic residues, washing the catalyst with an appropriate solvent may restore its activity.[13]

  • Coking can sometimes be reversed by calcination (heating in the presence of air or oxygen).[5]

  • Poisoning can be more difficult to reverse, but a dilute acid or base wash, followed by thorough rinsing, may be effective for some strongly bound poisons.[13]

Data Presentation

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Trifluoroacetic acid--Reflux48 h92[11]
p-Toluenesulfonic acid--Reflux48 h80[11]
Sulfamic acid--Reflux48 h60[11]
Iodine--Reflux48 h40[11]
Sulfuric acid--Reflux48 h40[11]
Citric Acid1Solvent-freeBall-mill (30 Hz)15 min74[14]
ZrOCl₂·8H₂O---5 min97[1]
Sc(OTf)₃---30 min98[1]
Bi(NO₃)₃·5H₂O---600 min95[1]
CATAPAL 20040 mgSolvent-free6045 min68-97[4]
Table 2: Comparison of Catalysts for Clauson-Kaas Synthesis
CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Acetic Acid-Acetic AcidReflux-59-95[6]
ZrOCl₂·8H₂O4Water60-70-98[6]
Sc(OTf)₃31,4-Dioxane100-74-95[6]
Zn(OTf)₂5Solvent-free708 h15-94[6]
FeCl₃·7H₂O2Water60-74-98[6]
P₂O₅-Toluene11010-45 min46-100[6]
H₃PW₁₂O₄₀/SiO₂-Petroleum EtherReflux-60-93[6]
H₃PW₁₂O₄₀/SiO₂-Solvent-free (MW)--90-96[6]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole[1]
  • Materials:

    • Aniline

    • 2,5-Hexanedione

    • Methanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the crystals by vacuum filtration and wash them with cold water.

Protocol 2: General Procedure for Hantzsch Pyrrole Synthesis[4]
  • Materials:

    • β-Ketoester (e.g., ethyl acetoacetate)

    • Primary amine or ammonia source

    • α-Haloketone (e.g., chloroacetone)

    • Solvent (e.g., ethanol)

  • Procedure:

    • Dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent like ethanol in a round-bottom flask.

    • Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

    • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.

    • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Modified Clauson-Kaas Synthesis for Acid-Sensitive Substrates[7]
  • Materials:

    • 2,5-Dimethoxytetrahydrofuran

    • Water

    • Primary amine

    • Acetic acid

    • Sodium acetate

    • Dichloromethane

  • Procedure:

    • Heat 2,5-dimethoxytetrahydrofuran in water at reflux for 2 hours under a nitrogen atmosphere to form 2,5-dihydroxytetrahydrofuran.

    • Cool the solution to room temperature.

    • Add dichloromethane, followed by the amine, 1 equivalent of acetic acid, and 1 equivalent of sodium acetate to create a buffer of approximately pH 5.

    • Stir the mixture vigorously at room temperature overnight.

    • Perform a standard aqueous work-up and purify the product by column chromatography.

Visualizations

Paal_Knorr_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,4-Dicarbonyl + Primary Amine/Ammonia Mix Combine Reactants & Solvent Reactants->Mix Add_Catalyst Add Acid Catalyst (e.g., HCl, AcOH) Mix->Add_Catalyst Heat Heat to Reflux (15-30 min) Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool in Ice Bath Monitor->Cool Precipitate Add Cold 0.5 M HCl Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallize Filter->Purify Product Pure Pyrrole Derivative Purify->Product

Caption: Experimental workflow for the Paal-Knorr pyrrole synthesis.

Catalyst_Selection_Decision_Tree start Start: Need to Synthesize a Pyrrole Derivative substrate_sensitivity Are substrates sensitive to strong acid or high heat? start->substrate_sensitivity hantzsch Hantzsch Synthesis start->hantzsch Starting from β-ketoester and α-haloketone paal_knorr Paal-Knorr Synthesis substrate_sensitivity->paal_knorr No clauson_kaas Clauson-Kaas Synthesis substrate_sensitivity->clauson_kaas No mild_paal_knorr Use Milder Catalyst (e.g., Sc(OTf)₃, heterogeneous catalyst) or Neutral Conditions substrate_sensitivity->mild_paal_knorr Yes, for 1,4-dicarbonyls modified_clauson_kaas Use Modified Protocol (e.g., two-step hydrolysis/condensation) substrate_sensitivity->modified_clauson_kaas Yes, for 2,5-dimethoxytetrahydrofuran mild_paal_knorr->paal_knorr modified_clauson_kaas->clauson_kaas

Caption: Decision tree for selecting a pyrrole synthesis method.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction check_byproduct Major Byproduct Observed? start->check_byproduct furan Likely Furan Formation check_byproduct->furan Yes check_conditions Reaction Sluggish? check_byproduct->check_conditions No reduce_acidity Decrease Acidity (pH > 3) Use Milder Catalyst furan->reduce_acidity increase_temp_time Increase Temperature or Reaction Time Moderately check_conditions->increase_temp_time Yes check_reactants Check Reactivity of Starting Materials check_conditions->check_reactants No ewg Amine with strong EWG? Sterically hindered reactants? check_reactants->ewg change_reagents Consider Alternative Starting Materials or Stronger Catalyst ewg->change_reagents Yes tarry_product Dark, Tarry Product? ewg->tarry_product No tarry_product->start No, Re-evaluate polymerization Polymerization Likely tarry_product->polymerization Yes lower_temp Lower Temperature Use Milder Catalyst polymerization->lower_temp

Caption: Troubleshooting flowchart for low yield in pyrrole synthesis.

References

Technical Support Center: Solvent Effects on 1H-Pyrrole-2-Carbohydrazide Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1H-Pyrrole-2-carbohydrazide Schiff bases. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvents in these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the formation of this compound Schiff bases?

A1: The synthesis involves a condensation reaction between this compound and an appropriate aldehyde or ketone. This reaction is typically catalyzed by a small amount of acid and results in the formation of a Schiff base (an imine) and a molecule of water.

Q2: Why is the choice of solvent important in this synthesis?

A2: The solvent plays a crucial role in the reaction by dissolving the reactants, influencing the reaction rate and equilibrium position, and affecting the stability of the intermediates and the final product. The polarity of the solvent can significantly impact the kinetics and the final yield of the Schiff base.[1]

Q3: What types of solvents are generally recommended for this reaction?

A3: Polar protic solvents like ethanol and methanol are commonly used and often recommended for the formation of hydrazones.[2] They are effective at dissolving the hydrazide and aldehyde reactants and can facilitate the proton transfer steps involved in the reaction mechanism. Sometimes, polar aprotic solvents such as DMF may be beneficial, particularly if the reactants have poor solubility in alcohols.[2]

Q4: Is a catalyst always necessary for the formation of this compound Schiff bases?

A4: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, such as glacial acetic acid, is typically added to accelerate the reaction. The acid protonates the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.

Q5: How does water affect the reaction?

A5: The formation of a Schiff base is a reversible equilibrium reaction that produces water as a byproduct. The presence of excess water can shift the equilibrium back towards the reactants, leading to lower yields. Therefore, it is important to control the amount of water in the reaction mixture, for instance by using anhydrous solvents or techniques to remove water as it is formed.[3]

Troubleshooting Guide

Q1: I am getting a very low yield of my Schiff base. What are the possible solvent-related causes and how can I fix this?

A1: Low yields in Schiff base synthesis can be attributed to several factors, with the solvent playing a key role.

  • Issue: The equilibrium is not favoring product formation.

    • Solution: The presence of water, a byproduct of the reaction, can drive the equilibrium back to the starting materials.[3] Using a solvent that allows for the removal of water can significantly improve the yield. For example, using toluene and a Dean-Stark apparatus to azeotropically remove water is a common strategy. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.[3]

  • Issue: Poor solubility of reactants.

    • Solution: If your this compound or aldehyde/ketone is not fully dissolved, the reaction will be slow and incomplete. Try a solvent in which both reactants are more soluble. A mixture of solvents, such as ethanol/DMF, might be necessary.[2] Heating the reaction mixture can also improve solubility and reaction rate.

  • Issue: The solvent is reacting with the starting materials.

    • Solution: Ensure the solvent is inert under the reaction conditions. While alcohols are generally suitable, in some specific cases with highly reactive aldehydes, they could potentially form acetals as byproducts. If this is suspected, switching to an aprotic solvent like THF or dioxane might be beneficial.

Q2: My reaction is very slow and does not seem to go to completion, even after a long time. How can the solvent choice affect this?

A2: The kinetics of Schiff base formation are influenced by solvent polarity.[1]

  • Issue: The solvent is not effectively mediating the reaction.

    • Solution: For the formation of hydrazones, polar protic solvents like ethanol or methanol are often preferred as they can facilitate the necessary proton transfers in the reaction mechanism.[2] If you are using a nonpolar or aprotic solvent with no catalyst, the reaction may be extremely slow. Ensure you have a catalytic amount of acid (e.g., a few drops of glacial acetic acid) in your reaction mixture.[4][5]

  • Issue: The reaction temperature is too low.

    • Solution: Many Schiff base formations require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. The choice of solvent will determine the reaction temperature (i.e., the boiling point of the solvent). If a higher temperature is needed, you could switch to a higher-boiling solvent like n-butanol.

Q3: I have difficulty purifying my product. It is an oil or is contaminated with starting materials. What can I do?

A3: Purification issues can often be resolved by choosing an appropriate recrystallization solvent.

  • Issue: The product does not crystallize.

    • Solution: The ideal recrystallization solvent is one in which your Schiff base is sparingly soluble at room temperature but highly soluble when hot.[3] You may need to screen several solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.

  • Issue: The product is contaminated with unreacted starting materials.

    • Solution: If the starting materials are soluble in a solvent in which your product is not, you can wash the crude product with that solvent to remove the impurities. For example, if your Schiff base product precipitates from the reaction mixture upon cooling, you can wash the filtered solid with a small amount of cold solvent to remove any remaining soluble starting materials.

Data Presentation

Solvent TypeExample SolventsExpected YieldExpected Reaction TimeNotes
Polar Protic Ethanol, MethanolGood to ExcellentModerateGenerally the preferred choice. They are good at dissolving the reactants and can facilitate the reaction mechanism.[2]
Polar Aprotic DMF, DMSO, AcetonitrileModerate to GoodModerate to FastUseful if reactants have poor solubility in alcohols.[2] However, they are more difficult to remove after the reaction. In some cases, more polar aprotic solvents can lead to slower reactions compared to less polar ones.[1]
Nonpolar Toluene, HexaneVariableSlow to ModerateOften used with a Dean-Stark apparatus to remove water azeotropically, which can drive the reaction to completion and result in high yields. Without water removal, yields are typically low.
Acidic Glacial Acetic AcidGood to ExcellentFastCan act as both a solvent and a catalyst. The reaction is often rapid, but the acidic conditions may not be suitable for sensitive substrates and can make product isolation more complex.

Experimental Protocols

General Protocol for the Synthesis of this compound Schiff Bases

This protocol provides a general methodology. The specific solvent, temperature, and reaction time should be optimized for each specific aldehyde or ketone.

  • Preparation of this compound:

    • To a round-bottomed flask equipped with a magnetic stirrer, add 1H-pyrrol-2-carboxylic acid ethyl ester (1 mmol) and hydrazine hydrate (0.5 mL, 80% in water).[6]

    • Heat the mixture to 70°C for 45 minutes.[6]

    • Cool the mixture to room temperature.[6]

    • Filter the resulting suspension, wash with diethyl ether, and recrystallize from absolute ethyl alcohol to obtain pure this compound (yields up to 90%).[6]

  • Schiff Base Formation:

    • In a round-bottomed flask, dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of absolute ethanol).

    • Add the desired aldehyde or ketone (1 mmol).

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.[4][5]

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

    • If the product precipitates, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

    • If the product does not precipitate, reduce the volume of the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization.

Mandatory Visualizations

Reaction_Pathway Reactant1 This compound Intermediate Carbinolamine Intermediate Reactant1->Intermediate + Reactant2 Aldehyde / Ketone Reactant2->Intermediate Catalyst H+ Catalyst->Intermediate Product Schiff Base Intermediate->Product - H2O Byproduct H2O

Caption: General reaction pathway for the formation of this compound Schiff bases.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Solubility Are reactants fully dissolved? Start->Check_Solubility Change_Solvent Use a more suitable solvent (e.g., DMF/Ethanol) Check_Solubility->Change_Solvent No Check_Water Is water being removed? Check_Solubility->Check_Water Yes Change_Solvent->Check_Water Remove_Water Use Dean-Stark or add dehydrating agent Check_Water->Remove_Water No Check_Catalyst Is an acid catalyst present? Check_Water->Check_Catalyst Yes Remove_Water->Check_Catalyst Add_Catalyst Add a few drops of glacial acetic acid Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Add_Catalyst->Check_Temp Increase_Temp Increase temperature or switch to a higher-boiling solvent Check_Temp->Increase_Temp No End Problem Resolved Check_Temp->End Yes Increase_Temp->End

Caption: Troubleshooting workflow for low yield in Schiff base synthesis.

Solvent_Effects Solvent_Properties Solvent Properties Polarity Polarity Solvent_Properties->Polarity Protic_Aprotic Protic/Aprotic Nature Solvent_Properties->Protic_Aprotic Boiling_Point Boiling Point Solvent_Properties->Boiling_Point Solubility Reactant Solubility Polarity->Solubility Reaction_Rate Reaction Rate Polarity->Reaction_Rate Protic_Aprotic->Reaction_Rate Equilibrium Equilibrium Position Protic_Aprotic->Equilibrium Reaction_Temp Reaction Temperature Boiling_Point->Reaction_Temp Reaction_Parameters Reaction Parameters Reaction_Temp->Reaction_Rate

Caption: Influence of solvent properties on key reaction parameters.

References

Technical Support Center: Purifying 1H-Pyrrole-2-carbohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1H-Pyrrole-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: The recommended solvent for recrystallizing this compound is absolute ethyl alcohol.[1] This solvent has been shown to provide a high yield of the purified compound.[1]

Q2: What is the expected yield after recrystallizing this compound from absolute ethyl alcohol?

A2: A yield of approximately 90% can be expected when recrystallizing this compound from absolute ethyl alcohol under optimal conditions.[1]

Q3: At what temperature should I dissolve the this compound in ethyl alcohol?

A3: You should heat the ethyl alcohol to its boiling point to dissolve the crude this compound. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good recovery.

Q4: My compound is not dissolving completely, even in boiling ethanol. What should I do?

A4: If your compound is not dissolving, it could be due to the presence of insoluble impurities. In this case, you should perform a hot filtration to remove these impurities before allowing the solution to cool. Alternatively, you may need to slightly increase the volume of hot solvent.

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Crystal Formation The solution is not sufficiently saturated because too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The cooling process is too rapid, which can inhibit crystal growth.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
The solution is too pure, and there are no nucleation sites for crystal growth.Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny seed crystal of pure this compound to the solution.
Oiling Out (Formation of an oil instead of crystals) The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly.
Colored Crystals Colored impurities are present in the crude product and are being incorporated into the crystal lattice.Consider pre-treating the crude material with activated charcoal before recrystallization. A second recrystallization may also be necessary to remove residual color.
Low Yield Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2]Use the minimum amount of hot solvent required for dissolution. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
Premature crystallization occurred during hot filtration.[2]Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
Incomplete crystallization due to insufficient cooling.[2]After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[2]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from a documented synthesis and purification of this compound.[1]

Materials:

  • Crude this compound

  • Absolute ethyl alcohol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethyl alcohol. Heat the mixture to the boiling point of the alcohol while stirring to dissolve the solid. Continue adding small portions of hot ethyl alcohol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration. Pre-heat a gravity or Buchner funnel and a receiving flask. Quickly filter the hot solution to remove the impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold absolute ethyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Recrystallization Workflow

Recrystallization_Workflow A Crude This compound B Dissolve in Minimum Hot Absolute Ethyl Alcohol A->B C Hot Solution B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cooling (Room Temperature) F->G H Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Ethyl Alcohol I->J M Mother Liquor (contains soluble impurities) I->M Filtrate K Dry Crystals J->K L Pure This compound K->L

References

Preventing degradation of 1h-Pyrrole-2-carbohydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1H-Pyrrole-2-carbohydrazide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, refrigeration at 2-8°C is advised.[1] The compound may be sensitive to air, light, and moisture; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial is best practice to minimize degradation.[1]

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of chemical degradation. This may be caused by exposure to air (oxidation), light (photodegradation), or elevated temperatures. It is crucial to assess the purity of the sample using appropriate analytical techniques, such as HPLC, before proceeding with your experiment.

Q3: Is this compound susceptible to hydrolysis?

A3: While hydrazides can undergo hydrolysis to form the corresponding carboxylic acid and hydrazine, some studies on model pyrrole hydrazides suggest they are relatively stable under neutral, acidic, and alkaline conditions.[2] However, related compounds like hydrazones are known to be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.[2] If your experimental conditions involve prolonged exposure to harsh pH, it is advisable to monitor for potential hydrolysis.

Q4: How can I check the purity of my stored this compound?

A4: The purity of your sample can be assessed using various analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for determining the purity of pharmaceutical compounds and detecting the presence of degradation products. Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be employed to confirm the structure and identify any impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of the starting material using HPLC. 2. If degradation is confirmed, acquire a new, pure batch of the compound. 3. Review storage and handling procedures to prevent future degradation.
Poor solubility of the compound Formation of insoluble degradation products or polymers.1. Attempt to dissolve a small sample in a recommended solvent to check for insolubles. 2. If insolubles are present, purify the compound by recrystallization if possible. 3. Assess the purity of the soluble portion before use.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Presence of degradation products.1. Compare the chromatogram to that of a known pure standard. 2. Attempt to identify the degradation products by techniques such as mass spectrometry. 3. Based on the identity of the degradants, investigate the likely cause (e.g., hydrolysis, oxidation).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
  • Injection Volume: 10 µL

4. Analysis:

  • Inject the prepared sample and analyze the chromatogram.
  • The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[3][4][5]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at 60°C for 24 hours.
  • Neutralize the samples, dilute with mobile phase, and analyze by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Dilute the sample with mobile phase and analyze by HPLC.

3. Thermal Degradation:

  • Place the solid compound in a stability chamber at 80°C for 48 hours.
  • Dissolve the heat-treated solid in a suitable solvent, dilute with mobile phase, and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of the compound (and the solid compound) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
  • Prepare the samples for HPLC analysis as described above.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C< 5%1H-Pyrrole-2-carboxylic acid
0.1 M NaOH24 hours60°C< 5%1H-Pyrrole-2-carboxylic acid
3% H₂O₂24 hoursRoom Temp15-20%Oxidized pyrrole species
Solid State Heat48 hours80°C5-10%Unidentified polar impurities
UV/Vis Light24 hoursRoom Temp20-25%Photodegradation products

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

Storage_Workflow cluster_storage Recommended Storage cluster_handling Handling cluster_purity_check Purity Verification cluster_degradation Potential Degradation storage Store in tightly sealed, amber vial temp Refrigerate at 2-8°C storage->temp atmosphere Inert atmosphere (N₂ or Ar) temp->atmosphere handling Minimize exposure to air and light atmosphere->handling weighing Weigh quickly and reseal container promptly handling->weighing purity_check Perform HPLC analysis before use weighing->purity_check degradation Degraded Compound purity_check->degradation If purity is compromised experiment Proceed with Experiment purity_check->experiment If pure

Caption: Recommended storage and handling workflow for this compound.

Degradation_Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis oxidation Oxidation (Air, H₂O₂) compound->oxidation photolysis Photolysis (UV/Vis Light) compound->photolysis thermolysis Thermolysis (Heat) compound->thermolysis acid 1H-Pyrrole-2-carboxylic acid hydrolysis->acid oxidized Oxidized Species oxidation->oxidized photo_products Photodegradants photolysis->photo_products thermal_products Thermal Degradants thermolysis->thermal_products

Caption: Potential degradation pathways of this compound.

References

Challenges in the scale-up synthesis of 1h-Pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1H-pyrrole-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and efficient method is the hydrazinolysis of an ester of 1H-pyrrole-2-carboxylic acid, typically the ethyl or methyl ester, with hydrazine hydrate.[1][2][3] This approach is generally high-yielding and avoids the use of more hazardous reagents like acyl chlorides.[4]

Q2: What are the typical reaction conditions for the hydrazinolysis of ethyl 1H-pyrrole-2-carboxylate?

A2: Reaction conditions can vary, but a common starting point involves reacting the ester with hydrazine hydrate in a solvent like ethanol or even neat.[1][2] Temperatures can range from room temperature to reflux, with reaction times spanning from 45 minutes to several hours, depending on the scale and desired conversion.[1][2]

Q3: What safety precautions are critical when working with hydrazine hydrate, especially during scale-up?

A3: Hydrazine hydrate is a hazardous and toxic substance that requires strict safety protocols.[5][6] Key precautions include:

  • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood.[7] Use appropriate personal protective equipment (PPE), including permeation-resistant gloves, chemical splash goggles, and a lab coat.[6]

  • Storage: Store in tightly sealed containers away from heat and oxidizing agents.[5][7] Nitrogen blanketing is recommended to prevent air oxidation.[7]

  • Process Safety: For large-scale operations, a formal Process Hazard Analysis (PHA) should be conducted to identify and mitigate risks.[8][9] This is a key component of Process Safety Management (PSM).[10]

  • Waste Disposal: Neutralize or dispose of hydrazine-containing waste through a licensed hazardous waste contractor.[11]

Q4: Can this reaction be performed using a continuous flow setup?

A4: Yes, continuous flow chemistry is a viable and often advantageous method for the synthesis of hydrazides, especially at a larger scale.[12][13] It offers enhanced safety through better temperature control of exothermic reactions, superior mass transfer, and can be more efficient for large-scale production.[12][14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive starting ester (hydrolyzed).- Insufficient temperature or reaction time.- Verify the purity of the ethyl 1H-pyrrole-2-carboxylate via NMR or GC-MS.- Gradually increase the reaction temperature towards reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Low Yield - Incomplete reaction.- Product loss during workup or recrystallization.- Formation of side products.- Increase the molar excess of hydrazine hydrate.- Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor.- Ensure pH is controlled during workup to prevent pyrrole-related side reactions.[1]
Poor Product Purity (Discoloration) - Air oxidation of the pyrrole ring.- Presence of unreacted starting material.- Formation of bis-acylhydrazide byproduct.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure complete consumption of the starting ester by extending the reaction time or increasing the temperature.- Use a controlled stoichiometry of hydrazine hydrate to minimize the formation of the bis-acylhydrazide.[3]- Perform an additional recrystallization step.[1]
Exothermic Reaction is Difficult to Control - The reaction between esters and hydrazine can be exothermic, especially at scale.[14][15]- Add hydrazine hydrate portion-wise or via a dropping funnel to control the addition rate.- Ensure adequate cooling capacity for the reactor.- For large-scale synthesis, consider switching to a continuous flow process for superior heat management.[12]
Product Precipitation Causes Mixing Issues - The product, this compound, is a solid that precipitates from the reaction mixture.[1]- Poor mixing can lead to localized high concentrations of reactants, affecting reaction rate and purity.[16][17]- Use a reactor with an appropriate overhead stirrer that can handle slurries.- Optimize the stirring speed to ensure the solid is well-suspended. Inefficient mixing can negatively impact particle size and purity.[18]
Difficult Filtration of the Final Product - The product has a fine particle size or needle-like crystal morphology.[19]- Optimize the cooling rate during recrystallization; slower cooling often leads to larger, more easily filterable crystals.- Consider anti-solvent crystallization to improve crystal habit.- Ensure the filter medium is appropriate for the particle size.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 1H-pyrrole-2-carboxylate (1 equivalent).

  • Add absolute ethanol to dissolve the ester.

  • Add hydrazine hydrate (e.g., 4 equivalents) to the solution.[2]

  • Heat the mixture to reflux and maintain for a specified time (e.g., 8 hours), monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate as a solid.

  • Filter the suspension and wash the collected solid with a cold solvent like diethyl ether to remove soluble impurities.[1]

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound as a white solid.[1][2]

Quantitative Data Summary

Table 1: Comparison of Reported Reaction Conditions for this compound Synthesis

ParameterMethod A[1]Method B[2]
Starting Material Ethyl 1H-pyrrol-2-carboxylateEthyl ester of N-pyrrolylcarboxylic acid
Reagent Hydrazine hydrate (80% in water)Hydrazine hydrate (100%)
Solvent None (neat)Ethanol (99.7%)
Temperature 70°CReflux
Reaction Time 45 minutes8 hours
Yield 90%Not specified for hydrazide
Purification Recrystallization from absolute ethanolRecrystallization from ethanol

Visualizations

Logical Workflow and Reaction Pathway

G cluster_0 Synthesis Troubleshooting Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Poor Purity? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Increase time/temp - Check starting material check_yield->incomplete_rxn Yes check_filtration Filtration Issues? check_purity->check_filtration No side_products Side Products: - Adjust stoichiometry - Use inert atmosphere check_purity->side_products Yes check_exotherm Exotherm Control? check_filtration->check_exotherm No recrystallize Optimize Recrystallization: - Slower cooling - Change solvent check_filtration->recrystallize Yes success Successful Scale-Up check_exotherm->success No process_control Improve Process Control: - Portion-wise addition - Enhance cooling check_exotherm->process_control Yes incomplete_rxn->start side_products->recrystallize recrystallize->start process_control->start

Caption: Troubleshooting workflow for the scale-up synthesis.

reaction_pathway reactant1 Ethyl 1H-pyrrole-2-carboxylate (C7H9NO2) product This compound (C5H7N3O) reactant1->product Hydrazinolysis byproduct Ethanol (C2H5OH) + Water (H2O) reactant1->byproduct + Heat reactant2 Hydrazine Hydrate (N2H4·H2O) reactant2->product

Caption: Reaction pathway for this compound synthesis.

References

Technical Support Center: Synthesis of Substituted Pyrrole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of substituted pyrrole-2-carboxamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis of the Pyrrole Ring

Question 1: I am experiencing low yields in my Paal-Knorr pyrrole synthesis. What are the common causes and how can I improve the yield?

Answer:

Low yields in the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can arise from several factors. Harsh reaction conditions, such as prolonged heating in strong acid, can lead to the degradation of sensitive starting materials.[1][2] The reaction is also sensitive to the pH of the medium.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times to prevent the degradation of starting materials and the final product.[3]

  • Catalyst Selection: The choice of acid catalyst is crucial. While Brønsted and Lewis acids can be used, milder or heterogeneous acid catalysts like silica sulfuric acid have been shown to produce high yields in shorter reaction times, sometimes even under solvent-free conditions.[3]

  • pH Control: Maintain a neutral or weakly acidic environment (pH > 3) to minimize the formation of furan byproducts, a common side reaction.[3][4]

  • Starting Material Reactivity: Be aware that amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[4]

Question 2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?

Answer:

The formation of a furan derivative is the most common side reaction in the Paal-Knorr synthesis, occurring through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[1][4]

Strategies to Minimize Furan Formation:

  • Control Acidity: Avoid highly acidic conditions (pH < 3).[3][4]

  • Excess Amine: Using a slight excess of the amine can favor the pyrrole formation pathway.[4]

  • Use of Iodine as a Catalyst: In some cases, using a catalytic amount of iodine at room temperature, even without a solvent, can lead to high yields of pyrroles with minimal side products.[2]

Question 3: My crude product from the Paal-Knorr synthesis is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

Answer:

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[4]

Preventative Measures:

  • Lower Reaction Temperature: Reducing the reaction temperature can mitigate polymerization.[4]

  • Use a Milder Catalyst: Employing a milder acid catalyst or even neutral reaction conditions can prevent the formation of tar.[4]

Question 4: What are potential issues to be aware of when using the Van Leusen pyrrole synthesis?

Answer:

The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing pyrroles.[5] However, side reactions can occur.

Potential Issues:

  • Formation of N-(tosylmethyl)formamide: This byproduct can form and consume the TosMIC reagent, reducing the overall yield.[6]

  • Formation of 4-alkoxy-2-oxazoline: When using an excess of a primary alcohol in the related nitrile synthesis, this byproduct can form. Judicious control of the alcohol amount (typically 1-2 equivalents) is necessary.[7]

  • Incomplete elimination of the tosyl group: In the related oxazole synthesis, incomplete elimination of the tosyl group can lead to a stable dihydrooxazole byproduct. Using a stronger base or increasing the reaction temperature can promote the desired elimination.[6]

II. Amide Bond Formation

Question 5: I am having trouble with the amide coupling of my pyrrole-2-carboxylic acid and an amine. What are the recommended coupling reagents and conditions?

Answer:

The direct coupling of a carboxylic acid and an amine to form an amide bond requires an activating agent. Several efficient coupling reagents are available.

Recommended Coupling Systems:

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) is a widely used and effective coupling system. The reaction is typically carried out in an anhydrous aprotic solvent like DMF or DCM at 0 °C to room temperature.[8][9]

  • HATU/DIPEA: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a non-nucleophilic base like diisopropylethylamine (DIPEA) is another powerful coupling reagent, particularly for more challenging couplings.[8]

  • TBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) has also been successfully used for the synthesis of pyrrole-2-carboxamides.[10]

General Troubleshooting for Amide Coupling:

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagents and any additives.[8]

  • Base: A tertiary amine base like triethylamine (TEA) or DIPEA is often added to neutralize the hydrochloride salt of EDC and the carboxylic acid.[11]

  • Electron-deficient amines: Coupling with electron-deficient anilines can be sluggish. Using a combination of EDC, DMAP (4-dimethylaminopyridine), and a catalytic amount of HOBt can improve yields in these cases.[9]

III. Hydrolysis and Decarboxylation

Question 6: I need to hydrolyze a pyrrole-2-carboxylate ester to the corresponding carboxylic acid. What are the standard procedures and potential challenges?

Answer:

Saponification (base-mediated hydrolysis) is the most common method for converting a pyrrole-2-carboxylate ester to the carboxylic acid.

Standard Procedure:

  • Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are typically used.

  • Solvent: A mixture of an alcohol (e.g., ethanol, methanol) and water is common.

  • Temperature: The reaction is often heated to facilitate the hydrolysis.[12]

  • Acidification: After the reaction is complete, the mixture is acidified (e.g., with HCl) to protonate the carboxylate and precipitate the carboxylic acid.[12]

Potential Challenges:

  • Incomplete Hydrolysis: Sterically hindered esters or those with electron-withdrawing groups on the pyrrole ring may require longer reaction times or higher temperatures.

  • Side Reactions: The pyrrole ring can be sensitive to strongly basic or acidic conditions, potentially leading to degradation. Careful monitoring of the reaction is recommended.

  • In situ Hydrolysis: In some continuous flow syntheses, the HBr generated as a byproduct in a Hantzsch pyrrole synthesis has been utilized to hydrolyze a t-butyl ester in situ, providing the carboxylic acid directly.[13][14][15][16]

Question 7: I am observing decarboxylation of my pyrrole-2-carboxylic acid during subsequent reaction steps, especially under acidic conditions. How can I avoid this?

Answer:

Pyrrole-2-carboxylic acid is susceptible to decarboxylation, particularly in strongly acidic solutions.[17][18] The reaction proceeds through protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[17][18]

Strategies to Avoid Decarboxylation:

  • Avoid Strong Acids: Whenever possible, use neutral or mildly acidic conditions for subsequent reactions.

  • Low Temperatures: If acidic conditions are necessary, performing the reaction at lower temperatures can help to minimize decarboxylation.

  • pH Control: The rate of decarboxylation is pH-dependent, increasing significantly at lower pH values.[18] Maintaining a pH above 3 can help to suppress this side reaction.

IV. Purification

Question 8: My substituted pyrrole-2-carboxamide is difficult to purify by column chromatography. It streaks on the silica gel column. What can I do?

Answer:

Streaking or tailing on a silica gel column is a common issue when purifying polar compounds like some pyrrole-2-carboxamides. This is often due to strong interactions with the acidic silanol groups on the silica surface.[19]

Troubleshooting Column Chromatography:

  • Solvent System Modification:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (Et₃N) or pyridine.[19]

    • Use a Gradient: Employ a solvent gradient where the polarity is increased slowly.[19]

  • Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[19]

    • Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of triethylamine in a non-polar solvent.[19]

  • Charcoal Treatment: Before column chromatography or recrystallization, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities. Note that this may reduce your overall yield.[19]

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling Reagent SystemBaseTypical SolventTemperatureKey AdvantagesPotential Issues
EDC / HOBtDIPEA or TEADMF, DCM0 °C to RTGood efficiency, water-soluble byproducts are easily removed.[8]Racemization potential (suppressed by HOBt), O-acylisourea intermediate can rearrange.[8]
HATU / DIPEADIPEADMF, DCM0 °C to RTHigh reactivity, suitable for hindered substrates and electron-deficient amines.[8]Higher cost, byproduct removal can be more challenging.
TBTUDIPEA or TEADMFRTEffective for forming pyrrole-2-carboxamides.[10]Byproduct removal.
BOPCl / Et₃NEt₃NCH₂Cl₂RTCan be effective, but may be sluggish for some substrates.[9]Lower yields in some cases.[9]

Table 2: Troubleshooting Guide for Paal-Knorr Pyrrole Synthesis

IssuePotential CauseRecommended Solution
Low YieldHarsh reaction conditions (high temp, strong acid)Use milder conditions, shorter reaction times.[1][2]
Low reactivity of starting materialsConsider alternative synthetic routes for sterically hindered or electron-deficient substrates.[1][4]
Suboptimal catalystScreen different acid catalysts (e.g., silica sulfuric acid).[3]
Furan Byproduct FormationHigh acidity (pH < 3)Maintain pH > 3, use a slight excess of amine.[3][4]
Dark, Tarry ProductPolymerization due to high temperature or strong acidLower reaction temperature, use a milder catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • To a round-bottom flask, add the pyrrole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[8]

  • Dissolve the mixture in anhydrous DMF or DCM.[8]

  • Cool the solution to 0 °C in an ice bath with stirring.[8]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]

  • If the amine is used as a hydrochloride salt, add a tertiary amine base such as DIPEA (2.5 eq) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-18 hours).[8]

  • Workup:

    • Quench the reaction with water.

    • Dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with an aqueous acid solution (e.g., 1N HCl), an aqueous base solution (e.g., saturated NaHCO₃), and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[8]

Mandatory Visualization

Experimental_Workflow_Synthesis cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Purification Start 1,4-Dicarbonyl Compound + Amine PaalKnorr Paal-Knorr Synthesis (Acid Catalyst) Start->PaalKnorr PyrroleEster Substituted Pyrrole Carboxylate Ester PaalKnorr->PyrroleEster Hydrolysis Saponification (e.g., NaOH, EtOH/H₂O) PyrroleEster->Hydrolysis PyrroleAcid Pyrrole-2-Carboxylic Acid Hydrolysis->PyrroleAcid Coupling Amide Coupling (e.g., EDC/HOBt) PyrroleAcid->Coupling Amine Primary/Secondary Amine Amine->Coupling FinalProduct Substituted Pyrrole-2-Carboxamide Coupling->FinalProduct Purification Purification (Column Chromatography or Recrystallization) FinalProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: General experimental workflow for the synthesis of substituted pyrrole-2-carboxamides.

Troubleshooting_Logic Start Low Yield or Side Products? SynthesisStep Which Step? Start->SynthesisStep PyrroleFormation Pyrrole Formation (e.g., Paal-Knorr) SynthesisStep->PyrroleFormation Step 1 AmideCoupling Amide Coupling SynthesisStep->AmideCoupling Step 3 HydrolysisDecarb Hydrolysis/ Decarboxylation SynthesisStep->HydrolysisDecarb Step 2 FuranByproduct Furan Byproduct? PyrroleFormation->FuranByproduct Polymerization Tarry Product? PyrroleFormation->Polymerization IncompleteCoupling Incomplete Coupling? AmideCoupling->IncompleteCoupling Decarboxylation Decarboxylation? HydrolysisDecarb->Decarboxylation AdjustpH Adjust pH > 3 Use excess amine FuranByproduct->AdjustpH Yes MilderConditions Lower Temperature Milder Catalyst Polymerization->MilderConditions Yes ChangeReagent Change Coupling Reagent (e.g., HATU) Check for water IncompleteCoupling->ChangeReagent Yes AvoidAcid Avoid Strong Acid Lower Temperature Decarboxylation->AvoidAcid Yes

Caption: Troubleshooting logic for the synthesis of substituted pyrrole-2-carboxamides.

References

Validation & Comparative

A Comparative Analysis of 1H-Pyrrole-2-carbohydrazide and Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1H-Pyrrole-2-carbohydrazide and isonicotinic acid hydrazide, also known as isoniazid. The comparison covers their synthesis, biological activities, and toxicity, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis, functioning as a first-line antibiotic.[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall.[1][2] this compound, a structurally related compound, and its derivatives have garnered interest for their potential biological activities, including antimicrobial and anticancer properties.[3][4] This guide aims to provide a side-by-side comparison of these two hydrazide compounds based on existing scientific literature.

Chemical Synthesis

Both this compound and isonicotinic acid hydrazide can be synthesized through the reaction of their respective ethyl esters with hydrazine hydrate.

Table 1: Comparison of Synthesis Protocols

ParameterThis compoundIsonicotinic Acid Hydrazide (Isoniazid)
Starting Material Ethyl 1H-pyrrole-2-carboxylate[3]Isonicotinamide[5] or Isonicotinic acid[6]
Reagent Hydrazine hydrate[3]Hydrazine hydrate[5][6]
Solvent Ethanol[3]C1 to C3 alcohol (e.g., methanol, ethanol)[5]
Reaction Conditions Heated to 70°C for 45 minutes.[3]Refluxed for 3-5 hours at 100-120°C.[5][7]
Yield 90%[3]>95%[5]
Experimental Protocols:

Synthesis of this compound [3]

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate and 0.5 mL of hydrazine hydrate (80% in water).

  • Increase the temperature of the mixture to 70°C and maintain for 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting suspension, wash the solid with diethyl ether, and recrystallize from absolute ethyl alcohol to obtain pure this compound.

Synthesis of Isonicotinic Acid Hydrazide (Isoniazid) [5][7]

  • Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., absolute ethanol) in a ratio of 1:1 to 1:8.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture in a glycerine bath for 4 hours at approximately 115°C.

  • Distill off the alcohol to obtain the solid isonicotinic acid hydrazide.

  • The product can be collected in a hot condition.

Biological Activity

Antimicrobial Activity

Isoniazid is a potent antitubercular agent with a well-established mechanism of action.[1][2] this compound and its derivatives have also demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[4]

Table 2: Comparative Antimicrobial Activity

CompoundOrganismMethodActivity Metric (MIC)Reference
Isonicotinic Acid Hydrazide Mycobacterium tuberculosis H37RvBroth Radiometric0.02 - 0.06 mg/L[8]
Mycobacterium tuberculosis H37RvMicrodilution0.06 mg/L[9]
This compound Derivatives Mycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)Up to 68% inhibition at 6.25 µg/mL (for a hydrazone derivative)[10]
Gram-positive & Gram-negative bacteriaNot specifiedActive (specific MICs not provided for the parent compound)[4]

Note: A direct comparison of MIC values is challenging due to the different assays and the fact that data for the parent this compound is limited, with most studies focusing on its derivatives.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for M. tuberculosis[10]
  • Prepare a serial dilution of the test compound in a 96-well microplate.

  • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv in 12B medium.

  • Incubate the plates at 37°C.

  • After a set incubation period, add Alamar Blue reagent to each well.

  • Continue incubation until the color of the positive control well changes.

  • Record the results visually or using a spectrophotometer. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents.[11] Isoniazid has also been studied for its cytotoxic effects, primarily in the context of its hepatotoxicity.[12]

Table 3: Comparative Cytotoxicity

CompoundCell LineAssayActivity Metric (IC50)Reference
Isonicotinic Acid Hydrazide HepG2 (Human Hepatoma)Not specifiedCytotoxic at concentrations >26 mM[13]
HepG2 (Human Hepatoma)Not specifiedCytotoxic in a dose-dependent manner (6.5 - 52 mM)[1]
This compound Derivative HepG2 (Human Hepatoma)Not specified>100 µM (for isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide)[14]
Pyrrolyl Benzohydrazide Derivative (C8) A549 (Human Lung Carcinoma)MTT AssayLower IC50 than a related derivative (C18)[11]
MCF-7 (Human Breast Adenocarcinoma)MTT AssayLower IC50 than a related derivative (C18)[11]
HepG2 (Human Hepatoma)MTT AssayLower IC50 than a related derivative (C18)[11]

Note: The available data does not allow for a direct comparison of the anticancer potency of the parent compounds. The data for this compound is for its derivatives, and the cytotoxicity data for isoniazid is primarily in the context of high-concentration-induced liver cell toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity[11]
  • Seed cells (e.g., A549, MCF-7, or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action and Toxicity Pathways

Isonicotinic Acid Hydrazide (Isoniazid)

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[1][2] The activated form of isoniazid then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct.[10] This adduct inhibits the activity of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking the synthesis of mycolic acids.[1][2]

The toxicity of isoniazid, particularly its hepatotoxicity, is a significant clinical concern.[15] In human hepatoma HepG2 cells, isoniazid exposure has been shown to induce apoptosis, generate reactive oxygen species (ROS), and cause a breakdown of the mitochondrial membrane potential.[1][13]

Isoniazid_Mechanism INH Isoniazid (INH) (Prodrug) KatG Mycobacterial KatG INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bacterial_Death Bacterial Death InhA->Bacterial_Death Blockage leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of Isoniazid against Mycobacterium tuberculosis.

This compound

The precise mechanism of action for the antimicrobial and anticancer activities of this compound and its derivatives is not as well-defined as that of isoniazid. However, studies on derivatives suggest that they may also target enzymes involved in essential metabolic pathways. For instance, some pyrrole derivatives have been designed as inhibitors of the enoyl-acyl carrier protein reductase (ENR), the same target as isoniazid.[16]

The general workflow for evaluating the biological activity of these compounds involves synthesis followed by in vitro screening against microbial and cancer cell lines.

Pyrrole_Workflow Synthesis Synthesis of This compound and Derivatives Screening In Vitro Screening Synthesis->Screening Antimicrobial Antimicrobial Assays (e.g., MABA) Screening->Antimicrobial Anticancer Cytotoxicity Assays (e.g., MTT) Screening->Anticancer MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50

Caption: General experimental workflow for the evaluation of this compound derivatives.

Conclusion

This comparative analysis highlights the established role of isonicotinic acid hydrazide as a potent antitubercular agent with a well-characterized mechanism of action and a known toxicity profile. This compound and its derivatives represent a promising class of compounds with a broader spectrum of potential biological activities, including antibacterial, antifungal, and anticancer effects.

References

A Comparative Analysis of the Biological Activities of Pyrrole and Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, with pyrrole and pyrazole scaffolds emerging as privileged structures in medicinal chemistry. Their carbohydrazide derivatives, in particular, have garnered significant attention due to a wide spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of pyrrole and pyrazole carbohydrazide derivatives, supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of representative pyrrole and pyrazole carbohydrazide derivatives, providing a quantitative basis for comparison. It is important to note that these results are collated from various studies and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Anticancer Activity (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Carbohydrazide 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativeA549 (Lung)Potent Activity[1]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeHepG-2 (Liver)0.71[1]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeBT474 (Breast)1.39[1]
Pyrazole hydrazide derivativeB16-F10 (Melanoma)0.49 ± 0.07[1]
Pyrazole hydrazide derivativeMCF-7 (Breast)0.57 ± 0.03[1]
Pyrrole Carbohydrazide Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateM. tuberculosis H37Rv0.7 (MIC)[2]

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole Carbohydrazide 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideE. coli0.25[3]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidis0.25[3]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideA. niger1[3]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideA. niger2.9 - 7.8[4]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5 - 125[4]
Imidazothiadiazole-pyrazole derivativeMulti-drug resistant strains0.25[5]
Pyrrole Carbohydrazide N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazideB. subtilis, S. aureus, E. coliActive[6]
N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazideC. albicans, A. nigerActive[6]
Pyrrole derivativeS. aureus, B. cereus4 - 256[7]

Table 3: Anti-inflammatory Activity

Compound ClassAssayResultReference
Pyrazole Derivatives Carrageenan-induced paw edemaSignificant inhibition[8]
COX-1/COX-2 InhibitionEqual inhibition of both isoforms[9]
Pyrrole Derivatives Carrageenan-induced paw edemaSignificant inhibition[10][11]
COX-2 InhibitionSelective inhibition[10]

Mandatory Visualization

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Pyrrole/Pyrazole ester) hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) start->hydrazinolysis carbohydrazide Pyrrole/Pyrazole Carbohydrazide hydrazinolysis->carbohydrazide condensation Condensation (Substituted Aldehyde/Ketone) carbohydrazide->condensation derivative Carbohydrazide Derivative condensation->derivative anticancer Anticancer Activity (MTT Assay) derivative->anticancer antimicrobial Antimicrobial Activity (MIC Determination) derivative->antimicrobial anti_inflammatory Anti-inflammatory Activity (Carrageenan-induced paw edema, COX Inhibition Assay) derivative->anti_inflammatory

Caption: General workflow for the synthesis and biological evaluation of carbohydrazide derivatives.

G Simplified COX-2 Signaling Pathway in Inflammation inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins catalyzes inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation inhibitor Pyrrole/Pyrazole Carbohydrazide Derivatives inhibitor->cox2 inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation and the inhibitory action of derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrrole or pyrazole carbohydrazide derivatives) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[12]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[16][17]

  • Animal Grouping: Rats are randomly divided into control and treatment groups.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[16][18]

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[16]

  • Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[19]

  • Enzyme and Substrate Preparation: A reaction mixture containing human recombinant COX-2 enzyme, heme, and a suitable buffer is prepared. The substrate, arachidonic acid, is also prepared.[20][21]

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period.[20]

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced, a primary product of the COX-2 reaction, is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.[19][20]

  • IC50 Calculation: The concentration of the compound that inhibits 50% of COX-2 activity (IC50) is determined.

References

The Versatility of 1H-Pyrrole-2-Carbohydrazide Derivatives: A Comparative Guide to Their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological evaluation, and structure-activity relationship (SAR) of 1H-pyrrole-2-carbohydrazide derivatives reveals a versatile scaffold with significant potential in the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in the fields of medicinal chemistry and drug discovery.

The core structure of this compound serves as a valuable starting point for the synthesis of a diverse array of derivatives.[1][2][3][4][5][6] A common synthetic route involves the reaction of this compound with various aromatic aldehydes to form Schiff bases, (E)-N'-substituted-benzylidene-1H-pyrrole-2-carbohydrazides.[1][2][3] This straightforward condensation reaction allows for the introduction of a wide range of substituents on the phenyl ring, enabling extensive SAR studies.

Antimicrobial Activity: A Battle Against Bacteria and Fungi

Derivatives of this compound have shown promising activity against a panel of pathogenic bacteria and fungi. The SAR studies indicate that the nature and position of substituents on the benzylidene moiety play a crucial role in determining the antimicrobial potency.

For instance, in a series of Schiff base derivatives, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial and antifungal activity.[1][2] Specifically, compounds 3f, 3g, and 3i from a synthesized series demonstrated potent activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria.[1][2][3] Similarly, compounds 3a, 3g, and 3h were found to be effective against the fungal strains C. albicans and A. niger.[1][2][3]

Compound IDSubstituent on Benzylidene RingAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
B. subtilisS. aureus
3a 2-OH--
3f 4-Cl++++++
3g 2,4-diCl++++++
3i 4-NO2++++++
3h 3-NO2--
Standard Ciprofloxacin / Fluconazole25-3025-30
Note: The qualitative representation (+++, ++, +) is based on the reported potent activity. For precise quantitative data, referring to the source article is recommended. Data sourced from multiple studies.[1][2][3]

Anticancer Potential: Targeting Proliferative Diseases

The anticancer properties of this compound derivatives have also been investigated, with some compounds showing significant cytotoxic effects against various cancer cell lines.[7][8][9] Novel pyrrole hydrazones, synthesized by reacting a pyrrole hydrazide with substituted pyrrole aldehydes, have been evaluated for their antiproliferative activity.[8]

One particular derivative, 1C , emerged as a lead compound with an IC50 value of 44.63 ± 3.51 μM against human melanoma cells (SH-4) and a selectivity index (SI) of 3.83.[8] This compound was found to induce apoptosis and cause cell cycle arrest in the S phase.[8] The study also highlighted that hydrazones derived from β-aldehydes were more bioactive than those from α-aldehydes.[8]

Compound IDCell LineIC50 (µM)Selectivity Index (SI)
1B SH-4 (Melanoma)>1002.11
1C SH-4 (Melanoma)44.63 ± 3.513.83
Cisplatin SH-4 (Melanoma)-0.38
Data from a study on novel pyrrole hydrazones.[8]

Experimental Protocols

General Synthesis of (E)-N'-Substituted-benzylidene-1H-pyrrole-2-carbohydrazide Derivatives (Schiff Bases)

A mixture of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is refluxed in ethanol for 3-6 hours in the presence of a catalytic amount of glacial acetic acid.[1][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol or DMF-water to afford the pure Schiff base derivative.[1][3]

In Vitro Antibacterial and Antifungal Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds is typically evaluated using the agar well diffusion method. Standardized inoculums of bacterial and fungal strains are uniformly spread on sterile nutrient agar and Sabouraud dextrose agar plates, respectively. Wells of a fixed diameter are created in the agar, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi. The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity. Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) are used as positive controls.

Visualizing the Workflow and SAR

To better understand the process and the relationships uncovered in these studies, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Pyrrole_Carbohydrazide 1H-Pyrrole-2- carbohydrazide Reaction Condensation (Reflux, Acetic Acid) Pyrrole_Carbohydrazide->Reaction Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base Antimicrobial Antimicrobial Screening Schiff_Base->Antimicrobial Anticancer Anticancer Screening Schiff_Base->Anticancer Data_Analysis Data Analysis (IC50, Zone of Inhibition) Antimicrobial->Data_Analysis Anticancer->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

SAR_relationship Core This compound Core Structure Schiff_Base Schiff Base Formation (-C=N- linkage) Core->Schiff_Base Substituents Substituents on Benzylidene Ring Schiff_Base->Substituents EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Substituents->EWG EDG Electron-Donating Groups (e.g., -OH, -OCH3) Substituents->EDG Variable_Anticancer Variable Anticancer Activity Substituents->Variable_Anticancer Increased_Antimicrobial Increased Antimicrobial Activity EWG->Increased_Antimicrobial Activity Biological Activity EDG->Activity Increased_Antimicrobial->Activity

References

A Comparative Guide to the Antibacterial Efficacy of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Pyrrole and its derivatives have emerged as a promising class of heterocyclic compounds with potent antimicrobial activity. This guide provides a comparative analysis of the antibacterial efficacy of recently developed pyrrole compounds against common pathogens, supported by experimental data and detailed methodologies.

Comparative Antibacterial Activity

The in vitro antibacterial activity of novel pyrrole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of several novel pyrrole derivatives against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, in comparison to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyrrole Compounds and Standard Antibiotics against Staphylococcus aureus

Compound/AntibioticMIC (µg/mL)Reference
Novel Pyrrole Compounds
Pyrrole Benzamide Derivatives3.12 - 12.5[1]
Pyrrolamide Derivative0.008[1]
Dispyrrolopyridine A0.5 - 4[1]
Marinopyrrole A Derivative (para-trifluoromethyl)0.125 - 0.255[2]
N-Arylpyrrole Derivative (Vc)4[3]
Standard Antibiotics
Ciprofloxacin0.6 - 2[1][4]
Tetracycline≥ 8.0 (often resistant)
Vancomycin0.5 - 1[2]
Levofloxacin8[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Pyrrole Compounds and Standard Antibiotics against Escherichia coli

Compound/AntibioticMIC (µg/mL)Reference
Novel Pyrrole Compounds
Pyrrolamide Derivative1[1]
Phallusialides A and B64[1]
Dispyrrolopyridine A8 (against efflux pump deficient strain)[1]
N-Arylpyrrole Derivative (Vc)8[3]
Standard Antibiotics
Ciprofloxacin0.013 - 2[1][4]
TetracyclineSusceptibility varies

Experimental Protocols

The following is a detailed protocol for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antibacterial agents, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the novel pyrrole compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or sterile water).

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Culture: Prepare a fresh culture of the test organism (e.g., S. aureus, E. coli) on an appropriate agar medium.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, and a spectrophotometer or McFarland densitometer.

2. Inoculum Preparation:

  • From the fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies into a tube with sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[1] This can be done visually or with a spectrophotometer.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]

3. Preparation of Serial Dilutions in Microtiter Plate:

  • Aseptically add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.

  • Add 100 µL of the antimicrobial agent at twice the desired highest final concentration to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[1] The growth control well should show clear turbidity, and the sterility control well should remain clear.

Visualizing Experimental and Biological Processes

To better understand the evaluation process and the potential mechanism of action of these novel compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis prep_compound Prepare Novel Pyrrole Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Experimental workflow for MIC determination.

signaling_pathway cluster_replication Bacterial DNA Replication cluster_enzymes Key Enzymes cluster_inhibition Inhibition by Novel Pyrrole Compound dna Bacterial Chromosomal DNA unwinding DNA Unwinding and Supercoil Removal dna->unwinding replication_fork Replication Fork Formation unwinding->replication_fork synthesis DNA Synthesis replication_fork->synthesis daughter_dna Separation of Daughter Chromosomes synthesis->daughter_dna daughter_dna->dna Cell Division gyrase DNA Gyrase (Topoisomerase II) gyrase->unwinding relaxes positive supercoils topoIV Topoisomerase IV topoIV->daughter_dna deatenates chromosomes pyrrole Novel Pyrrole Compound pyrrole->gyrase Inhibits pyrrole->topoIV Inhibits

Proposed mechanism of action: Inhibition of DNA replication.

Conclusion

Novel pyrrole compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potency comparable or superior to standard antibiotics. The data presented in this guide highlights the potential of pyrrole-based structures as a scaffold for the development of new antibacterial drugs. Further research into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in combating antibiotic resistance.

References

Comparative Docking Analysis of 1H-Pyrrole-2-Carbohydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular docking performance of various 1H-pyrrole-2-carbohydrazide derivatives reveals their potential as inhibitors of key biological targets. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising field of study.

Recent studies have highlighted the versatility of the this compound scaffold in designing novel therapeutic agents. These compounds have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer effects. Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action by predicting the binding interactions between these derivatives and their protein targets at the molecular level.

Quantitative Comparison of Docking Performance

The following tables summarize the quantitative data from various comparative docking studies of this compound derivatives against different biological targets.

Table 1: Docking Scores of Pyrrole-2-Carbohydrazide Derivatives against Enoyl-Acyl Carrier Protein Reductase (ENR)
Compound IDGlide Score (kcal/mol)Reference
GS2-[1]
GS3-[1]
GS4-[1]
GS5-[1]
GS6-[1]
GS7-[1]

Note: The original research article did not provide specific numerical Glide scores in the accessible text, but identified compound GS4 as the most potent.[1]

Table 2: Surflex Docking Scores of Dimethylpyrrolyl Benzohydrazide Derivatives against Enoyl ACP Reductase (PDB ID: 1DF7) and Dihydrofolate Reductase (DHFR) (PDB ID: 2NSD)
Compound IDTarget EnzymeC Score (kcal/mol)Crash ScorePolar Score
Ligand (Standard)Enoyl ACP Reductase13.76-1.328.92
5iEnoyl ACP Reductase6.09--
5hEnoyl ACP Reductase---
3gDHFR---
5dDHFR---

Note: The referenced articles[2][3][4] mention these compounds and their targets, but a comprehensive table with all values for each compound was not available in the provided snippets. The "C Score" or "Total Score" from Surflex-Dock indicates the binding affinity.

Table 3: Antimicrobial and Antifungal Activity of 3,4-Dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide Analogues
Compound IDTarget OrganismMIC (mg/mL)Reference
5hAspergillus fumigatus0.039[5][6]
5iAspergillus fumigatus0.039[5][6]
5jAspergillus fumigatus0.039[5][6]
5fBroad Spectrum Antibacterial0.039[5][6]
3kE. coli0.078[7]

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Table 4: Anticancer Activity of Fused 1H-Pyrrole Derivatives
Compound IDCancer Cell LineIC50 (µM)Target KinaseReference
9aHCT-1160.011EGFR/CDK2[8]
9cHCT-1160.009EGFR/CDK2[8]
8bHep3B0.049EGFR/CDK2[8]
8bMCF-70.043EGFR/CDK2[8]
8bHCT-1160.031EGFR/CDK2[8]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

A detailed understanding of the methodologies employed in the docking studies is crucial for the interpretation and replication of the results.

Molecular Docking Protocol for Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition

The molecular docking studies for ENR inhibitors were performed using the GLIDE (Grid-based Ligand Docking with Energetics) module of the Schrödinger software suite.[1]

  • Protein Preparation : The three-dimensional crystal structure of the enoyl ACP reductase from Mycobacterium tuberculosis was obtained from the Protein Data Bank (PDB code: 2IDZ).[1] The protein structure was prepared using the 'Protein Preparation Wizard' in Maestro 9.0. This process involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and performing a restrained minimization of the protein structure using the OPLS (Optimized Potentials for Liquid Simulations) force field.[1]

  • Ligand Preparation : The 2D structures of the synthesized this compound derivatives were sketched and converted to 3D structures. The LigPrep 2.2 module was used to generate low-energy conformers of the ligands using the MMFF94 (Merck Molecular Force Field).[1]

  • Grid Generation : A receptor grid was generated by defining the active site of the enzyme, centered on the co-crystallized ligand in the original PDB structure, with a default box size.[1]

  • Ligand Docking : The prepared ligands were docked into the generated grid using the Standard Precision (SP) mode of GLIDE.[1]

  • Scoring and Analysis : The final docked poses were evaluated using the GlideScore, which is a proprietary scoring function that estimates the binding affinity.[1] The pose with the best GlideScore was selected for further analysis of the binding interactions.

Molecular Docking Protocol for Sterol 14α-demethylase Inhibition

For the investigation of antifungal activity, molecular docking was performed against the active site of sterol 14α-demethylase.[5][6]

  • Target and Ligand Preparation : The crystal structure of sterol 14α-demethylase was retrieved, and the synthesized 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide analogues were prepared for docking.

  • Docking and Analysis : Molecular docking studies revealed a highly spontaneous binding ability of the tested compounds in the access channel of the enzyme, away from the catalytic heme iron.[5][6] This suggests an inhibitory mechanism that may avoid the deleterious side effects associated with direct interaction with the heme iron.[5][6]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in these comparative studies, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking (e.g., GLIDE, Surflex-Dock) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (e.g., GlideScore, C Score) docking->scoring interaction_analysis Binding Interaction Analysis scoring->interaction_analysis biological_assay Biological Assays (e.g., MIC, IC50) scoring->biological_assay sar Structure-Activity Relationship (SAR) interaction_analysis->sar biological_assay->sar

Figure 1: A generalized workflow for comparative molecular docking studies.

enzyme_inhibition_pathway Enzyme Target Enzyme (e.g., ENR, DHFR) Product Product (Essential for Pathogen/Cell Survival) Enzyme->Product Catalyzes Reaction No_Product No Product Formation Enzyme->No_Product Inhibition Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound Derivative Inhibitor->Enzyme Binds to Active Site

Figure 2: A simplified diagram of competitive enzyme inhibition.

References

Unveiling the Potential: 1h-Pyrrole-2-carbohydrazide Derivatives as a New Frontier Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy and mechanisms of novel 1h-Pyrrole-2-carbohydrazide derivatives showcases their promise in combating the growing threat of antibiotic resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their antibacterial activity, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The relentless rise of multidrug-resistant (MDR) bacteria poses a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents. Within this landscape, derivatives of this compound have emerged as a promising class of compounds with potent activity against a range of pathogenic bacteria, including notorious drug-resistant strains. This guide synthesizes available data to offer an objective comparison of their performance, detailing the experimental frameworks used to evaluate their efficacy and potential modes of action.

Comparative Efficacy Against Drug-Resistant Strains

Recent studies have highlighted the significant in vitro antibacterial activity of various this compound derivatives. The minimum inhibitory concentration (MIC), a key indicator of antibacterial potency, has been determined for several derivatives against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The data underscores their potential, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Derivative ClassTarget Organism(s)Key Findings (MIC Values)Reference
Schiff Base DerivativesS. aureus, B. subtilis, E. coliCompounds 3f, 3g, and 3i showed potent activity against both Gram-positive and Gram-negative bacteria.[1][2]
Benzylidene Pyrrole-2-carbohydrazidesM. tuberculosis H37RvCompound GS4 exhibited significant antimycobacterial activity, comparable to the standard drug Isoniazid.[3]
Pyrrole-coupled CarboxamidesMethicillin-resistant S. aureus (MRSA)A series of these derivatives were synthesized and evaluated as potential anti-superbug MRSA agents.[4]
1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole (BM212)M. tuberculosis (including drug-resistant strains)Demonstrated strong inhibitory activity with MICs ranging from 0.7 to 1.5 µg/ml.[5]

Visualizing the Path to Discovery: Experimental Workflow

The journey from a candidate compound to a potential new antibiotic involves a rigorous screening process. The following diagram illustrates a typical experimental workflow for evaluating the antibacterial efficacy of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antibacterial Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of This compound Derivatives characterization Structural Characterization (FTIR, NMR, Mass Spec) synthesis->characterization mic_determination Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_determination cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) mic_determination->cytotoxicity_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) cytotoxicity_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

General experimental workflow for antibacterial screening.

Proposed Mechanism of Action: A Glimpse into Bacterial Inhibition

While the precise mechanisms for all derivatives are still under investigation, a prominent proposed mode of action involves the inhibition of essential bacterial enzymes. For instance, some benzylidene pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of Enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[3] This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.

mechanism_of_action derivative This compound Derivative enzyme Bacterial Enzyme (e.g., Enoyl-ACP Reductase) derivative->enzyme Inhibition pathway Essential Metabolic Pathway (e.g., Fatty Acid Synthesis) enzyme->pathway Catalyzes viability Bacterial Cell Viability pathway->viability Maintains

Proposed mechanism of action via enzyme inhibition.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used in the evaluation of these antibacterial compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Grow bacterial cultures to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottomed plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

2. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is used to assess the potential toxicity of the compounds against mammalian cell lines, which is a critical step in drug development.

1. Preparation of Materials:

  • Cell Lines: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate medium supplemented with fetal bovine serum.

  • Test Compounds: Prepare serial dilutions of the this compound derivatives.

  • MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

2. Assay Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the various concentrations of the test compounds.

  • Incubate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of the MTT solution to each well and incubate for another 3-4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

References

In Vivo Validation of Pyrrole Hydrazones as Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite promising in vitro results, a comprehensive in vivo validation of the anticancer properties of pyrrole hydrazones remains elusive in publicly available research. This guide, intended for researchers, scientists, and drug development professionals, aims to summarize the current landscape and highlight the critical need for animal studies to translate preclinical findings into potential clinical applications.

While numerous studies have detailed the synthesis and in vitro cytotoxicity of novel pyrrole hydrazone compounds against a variety of cancer cell lines, a significant gap exists in the literature regarding their efficacy and safety in living organisms. The absence of robust in vivo data, particularly from xenograft models in mice, prevents a thorough comparison of these compounds' anticancer potential and hinders their progression in the drug development pipeline.

In Vitro Anticancer Activity: A Glimpse of Potential

The majority of research on pyrrole hydrazones has focused on their synthesis and initial biological evaluation in laboratory settings. These in vitro studies consistently demonstrate the potential of this class of compounds to inhibit the proliferation of various cancer cells.

For instance, a series of novel pyrrole-based hydrazones (1A-D) were synthesized and tested against human melanoma (SH-4) and non-tumor keratinocyte (HaCaT) cell lines.[1][2][3] Among these, compound 1C emerged as the most selective agent against melanoma cells, with a half-maximal inhibitory concentration (IC50) of 44.63 ± 3.51 μM.[1][2][3] The cytotoxic effect of compound 1C was associated with its ability to induce apoptosis and cause cell cycle arrest in the S phase.[1][2][3]

Similarly, another study focused on hydrazide-hydrazone derivatives identified compound 3h , which contains a pyrrole ring, as a potent agent against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values of 1.32, 2.99, and 1.71 µM, respectively.[4] Further investigation revealed that compound 3h induced apoptosis by activating caspase-3.[4]

A separate study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives identified four promising compounds with selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, exhibiting EC50 values in the range of 2.5–20.2 µM.[5][6]

While these in vitro findings are encouraging and provide a strong rationale for further investigation, they do not offer insights into the pharmacokinetics, pharmacodynamics, and overall safety profile of these compounds in a complex biological system.

The Critical Need for In Vivo Studies

The transition from in vitro to in vivo studies is a crucial step in drug discovery and development. Animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, are essential for evaluating the real-world potential of an anticancer compound. These studies provide critical data on:

  • Antitumor Efficacy: Assessing the ability of the compound to inhibit tumor growth, reduce tumor volume, and improve survival rates.

  • Toxicity and Safety Profile: Determining the maximum tolerated dose and identifying any adverse effects on vital organs and systems.

  • Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.

  • Mechanism of Action: Validating the in vitro-observed mechanisms of action in a more complex biological environment.

The lack of such data for pyrrole hydrazones makes it impossible to:

  • Objectively compare the performance of different pyrrole hydrazone derivatives.

  • Benchmark their efficacy against existing standard-of-care anticancer drugs.

  • Justify the selection of lead candidates for further clinical development.

Future Directions: A Call for In Vivo Research

The promising in vitro anticancer activity of pyrrole hydrazones strongly supports the need for comprehensive in vivo validation. Future research efforts should focus on:

  • Conducting xenograft studies in mice using various human cancer cell lines to evaluate the antitumor efficacy of the most potent in vitro candidates.

  • Performing detailed pharmacokinetic and toxicology studies to assess the safety and drug-like properties of these compounds.

  • Investigating the in vivo mechanism of action to confirm the cellular pathways targeted by these compounds.

  • Comparing the in vivo efficacy of different pyrrole hydrazone derivatives and benchmarking them against established anticancer agents.

Experimental Protocols: A General Framework for In Vivo Validation

While specific protocols for pyrrole hydrazones are not available, a general workflow for in vivo validation in a xenograft mouse model would typically involve the following steps:

Xenograft Tumor Model Workflow

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis cell_culture Human Cancer Cell Culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment_groups Randomization into Treatment Groups tumor_growth->treatment_groups drug_admin Administration of Pyrrole Hydrazone (e.g., i.p., i.v., oral) treatment_groups->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement body_weight Body Weight Monitoring drug_admin->body_weight survival Survival Analysis tumor_measurement->survival body_weight->survival histology Histopathological Analysis of Tumors and Organs survival->histology

References

A Comparative Guide to the Synthetic Routes of 1H-Pyrrole-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes for 1H-pyrrole-2-carbohydrazide, a key intermediate in the development of various pharmacologically active compounds. The selection of an appropriate synthetic pathway is crucial for optimizing yield, purity, and overall efficiency. This document outlines two prominent methods, presenting a side-by-side analysis of their performance based on published experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.

ParameterRoute 1Route 2
Starting Material 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanoneEthyl 1H-pyrrole-2-carboxylate
Primary Reagent Hydrazine hydrateHydrazine hydrate
Reaction Time 6 hours45 minutes
Reaction Temperature Reflux70°C
Yield 71%[1]90%[2]
Purity Not explicitly stated, but product was used for further reactions.[1]Recrystallized from absolute ethyl alcohol.[2]

Experimental Protocols

Route 1: From 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone

This method involves the reaction of a trichloromethyl ketone derivative of pyrrole with hydrazine hydrate.

Methodology: A mixture of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (0.1 mol) and an excess of 99% hydrazine hydrate (15 mol) is refluxed for 6 hours. After reflux, the reaction mixture is cooled to room temperature and then poured into ice-cold water. The resulting solid product is collected by filtration and washed with water to yield the pure this compound.[1]

Route 2: From Ethyl 1H-pyrrole-2-carboxylate

This highly efficient method utilizes the reaction of an ester derivative of pyrrole with hydrazine hydrate.

Methodology: To a 25 mL round-bottomed flask equipped with a magnetic stirrer, 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate is added to 0.5 mL of hydrazine hydrate (80% in water). The temperature of the mixture is raised to 70°C for 45 minutes. Subsequently, the mixture is cooled to room temperature, leading to the formation of a suspension. The solid is collected by filtration, washed with diethyl ether (Et₂O), and then recrystallized from absolute ethyl alcohol to give the final product.[2]

Synthetic Route Visualization

The following diagram illustrates the two synthetic pathways for this compound, highlighting the starting materials, key reagents, and reaction conditions.

Synthetic_Routes start1 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone product This compound start1->product Yield: 71% reagent1 Hydrazine Hydrate (99%) reagent1->start1 condition1 Reflux, 6h condition1->start1 start2 Ethyl 1H-pyrrole-2-carboxylate start2->product Yield: 90% reagent2 Hydrazine Hydrate (80%) reagent2->start2 condition2 70°C, 45 min condition2->start2

References

New Pyrrole Derivatives Show Promise in Combating Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A growing body of research highlights the potential of novel pyrrole-containing compounds as potent antimicrobial agents, offering a promising avenue in the fight against drug-resistant pathogens. These synthetic derivatives are being benchmarked against established antibiotics, with several candidates demonstrating comparable or superior activity against a range of bacterial strains. This guide provides a comparative analysis of new pyrrole derivatives, summarizing key experimental data and outlining the methodologies used to evaluate their efficacy.

Performance Against Key Pathogens

Recent studies have focused on synthesizing and evaluating various classes of pyrrole derivatives, including pyrrolamides and N-arylpyrroles.[1][2] These compounds have been tested against a panel of clinically relevant bacteria, with their minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) measured to quantify their antimicrobial activity. The data consistently shows that certain pyrrole derivatives exhibit potent activity, particularly against Gram-positive bacteria, and in some cases, against challenging Gram-negative strains.[3]

The following table summarizes the antimicrobial activity (MIC in µg/mL) of representative new pyrrole derivatives compared to standard antibiotics. Lower MIC values indicate greater potency.

Compound/DrugStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Enterococcus faecalisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaAcinetobacter baumannii
New Pyrrole Derivatives
Pyrrolamide 22e0.250.250.125----
N-arylpyrrole Vb-4-----
N-arylpyrrole Vc->32-1616>3216
N-arylpyrrole Ve-4-----
Pyrrolamide 23b----0.06254-324-32
Pyrrolamide 23c---4-32-4-324-32
Existing Antimicrobial Agents
Levofloxacin-8-----
Ciprofloxacin2--2---

Data compiled from multiple sources.[1][2][3][4] Note that experimental conditions may vary between studies.

Mechanism of Action: Targeting Essential Bacterial Processes

A key area of investigation for these new pyrrole derivatives is their mechanism of action. Several studies have identified that a significant class of these compounds, the pyrrolamides, function by inhibiting bacterial DNA gyrase.[5][6][7] This enzyme is crucial for DNA replication and repair in bacteria. By targeting the ATP-binding site of DNA gyrase, these pyrrole derivatives disrupt essential cellular processes, ultimately leading to bacterial cell death.[5] This targeted approach is a hallmark of effective antibiotics and provides a clear signaling pathway for their antimicrobial effects.

antimicrobial_pathway cluster_bacterium Bacterial Cell Pyrrole_Derivative Pyrrole Derivative (e.g., Pyrrolamide) DNA_Gyrase DNA Gyrase (GyrB subunit) Pyrrole_Derivative->DNA_Gyrase Inhibits ATP binding DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Blocks function Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Inhibition of DNA Gyrase by a Pyrrole Derivative.

Experimental Protocols

The evaluation of new antimicrobial agents relies on standardized and reproducible experimental protocols. The primary methods used to determine the efficacy of the new pyrrole derivatives are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

  • Preparation of Reagents: A two-fold serial dilution of the pyrrole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacteria (approximately 5 x 10^5 colony-forming units per milliliter) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis: The wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed after the MIC has been determined.

  • Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.

  • Plating: These aliquots are plated onto an agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Data Analysis: The number of surviving bacterial colonies is counted. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination start_mic Prepare serial dilutions of pyrrole derivative in broth inoculate_mic Inoculate with standardized bacterial suspension start_mic->inoculate_mic incubate_mic Incubate for 16-20 hours inoculate_mic->incubate_mic read_mic Observe for turbidity; Determine lowest concentration with no growth (MIC) incubate_mic->read_mic start_mbc Select wells at and above MIC (no visible growth) read_mic->start_mbc Proceed to MBC plate_mbc Plate aliquots onto antibiotic-free agar start_mbc->plate_mbc incubate_mbc Incubate for 18-24 hours plate_mbc->incubate_mbc read_mbc Count colonies; Determine lowest concentration with ≥99.9% killing (MBC) incubate_mbc->read_mbc

Workflow for Antimicrobial Susceptibility Testing.

Comparative Analysis Logic

The benchmarking of new pyrrole derivatives against existing antimicrobial agents follows a logical progression to establish their potential as therapeutic candidates. This process involves a multi-faceted evaluation of their activity, selectivity, and potential for further development.

logical_relationship Pyrrole_Derivatives New Pyrrole Derivatives Comparative_Analysis Comparative Analysis Pyrrole_Derivatives->Comparative_Analysis Existing_Agents Existing Antimicrobial Agents (e.g., Fluoroquinolones) Existing_Agents->Comparative_Analysis Potency Potency (MIC/MBC) Comparative_Analysis->Potency Spectrum Spectrum of Activity Comparative_Analysis->Spectrum Mechanism Mechanism of Action Comparative_Analysis->Mechanism Resistance Potential for Resistance Comparative_Analysis->Resistance Lead_Candidate Lead Candidate Identification Potency->Lead_Candidate Spectrum->Lead_Candidate Mechanism->Lead_Candidate Resistance->Lead_Candidate

Logical Flow for Benchmarking New Antimicrobials.

The ongoing research into pyrrole-based antimicrobial agents represents a significant step forward in addressing the global challenge of antibiotic resistance. The promising data from initial studies, coupled with a clear understanding of their mechanism of action, positions these compounds as strong candidates for further preclinical and clinical development.

References

Cross-reactivity studies of 1h-Pyrrole-2-carbohydrazide-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2-carbohydrazide scaffold has emerged as a versatile platform in the design of targeted enzyme inhibitors. Its derivatives have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases, from bacterial resistance to cancer. Understanding the cross-reactivity of these compounds is paramount in developing selective therapeutics with minimal off-target effects. This guide provides a comparative overview of the inhibitory profiles of this compound-based compounds and related pyrrole derivatives across different enzyme classes, supported by available experimental data.

Comparative Inhibitory Activity

Derivatives of the pyrrole scaffold have been investigated for their inhibitory effects against several key enzyme families. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrrole-based compounds against their respective targets. It is important to note that these data are collated from different studies on structurally distinct derivatives, and direct cross-reactivity of a single compound against this diverse panel of enzymes has not been reported in a single study. Therefore, this table serves as a comparative overview of the potential inhibitory activities of this class of compounds.

Enzyme Target Class Specific Enzyme Inhibitor Scaffold Reported IC50 (µM)
Metallo-β-Lactamases New Delhi Metallo-β-lactamase (NDM-1)3,5-diaryl-1H-pyrrole-2-carboxylic acidsLow nanomolar range[1]
Metallo-β-Lactamases (B1, B3)Bicyclic β-lactam mimicsLow micromolar range[2]
Histone Deacetylases Class I HDACs(1H)-pyrrolesConcentration for 50% cell viability reduction (IC50) in the low micromolar range[3]
HDAC2Pyridinyl-1,2,4-triazole capped hydroxamates/benzamides0.09 - 40.07[4]
Cyclooxygenases COX-1Pyrrole carboxylic acid derivatives>50% inhibition at 1-10 µM[5]
COX-2Pyrrole carboxylic acid derivatives>50% inhibition at 1-10 µM[5]
Protein Kinases Lymphocyte-specific kinase (Lck)Pyrrole derivatives<0.01[6]
Cholinesterases Butyrylcholinesterase (BChE)1,3-diaryl-pyrrole derivatives1.71 - 5.37[7]
Pentose Phosphate Pathway Enzymes Glucose-6-phosphate dehydrogenase (G6PD)2-acetyl-1-methylpyrrole22 - 221[8]
6-phosphogluconate dehydrogenase (6PGD)2-acetyl-1-methylpyrrole20 - 147[8]

Experimental Protocols

The determination of enzyme inhibition and cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key enzyme assays relevant to the inhibitors discussed.

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the hydrolytic activity of MBLs on a β-lactam substrate.

Workflow for MBL Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare assay buffer (e.g., HEPES with ZnSO4) A1 Add buffer, enzyme, and inhibitor to microplate wells P1->A1 P2 Prepare MBL enzyme solution P2->A1 P3 Prepare chromogenic substrate (e.g., nitrocefin) A3 Initiate reaction by adding substrate P3->A3 P4 Prepare inhibitor stock solution and serial dilutions P4->A1 A2 Pre-incubate enzyme and inhibitor A1->A2 A2->A3 A4 Monitor absorbance change over time at a specific wavelength (e.g., 486 nm for nitrocefin) A3->A4 D1 Calculate initial reaction velocities A4->D1 D2 Plot % inhibition vs. inhibitor concentration D1->D2 D3 Determine IC50 value using non-linear regression D2->D3

Caption: Workflow for a typical MBL inhibition assay.

Materials and Reagents:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)

  • Chromogenic or fluorogenic substrate (e.g., nitrocefin, CENTA)

  • Test compounds (this compound derivatives)

  • Control inhibitor (e.g., EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the MBL enzyme solution to each well, followed by the test compound or control.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Immediately monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the inhibition of HDAC-mediated deacetylation of a substrate.

Signaling Pathway of HDAC Inhibition

HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylation AcetylatedHistone_Active Acetylated Histone (Maintained) HDAC->AcetylatedHistone_Active Histone Acetylated Histone Histone->DeacetylatedHistone Chromatin Condensed Chromatin DeacetylatedHistone->Chromatin Transcription Transcriptional Repression Chromatin->Transcription Inhibitor This compound Inhibitor Inhibitor->HDAC Inhibition OpenChromatin Open Chromatin AcetylatedHistone_Active->OpenChromatin GeneExpression Gene Expression OpenChromatin->GeneExpression

Caption: Mechanism of action of HDAC inhibitors.

Materials and Reagents:

  • Purified HDAC enzyme (e.g., HDAC1, HDAC2) or nuclear extract

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with KCl and MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A as a stop reagent)

  • Test compounds

  • Control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the HDAC enzyme and assay buffer to the wells of a black microplate.

  • Add the test compounds or control inhibitor to the respective wells and incubate.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Allow the deacetylation reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent molecule.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value as described for the MBL assay.

Logical Framework for Cross-Reactivity Assessment

A systematic approach is crucial for evaluating the cross-reactivity of a new series of inhibitors. The following diagram illustrates a logical workflow for screening and characterizing the selectivity of this compound-based compounds.

Start Synthesize Library of This compound Derivatives PrimaryScreen Primary Screen against Target Enzyme (e.g., NDM-1) Start->PrimaryScreen ActiveCompounds Identify Active Compounds (IC50 < Threshold) PrimaryScreen->ActiveCompounds SelectivityPanel Screen Active Compounds against a Panel of Off-Target Enzymes ActiveCompounds->SelectivityPanel Active FurtherDev Lead Optimization for Improved Selectivity ActiveCompounds->FurtherDev Inactive EnzymeClasses Diverse Enzyme Classes: - Other MBLs - Serine-β-lactamases - HDACs - Kinases - Proteases - Cholinesterases SelectivityPanel->EnzymeClasses DataAnalysis Analyze IC50 Values and Determine Selectivity Index SelectivityPanel->DataAnalysis Selective Selective Inhibitors DataAnalysis->Selective NonSelective Non-Selective / Cross-Reactive Inhibitors DataAnalysis->NonSelective Selective->FurtherDev ToxAssays Off-Target Liability Assessment (e.g., hERG, CYP inhibition) NonSelective->ToxAssays

Caption: Logical workflow for assessing inhibitor selectivity.

Conclusion

The this compound scaffold and its derivatives represent a promising avenue for the development of potent and selective enzyme inhibitors. The available data indicate that while some derivatives show high potency for their intended targets, the pyrrole core can be adapted to inhibit a variety of enzymes, including metallo-β-lactamases, histone deacetylases, cyclooxygenases, and kinases. This highlights the critical need for comprehensive cross-reactivity profiling during the drug discovery process. By employing systematic screening against diverse enzyme panels and utilizing robust, standardized assay protocols, researchers can better characterize the selectivity of these compounds and advance the development of safer and more effective therapeutics. Future work should focus on head-to-head comparisons of the same series of this compound derivatives against a broad panel of enzymes to provide a clearer and more direct understanding of their cross-reactivity profiles.

References

Unveiling the Antifungal Potential: A Comparative Analysis of 1H-Pyrrole-2-Carbohydrazide Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, researchers have turned their attention to a promising class of compounds: 1H-pyrrole-2-carbohydrazide derivatives. This guide offers a comprehensive comparison of the antifungal spectrum of these emerging candidates against established standard antifungal drugs. By presenting key experimental data and detailed methodologies, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.

Performance Snapshot: Head-to-Head Comparison

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various this compound derivatives and standard antifungal agents against clinically relevant fungal strains. Lower MIC values indicate greater potency.

Table 1: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
(E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide (3a)Potent ActivityPotent Activity[1][2]
(E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide (3g)Potent ActivityPotent Activity[1][2]
(E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide (3h)Potent ActivityPotent Activity[1][2]
2-Acylhydrazino-5-arylpyrroles (General)0.39-3.12Not Specified[3]
(E)-N'-(1-(2,6-Dichlorophenyl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide (5f)Not SpecifiedNot Specified[4]

Note: "Potent Activity" is stated in the source, but specific MIC values were not provided in the abstract.[1][2]

Table 2: Antifungal Activity of Standard Drugs (MIC in µg/mL)

DrugCandida albicansAspergillus nigerReference
Polyenes
Amphotericin B0.0625 - 41 - 2[5][6]
Azoles
Fluconazole0.125 - >64>256[5][6]
Itraconazole0.03125 - >160.25 - 0.5[5][6]
VoriconazoleNot Specified0.5[7][8]
PosaconazoleNot Specified0.12 - 0.5[6]
Echinocandins
Caspofungin0.0625 - 20.008 - 0.06 (MEC)[5][6]
AnidulafunginNot Specified0.008 - 0.06 (MEC)[6]
MicafunginNot Specified0.015 - 0.06 (MEC)[6]
Other
FlucytosineNot Specified0.5 - 1[6]

MEC: Minimum Effective Concentration, a parameter used for echinocandins against filamentous fungi.

Deep Dive: Experimental Protocols

The determination of antifungal susceptibility is a critical step in the evaluation of new compounds. The most common method cited in the literature for determining MIC values is the broth microdilution method, standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells or spores is then prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.5–2.5 × 10³ cells/mL).[5]

  • Drug Dilution: The antifungal agents are serially diluted in a multi-well microtiter plate containing a liquid growth medium, such as RPMI 1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Visualizing the Science

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and a conceptual comparison of the compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microplate inoculum_prep->inoculation drug_dilution Serial Drug Dilution drug_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results mic_determination MIC Determination read_results->mic_determination

Caption: Experimental workflow for antifungal susceptibility testing.

logical_relationship cluster_derivatives This compound Derivatives cluster_standards Standard Antifungal Drugs cluster_properties Comparative Properties pyrrole Novel Scaffold hydrazide Hydrazide Linker pyrrole->hydrazide forms moa Mechanism of Action pyrrole->moa spectrum Antifungal Spectrum pyrrole->spectrum resistance Resistance Profile pyrrole->resistance substituents Variable Substituents hydrazide->substituents modified by polyenes Polyenes polyenes->moa polyenes->spectrum polyenes->resistance azoles Azoles azoles->moa azoles->spectrum azoles->resistance echinocandins Echinocandins echinocandins->moa echinocandins->spectrum echinocandins->resistance

Caption: Conceptual comparison of compound classes.

Concluding Remarks

The preliminary data on this compound derivatives indicate that they represent a promising avenue for the development of new antifungal agents. Several derivatives have demonstrated potent activity against key fungal pathogens. However, further extensive research is required to fully elucidate their spectrum of activity, mechanism of action, and potential for clinical application. This guide serves as a foundational resource to stimulate and inform these future investigations.

References

Safety Operating Guide

Proper Disposal of 1H-Pyrrole-2-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1H-Pyrrole-2-carbohydrazide must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential information for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. Exposure through ingestion, skin contact, or inhalation can be harmful.[1] The following table summarizes the key hazard information.

Hazard CategoryGHS ClassificationSignal WordHazard Statements
Acute Toxicity Acute Tox. 4WarningH302: Harmful if swallowed[1][2]
H312: Harmful in contact with skin[1][2]
H332: Harmful if inhaled[1][2]
Skin Irritation Skin Irrit. 2WarningH315: Causes skin irritation[2]
Eye Irritation Eye Irrit. 2AWarningH319: Causes serious eye irritation[2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Goggles compliant with European standard EN 166 are recommended.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Long-sleeved clothing should be worn.[1]

  • Respiratory Protection: In situations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is necessary.[1]

Disposal Procedures

Waste from residues or unused this compound is classified as hazardous waste.[1] Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal can pose a significant risk to the environment.

Experimental Protocol: Waste Disposal Workflow

The following workflow outlines the decision-making process for the proper disposal of this compound and its contaminated packaging.

start Start: this compound Waste Generated is_contaminated Is the material contaminated? start->is_contaminated is_empty Is the container empty? is_contaminated->is_empty No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes is_empty->hazardous_waste No collect_point Dispose of container at a hazardous or special waste collection point is_empty->collect_point Yes consult_eHS Consult Institutional Environmental Health & Safety (EHS) Guidelines hazardous_waste->consult_eHS dispose_local Dispose of in accordance with Local, State, and Federal Regulations consult_eHS->dispose_local end End: Proper Disposal Complete dispose_local->end collect_point->consult_eHS

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix this compound waste with non-hazardous waste.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Consult Regulations: Always refer to your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.

Contaminated Packaging

Empty containers that held this compound should also be treated as hazardous waste. These containers must be disposed of at a designated hazardous or special waste collection point.[1] Do not reuse empty containers for any purpose.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1H-Pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for handling 1H-Pyrrole-2-carbohydrazide. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] This guide will serve as your primary resource for understanding the necessary precautions, personal protective equipment (PPE), and proper disposal methods.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound. Consistent and correct use of PPE is the most effective barrier against exposure.

Body PartRequired PPESpecifications
Eyes Safety GogglesEuropean standard - EN 166.[1]
Hands Protective GlovesChemical-resistant (e.g., nitrile or neoprene).
Body Protective ClothingLong-sleeved lab coat.
Respiratory Respirator- Small Scale/Lab Use: Particle filtering half mask (EN149:2001).[1]- Large Scale/Emergency Use: Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.

Operational Plan: Safe Handling Procedure

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the safety shower and eyewash station are accessible and in good working order. The work area should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation.

  • During the Experiment: Keep all containers with this compound tightly closed when not in use. Avoid any direct contact with the skin, eyes, and clothing.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be segregated from general laboratory waste.

  • Containment: Place contaminated solid waste in a clearly labeled, sealed container. For spills, absorb the material with an inert substance like sand or vermiculite before placing it in the waste container.[3]

  • Disposal: Arrange for the disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[3][4] Always consult and adhere to local, state, and national regulations for chemical waste disposal.[3]

Visual Safety Guides

To further clarify the necessary safety procedures, the following diagrams illustrate the workflow for handling and disposal, and the relationship between the chemical's hazards and the required protective measures.

Handling_and_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation: Ensure safety equipment is ready don_ppe 2. Don PPE: Goggles, Gloves, Lab Coat, Respirator prep->don_ppe handle 3. Handling: Weigh and transfer in fume hood don_ppe->handle post_handle 4. Post-Handling: Wash hands thoroughly handle->post_handle segregate 1. Segregate Waste: Separate from general lab waste post_handle->segregate Generate Waste contain 2. Contain Waste: Use labeled, sealed containers dispose 3. Professional Disposal: Arrange with licensed company

Caption: Workflow for safely handling and disposing of this compound.

Hazard_and_PPE_Relationship cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment inhalation Inhalation Hazard (Harmful if inhaled) respirator Respirator inhalation->respirator Mitigated by skin_contact Skin Contact Hazard (Harmful in contact with skin) gloves Protective Gloves skin_contact->gloves Mitigated by lab_coat Protective Clothing skin_contact->lab_coat Mitigated by ingestion Ingestion Hazard (Harmful if swallowed) ingestion->lab_coat Prevented by Good Hygiene eye_contact Eye Contact Hazard (Causes serious eye irritation) goggles Safety Goggles eye_contact->goggles Mitigated by

Caption: Relationship between hazards and the corresponding personal protective equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.